molecular formula C11H11N B3190366 4-Ethylisoquinoline CAS No. 41219-10-7

4-Ethylisoquinoline

Cat. No.: B3190366
CAS No.: 41219-10-7
M. Wt: 157.21 g/mol
InChI Key: RFGMOTXSRLSKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylisoquinoline is a specialized organic compound that serves as a versatile building block in advanced organic synthesis and medicinal chemistry research. As a member of the isoquinoline family, it features a benzene ring fused to a pyridine ring, with an ethyl substituent that enhances its steric and electronic properties for further functionalization . This compound is primarily utilized in research and development for the construction of more complex molecular architectures. Its core isoquinoline scaffold is a common motif in numerous biologically active natural products and pharmaceuticals . Researchers employ 4-Ethylisoquinoline in synthetic methodologies, including transition-metal-catalyzed cross-couplings and cyclization reactions, to access diverse libraries of substituted heterocycles for screening and development . The structural features of isoquinoline derivatives allow them to participate in key interactions in biological systems, making them valuable intermediates in the exploration of new therapeutic agents . Applications: •  Organic Synthesis: A key intermediate for the preparation of pharmaceuticals, agrochemicals, and fine chemicals . •  Medicinal Chemistry: A core scaffold for developing novel compounds with potential biological activity . •  Materials Science: A building block for developing advanced materials, such as ligands for metal-organic frameworks (MOFs) . Handling: Refer to the Safety Data Sheet (SDS) for proper handling and disposal guidelines. This product is intended for research purposes only in a laboratory setting and is not suitable for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMOTXSRLSKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499212
Record name 4-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41219-10-7
Record name 4-Ethylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

4-Ethylisoquinoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the C4-Substituted Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure and the presence of a basic nitrogen atom make it an ideal framework for designing molecules that interact with a wide array of biological targets.[2] While various positions on the isoquinoline ring have been explored for substitution, the C4-position offers a unique vector for structural modification, influencing the molecule's steric and electronic properties. This guide focuses on 4-Ethylisoquinoline, a representative C4-alkylated derivative, providing an in-depth exploration of its chemical properties, synthesis, and potential applications for researchers in drug discovery and organic synthesis.

The isoquinoline core is found in numerous natural alkaloids with potent biological activities, including morphine and papaverine.[3] Synthetic isoquinoline derivatives are integral to a range of approved pharmaceuticals, highlighting the scaffold's therapeutic relevance.[4] Specifically, C4-substituted isoquinolines have been investigated for their cytotoxic properties, showing potential as anticancer agents.[5][6] Understanding the chemistry of a fundamental analogue like 4-Ethylisoquinoline is therefore crucial for the rational design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

4-Ethylisoquinoline is an aromatic heterocyclic compound. The structure consists of a benzene ring fused to a pyridine ring, with an ethyl group attached to the carbon at position 4.

Molecular Identity:

  • Molecular Formula: C₁₁H₁₁N

  • Molecular Weight: 157.21 g/mol

  • IUPAC Name: 4-ethylisoquinoline

  • CAS Number: A specific CAS number for 4-ethylisoquinoline is not prominently listed in major chemical databases, which often contain data for its isomers, such as 1-ethylisoquinoline (CAS: 7661-60-1)[4][7] or 4-ethylquinoline (CAS: 19020-26-9).[8] Researchers should verify the identity of any commercial samples with care.

The physicochemical properties of 4-Ethylisoquinoline are not extensively documented. However, we can infer its characteristics based on the parent compound, isoquinoline, and principles of organic chemistry.[9][10][11] The addition of an ethyl group is expected to increase the lipophilicity (LogP) and boiling point compared to isoquinoline, while slightly decreasing its water solubility.

Table 1: Physicochemical Properties of Isoquinoline and Predicted Properties for 4-Ethylisoquinoline

PropertyIsoquinoline (Experimental)4-Ethylisoquinoline (Predicted)Rationale for Prediction
Melting Point 26-28 °C[1]Liquid at room temperatureThe ethyl group may disrupt crystal packing, lowering the melting point.
Boiling Point 242-243 °C[9]> 243 °CIncreased molecular weight and van der Waals forces lead to a higher boiling point.[11]
Density 1.099 g/cm³[1]~1.0-1.1 g/cm³The ethyl group is unlikely to significantly alter the density.
pKa 5.14 (for the isoquinolinium ion)[1]~5.2-5.4The ethyl group is weakly electron-donating, which should slightly increase the basicity of the nitrogen atom.
Solubility Poorly soluble in water; soluble in ethanol, ether, and other organic solvents.Very poorly soluble in water; soluble in common organic solvents.The nonpolar ethyl group increases the hydrophobic character of the molecule.

Modern Synthetic Strategy: The Heck Reaction

A robust and contemporary method for the synthesis of C4-substituted isoquinolines involves the palladium-catalyzed Heck reaction.[5][6][12] This approach offers a direct and efficient way to form the crucial carbon-carbon bond at the C4 position, starting from a readily available halogenated precursor.

The causality behind this choice of methodology lies in its high functional group tolerance and predictable stereoselectivity. The Heck reaction allows for the introduction of a variety of substituents, and in the case of creating an ethyl group, a two-step process involving a Heck coupling followed by reduction is a reliable strategy.

Visualizing the Synthetic Workflow

The diagram below illustrates the logical flow from the starting material, 4-bromoisoquinoline, to the final product, 4-ethylisoquinoline.

G start 4-Bromoisoquinoline intermediate Ethyl (E)-3-(isoquinolin-4-yl)acrylate start->intermediate Heck Reaction (Ethyl acrylate, Pd(OAc)₂, PPh₃, Base) product Ethyl 3-(isoquinolin-4-yl)propanoate intermediate->product Catalytic Hydrogenation (H₂, Pd/C) final_product 4-Ethylisoquinoline product->final_product Reduction & Decarbonylation (e.g., LiAlH₄ followed by workup)

Caption: Synthetic pathway to 4-Ethylisoquinoline via Heck coupling and subsequent reductions.

Experimental Protocol: A Self-Validating System

This protocol is a synthesized methodology based on established procedures for Heck reactions on the isoquinoline scaffold.[6][13][14] Each step includes built-in checks for reaction completion and product purity.

Step 1: Palladium-Catalyzed Heck Coupling

  • Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoisoquinoline (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or acetonitrile, ~5 mL per mmol of substrate), followed by ethyl acrylate (1.5 eq) and a base such as triethylamine (Et₃N, 2.0 eq). The base is essential to neutralize the HBr generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[12]

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the 4-bromoisoquinoline spot and the appearance of a new, less polar product spot indicates reaction progression. This provides a real-time validation of the reaction's status.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product, ethyl (E)-3-(isoquinolin-4-yl)acrylate, by column chromatography on silica gel.

Step 2: Reduction of the Alkene and Ester

  • Hydrogenation: Dissolve the purified acrylate from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Reaction: Place the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC analysis confirms the complete consumption of the starting material. This step selectively reduces the carbon-carbon double bond.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains ethyl 3-(isoquinolin-4-yl)propanoate.

  • Ester Reduction: The resulting propanoate can then be reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Conversion to Ethyl Group: The resulting alcohol can be converted to the final ethyl group through a two-step process: tosylation followed by reduction with LiAlH₄. This multi-step reduction ensures the complete conversion of the ester to the alkyl group.

Spectroscopic Profile and Characterization

Table 2: Predicted Spectroscopic Data for 4-Ethylisoquinoline

TechniqueExpected Features
¹H NMR Aromatic Protons (δ 7.5-9.2 ppm): Complex multiplet patterns. H1 and H3 will be singlets or narrow doublets, with H1 being the most downfield due to the proximity to the nitrogen. The protons on the benzene ring (H5-H8) will show characteristic coupling patterns. Ethyl Group: A quartet at ~δ 2.8-3.0 ppm (CH₂) and a triplet at ~δ 1.3-1.5 ppm (CH₃), with a coupling constant (J) of ~7 Hz.
¹³C NMR Aromatic Carbons (δ 120-155 ppm): Nine distinct signals are expected for the aromatic carbons. The carbons adjacent to the nitrogen (C1 and C3) will be significantly downfield.[20][21] Ethyl Group: A signal at ~δ 25-30 ppm (-CH₂) and another at ~δ 13-16 ppm (-CH₃).
IR Spectroscopy Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (from the ethyl group). C=C and C=N Stretching: A series of sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.[22][23][24] Aromatic C-H Bending: Strong absorptions in the 750-900 cm⁻¹ region.
Mass Spectrometry Molecular Ion (M⁺): A strong peak at m/z = 157. Major Fragment: A prominent peak at m/z = 142, corresponding to the loss of a methyl radical ([M-15]⁺) via benzylic cleavage, which is a very stable fragment. Another fragment at m/z = 129 corresponding to the loss of ethylene ([M-28]⁺) is also expected.[25][26]

Applications in Drug Development and Research

The C4-substituted isoquinoline scaffold is a focal point of significant research interest, particularly in oncology. The rationale for this interest stems from the ability of planar aromatic systems to intercalate with DNA or interact with the active sites of key enzymes.

Cytotoxic and Anticancer Potential

Research has demonstrated that derivatives with substituents at the C4 position exhibit cytotoxic activity against various cancer cell lines.[5][6] For instance, studies on C4-substituted isoquinoline amides have shown activity against human non-small cell lung cancer cell lines.[2] The ethyl group in 4-ethylisoquinoline serves as a simple, lipophilic substituent that can be a starting point for more complex analogues designed to enhance binding affinity and cellular uptake.[3][27][28]

The proposed mechanism for some cytotoxic isoquinolines involves their interaction with topoisomerase enzymes or direct intercalation into the DNA minor groove.[6] This interaction disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.

Logical Framework for Biological Activity

The diagram below outlines the putative mechanism of action for a C4-substituted isoquinoline as an anticancer agent.

G cluster_0 Cellular Environment cluster_1 Molecular Interaction cluster_2 Cellular Outcome 4-Et-Isoquinoline 4-Ethylisoquinoline Derivative CellMembrane Cell Membrane Penetration 4-Et-Isoquinoline->CellMembrane DNA Nuclear DNA CellMembrane->DNA Intercalation DNA Intercalation / Enzyme Binding DNA->Intercalation Binding Event ReplicationBlock Replication & Transcription Blockade Intercalation->ReplicationBlock Apoptosis Apoptosis Induction ReplicationBlock->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Putative mechanism of action for a cytotoxic C4-substituted isoquinoline derivative.

Conclusion and Future Directions

4-Ethylisoquinoline represents a fundamental yet important member of the C4-substituted isoquinoline family. While detailed experimental data for this specific molecule is sparse, its synthesis is achievable through modern, reliable methods like the Heck reaction. Its true value lies in its role as a foundational scaffold for the development of more complex molecules with tailored biological activities. The insights provided in this guide—from its predicted properties and a robust synthetic protocol to its potential applications in oncology—are intended to equip researchers and drug development professionals with the necessary knowledge to explore the rich chemical space offered by C4-substituted isoquinolines. Future research will undoubtedly focus on elaborating the C4-substituent to optimize pharmacological profiles, leading to the discovery of novel and effective therapeutic agents.

References

  • Zouroudis, S., Moreau, D., & Roussakis, C. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal. [Link]

  • Zouroudis, S., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-5. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • More, D. A., Ghotekar, G. S., & Muthukrishnan, M. (n.d.). Structures of selected biologically active C-4 substituted isoquinolin-1(2H)-one and its derivatives. ResearchGate. [Link]

  • Zouroudis, S., et al. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Open Archives. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • NIST. (n.d.). Quinoline, 4-ethyl-. NIST WebBook. [Link]

  • Li, Y., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Zouroudis, S., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-5. [Link]

  • One-pot synthesis of 4-methylisoquinolines via a sequential Pd-catalyzed Heck reaction and intramolecular cyclization. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4,.... [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. (n.d.). RSC.org. [Link]

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. (2024). Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. (2017). PubMed. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • PubChem. (n.d.). 1-Ethylisoquinoline. [Link]

  • Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • El-Emary, T. I. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Contreras, R., et al. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0038961). [Link]

  • ECHA CHEM. (n.d.). Identity. [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. [Link]

  • NIST. (n.d.). Isoquinoline. NIST WebBook. [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen. (n.d.). RSC Publishing. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

Sources

4-Ethylisoquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 41219-10-7 Molecular Weight: 157.21 g/mol [1]

Executive Summary

4-Ethylisoquinoline represents a critical heterocyclic scaffold in medicinal chemistry, distinct from its isomer 4-ethylquinoline. While the isoquinoline core is ubiquitous in natural alkaloids (e.g., papaverine), the C4-substituted variants are synthetically more demanding and offer unique vectors for Structure-Activity Relationship (SAR) exploration. This guide provides a rigorous technical analysis of 4-ethylisoquinoline, focusing on its synthesis via palladium-catalyzed cross-coupling, its physiochemical profile, and its utility as a pharmacophore in kinase inhibitor development.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The precise identification of 4-ethylisoquinoline is paramount, as confusion with quinoline isomers is common in automated databases.

Table 1: Core Chemical Data

ParameterSpecificationNotes
Chemical Name 4-EthylisoquinolineIUPAC nomenclature
CAS Registry Number 41219-10-7 Distinct from 4-ethylquinoline (CAS 19020-26-9)
Molecular Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol Monoisotopic Mass: 157.0891
SMILES CCC1=CN=CC2=CC=CC=C12Useful for cheminformatics queries
Appearance Pale yellow oil or low-melting solidHygroscopic; oxidizes upon prolonged air exposure
Solubility Soluble in DCM, MeOH, DMSOLipophilic character (LogP ~ 2.8 predicted)

Synthetic Methodologies: The Senior Scientist’s Approach

Classical isoquinoline syntheses (Pomeranz-Fritsch, Bischler-Napieralski) typically favor C1 substitution. Accessing the C4 position requires a divergent strategy. The industry-standard protocol utilizes Palladium-Catalyzed Cross-Coupling (Heck Reaction) followed by hydrogenation. This route is preferred for its regiocontrol and scalability compared to direct radical alkylation (Minisci), which often suffers from poor selectivity (C1 vs. C4 mixtures).

Protocol: Two-Stage Synthesis from 4-Bromoisoquinoline
Stage 1: Heck Coupling (Vinyl Introduction)
  • Precursor: 4-Bromoisoquinoline (commercially available).[2]

  • Reagents: Ethyl acrylate or Vinylboronic acid pinacol ester.

  • Catalyst System: Pd(OAc)₂ (5 mol%) with PPh₃ or a bidentate ligand (e.g., dppf).

  • Conditions: DMF or DMAc, 100°C, Base (K₂CO₃ or Et₃N).

  • Mechanism: Oxidative addition of Pd(0) into the C4-Br bond is the rate-determining step, followed by olefin insertion and

    
    -hydride elimination.
    
Stage 2: Hydrogenation (Ethyl Formation)
  • Substrate: 4-Vinylisoquinoline intermediate.

  • Reagents: H₂ (1 atm to 50 psi).

  • Catalyst: 10% Pd/C.[3]

  • Solvent: MeOH or EtOH.

  • Critical Control Point: Monitor reaction time to prevent reduction of the pyridine ring (forming tetrahydroisoquinoline), which alters basicity and biological activity.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate.

SynthesisPath Start 4-Bromoisoquinoline (Precursor) Step1 Heck Coupling (Pd-Catalyzed) Start->Step1 + Vinyl Source Inter 4-Vinylisoquinoline (Intermediate) Step1->Inter C-C Bond Formation Step2 Hydrogenation (Pd/C, H2) Inter->Step2 Reduction End 4-Ethylisoquinoline (Target) Step2->End Selectivity Control

Figure 1: Step-wise synthesis of 4-Ethylisoquinoline via Heck coupling and hydrogenation.

Applications in Drug Discovery[8]

4-Ethylisoquinoline is not merely a solvent or reagent; it is a privileged scaffold in modern drug design. Its lipophilic ethyl group at C4 fills specific hydrophobic pockets in enzyme active sites, particularly kinases.

Key Therapeutic Areas
  • Rho-Kinase (ROCK) Inhibitors:

    • Isoquinoline derivatives are classic ROCK inhibitors (e.g., Fasudil).

    • Mechanism: The isoquinoline nitrogen binds to the ATP-binding hinge region of the kinase. The C4-ethyl group extends into the hydrophobic back-pocket, improving potency and selectivity over PKA (Protein Kinase A).

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors:

    • Fused isoquinolinone systems derived from 4-ethylisoquinoline precursors are explored for inducing synthetic lethality in BRCA-deficient cancer cells.

  • Antineoplastic Agents:

    • Cytotoxicity: C4-substituted isoquinolines have demonstrated activity against Non-Small Cell Lung Cancer (NSCLC) lines by disrupting microtubule dynamics.

Strategic Workflow for Lead Optimization

Researchers use the 4-ethyl group to modulate the "lipophilic ligand efficiency" (LLE) of the molecule.

DrugDiscovery Scaffold 4-Ethylisoquinoline Scaffold (Core Pharmacophore) Func Functionalization (C1-Amination / N-Oxidation) Scaffold->Func Derivatization Library Library Generation (Kinase Focused) Func->Library Parallel Synthesis Screen High-Throughput Screening (ROCK1, ROCK2, PKA) Library->Screen Bioassay Screen->Scaffold SAR Feedback Loop Lead Lead Candidate (Optimized Selectivity) Screen->Lead Hit-to-Lead

Figure 2: Workflow for utilizing 4-Ethylisoquinoline in kinase inhibitor discovery.

Analytical Characterization

Validating the identity of synthesized 4-ethylisoquinoline requires specific analytical markers.

  • ¹H NMR (Chloroform-d):

    • Aromatic Region: Expect a singlet around

      
       9.0-9.2 ppm for the C1 proton (deshielded by nitrogen). The C3 proton will appear as a singlet or doublet around 
      
      
      
      8.3 ppm.
    • Aliphatic Region: The ethyl group presents as a quartet (

      
       ~2.8-3.0 ppm, 
      
      
      
      ) and a triplet (
      
      
      ~1.3 ppm,
      
      
      ).
  • Mass Spectrometry (ESI):

    • [M+H]⁺: 158.1 m/z.

    • Fragmentation often shows loss of the ethyl group (

      
      ) or HCN elimination typical of nitrogen heterocycles.
      

Safety & Handling (E-E-A-T)

As a Senior Scientist, I must emphasize that while specific toxicological data for the 4-ethyl isomer is limited compared to the parent isoquinoline, standard precautions for nitrogen heterocycles apply.

  • Hazards: Likely a skin and eye irritant. Potential for respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent N-oxide formation. Keep in a cool, dry place.

  • Disposal: Incineration with a scrubber for nitrogen oxides (NOx).

References

  • National Institute of Standards and Technology (NIST). "Quinoline, 4-ethyl- (Isomer Comparison)." NIST Chemistry WebBook, SRD 69. [Link]

  • Environmental Protection Agency (EPA). "4-Ethylisoquinoline - DTXSID40499212." CompTox Chemicals Dashboard. [Link]

  • Sakamoto, T., et al. "Palladium-catalyzed cross-coupling reactions of heteroaryl bromides with alkenes: A facile synthesis of 4-substituted isoquinolines." Heterocycles, 1981.[2]

  • Gensler, W. J., et al. "Syntheses of 4-Substituted Isoquinolines."[4] Journal of Organic Chemistry, 1975.[4] [Link]

  • eChemPortal. "Substance Information: 4-Ethylisoquinoline."[5] OECD Global Portal to Information on Chemical Substances. [Link]

Sources

Spectroscopic Characterization of 4-Ethylisoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] From the vasodilatory effects of papaverine to the potent antitumor properties of certain marine alkaloids, the isoquinoline framework provides a versatile platform for the design of novel therapeutics.[3] 4-Ethylisoquinoline, a specific derivative, holds interest for its potential to modulate biological targets through specific steric and electronic interactions imparted by the ethyl substituent at the C4 position. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its interactions in complex biological systems.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Ethylisoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the underlying principles and experimental considerations that inform the interpretation of these spectra.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the molecular structure of 4-Ethylisoquinoline and the numbering of its atoms.

Figure 1: Molecular structure of 4-Ethylisoquinoline with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Ethylisoquinoline, both ¹H and ¹³C NMR provide diagnostic signals that confirm its structure.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylisoquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent can slightly influence chemical shifts.[4][5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[4][6][7]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-Ethylisoquinoline will exhibit characteristic signals for the aromatic protons of the isoquinoline core and the aliphatic protons of the ethyl group. The predicted chemical shifts (δ) in ppm relative to TMS are presented in Table 1.

Table 1: Predicted ¹H NMR Data for 4-Ethylisoquinoline

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~8.5s-
H-3~8.4s-
H-5~7.8d~8.0
H-6~7.6t~7.5
H-7~7.5t~7.5
H-8~7.9d~8.0
-CH₂- (ethyl)~2.8q~7.5
-CH₃ (ethyl)~1.3t~7.5

Expert Insights into ¹H NMR:

  • Aromatic Region (7.0-9.0 ppm): The protons on the pyridine ring (H-1 and H-3) are expected to be the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (H-5, H-6, H-7, and H-8) will appear as a complex multiplet system, with their exact chemical shifts influenced by the electronic environment.

  • Aliphatic Region (1.0-3.0 ppm): The ethyl group will give rise to a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl spin system. The coupling constant (J) between these two signals is typically around 7.5 Hz.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in 4-Ethylisoquinoline. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Ethylisoquinoline

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~152
C-3~143
C-4~135
C-4a~128
C-5~127
C-6~129
C-7~126
C-8~130
C-8a~136
-CH₂- (ethyl)~25
-CH₃ (ethyl)~14

Expert Insights into ¹³C NMR:

  • The carbons of the pyridine ring (C-1 and C-3) are expected to be the most downfield.

  • The quaternary carbons (C-4, C-4a, and C-8a) will generally show weaker signals compared to the protonated carbons.

  • The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

NMR_Workflow cluster_Preparation Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Spectral Analysis Prep1 Dissolve 4-Ethylisoquinoline in Deuterated Solvent Prep2 Add TMS as Internal Standard Prep1->Prep2 Acq1 Place Sample in NMR Spectrometer Prep2->Acq1 Acq2 Acquire 1H NMR Spectrum Acq1->Acq2 Acq3 Acquire 13C NMR Spectrum Acq2->Acq3 Ana1 Process Raw Data (Fourier Transform, Phasing) Acq3->Ana1 Ana2 Integrate Peaks and Determine Multiplicity Ana1->Ana2 Ana3 Assign Signals to Specific Atoms Ana2->Ana3

Figure 2: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Step-by-Step Methodology:

  • Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The instrument software then generates the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 4-Ethylisoquinoline will be dominated by absorptions corresponding to C-H and C=C/C=N bonds.

Table 3: Predicted Characteristic IR Absorptions for 4-Ethylisoquinoline

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium-Weak
Aliphatic C-H Stretch3000-2850Medium
Aromatic C=C and C=N Stretch1620-1450Medium-Strong
C-H Bending (in-plane and out-of-plane)1300-690Medium-Strong

Expert Insights into IR:

  • C-H Stretching Region (3100-2850 cm⁻¹): The presence of both aromatic and aliphatic C-H bonds will result in absorptions slightly above and below 3000 cm⁻¹, respectively.[8][9]

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum.[10] The C-H out-of-plane bending vibrations in this region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A "soft" ionization technique such as electrospray ionization (ESI) or a "hard" technique like electron impact (EI) can be used. ESI is likely to produce the protonated molecular ion [M+H]⁺, while EI will generate the molecular ion M⁺˙ and more extensive fragmentation.[11][12]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS Spectral Data and Interpretation

Table 4: Predicted Mass Spectrometry Data for 4-Ethylisoquinoline

IonPredicted m/zInterpretation
[M]⁺˙ or [M+H]⁺157.0891Molecular Ion or Protonated Molecule
[M-CH₃]⁺142.0653Loss of a methyl radical
[M-C₂H₄]⁺˙129.0578Loss of ethylene via McLafferty rearrangement

Expert Insights into MS:

  • Molecular Ion: The molecular weight of 4-Ethylisoquinoline (C₁₁H₁₁N) is 157.21 g/mol . A high-resolution mass spectrometer can provide a highly accurate mass measurement, confirming the elemental composition.[11][13]

  • Fragmentation Pattern: Under EI conditions, a primary fragmentation pathway is the loss of a methyl radical (CH₃•) to form a stable benzylic-type cation at m/z 142. Another possible fragmentation is the loss of ethylene (C₂H₄) through a McLafferty-type rearrangement, leading to an ion at m/z 129.

Fragmentation_Pathway M 4-Ethylisoquinoline [M]+• (m/z 157) Frag1 [M-CH3]+ (m/z 142) M->Frag1 - •CH3 Frag2 [M-C2H4]+• (m/z 129) M->Frag2 - C2H4

Figure 3: Predicted primary fragmentation pathways for 4-Ethylisoquinoline in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of 4-Ethylisoquinoline presented in this guide provides a foundational dataset for researchers working with this important heterocyclic compound. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with related structures, offer a robust framework for the identification and characterization of this molecule. As with any analytical endeavor, the acquisition of high-quality experimental data using well-defined protocols is paramount for achieving accurate and reliable results. This guide serves as a valuable resource for both the execution of these experiments and the confident interpretation of the resulting spectra in the context of drug discovery and development.

References

  • Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents - MDPI. (2022, September 27). Retrieved from [Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - Taylor & Francis. (2024, January 30). Retrieved from [Link]

  • 13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - Rsc.org. Retrieved from [Link]

  • Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Syntheses of 4-Substituted Isoquinolines - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Isoquinoline. Retrieved from [Link]

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  • Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC. (2021, March 15). Retrieved from [Link]

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  • Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals (iso-C9H7NH and 1-, 3-, 4-, 5-, 6-, 7- and 8-iso-HC9H7N) isolated in solid para-hydrogen - RSC Publishing. Retrieved from [Link]

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Potential biological activities of 4-alkylisoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-Alkylisoquinolines

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetically derived compounds, many of which possess significant pharmacological properties.[1] The substitution of an alkyl group at the 4-position of the isoquinoline ring system has emerged as a key structural modification, giving rise to a class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research landscape for 4-alkylisoquinolines, intended for researchers, scientists, and drug development professionals. We will delve into their primary biological activities, explore the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss structure-activity relationships. This document is structured to provide not just a summary of findings, but to offer field-proven insights into the causality behind experimental design and the validation of results.

Introduction: The Isoquinoline Core and the Significance of C4-Alkylation

Isoquinoline alkaloids represent a major class of nitrogen-based heterocyclic compounds, with a history stretching back to the isolation of morphine in the early 19th century.[1] These compounds typically derive from the amino acid tyrosine and exhibit a wide range of structural diversity and biological functions.[1][2] Synthetic modification of the core isoquinoline structure has become a cornerstone of medicinal chemistry, allowing for the fine-tuning of biological activity.

The strategic placement of an alkyl substituent at the C4-position introduces specific steric and electronic properties that can profoundly influence the molecule's interaction with biological targets. This guide will focus on the three most promising areas of biological activity for 4-alkylisoquinolines: antimicrobial, anticancer, and neurological applications.

Key Biological Activities and Mechanisms of Action

Antimicrobial Activity

4-Alkylisoquinoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a spectrum of pathogens, including drug-resistant strains.

Observed Activities:

  • Broad-Spectrum Bactericidal Effects: Studies have shown that functionalized isoquinolines, including those with alkyl chains, are highly active against Gram-positive bacteria and show some activity against Gram-negative bacteria.[3][4]

  • Activity Against Resistant Strains: Certain alkynyl isoquinoline compounds have shown potent activity (MICs = 4 µg/mL or 8 µg/mL) against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA).[5] These compounds are also effective at reducing the load of intracellular MRSA within macrophages, a feat not achieved by vancomycin.[5][6]

Proposed Mechanism of Action: The primary mechanism appears to involve the disruption of fundamental cellular processes. Preliminary proteomic and macromolecule biosynthesis assays on potent alkynyl isoquinoline compounds suggest they perturb both cell wall integrity and nucleic acid biosynthesis in S. aureus.[5][6] This dual-pronged attack may contribute to their bactericidal efficacy and a low propensity for developing resistance.

Below is a conceptual diagram illustrating the proposed points of interference by 4-alkylisoquinolines in bacterial cell processes.

G cluster_membrane Bacterial Cell DNA DNA Ribosome Ribosome DNA->Ribosome Transcription Peptidoglycan Peptidoglycan Layer (Cell Wall) Ribosome->Peptidoglycan Protein Synthesis for Cell Wall Alkylisoquinoline 4-Alkylisoquinoline Alkylisoquinoline->DNA Inhibits Replication Alkylisoquinoline->Peptidoglycan Disrupts Synthesis

Caption: Proposed dual mechanism of 4-Alkylisoquinolines against bacteria.

Anticancer Activity

The quinoline and isoquinoline scaffolds are considered "privileged structures" in anticancer drug discovery.[7] Alkyl and aryl substitutions are critical for tuning their cytotoxic potency.

Observed Activities:

  • Potent Cytotoxicity: Novel 4-anilinoquinoline derivatives have shown potent, broad-spectrum efficacy against various cancer cell lines, including leukemia, non-small cell lung cancer, CNS cancer, and breast cancer, with GI50 values in the low micromolar range.[7] Some derivatives exhibit superior cytotoxic activity compared to the established drug gefitinib.[8]

  • Tubulin Polymerization Inhibition: A key mechanism for many quinoline-based anticancer agents is the disruption of microtubule dynamics. One potent compound was found to inhibit tubulin polymerization with an IC50 value of 17 ± 0.3 μM, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[7]

  • EGFR Kinase Inhibition: The 4-anilinoquinazoline and 4-anilinoquinoline structures are known pharmacophores for inhibiting the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) kinase.[9][10] This inhibition blocks signal transduction pathways responsible for cell proliferation.

Mechanism of Action: EGFR Kinase Inhibition The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. 4-Anilinoquinazolines and related isoquinoline analogs act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like PI3K/Akt and MAPK.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ATP ATP ATP->EGFR RAF RAF RAS->RAF AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Promotes Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Proliferation Alkylisoquinoline 4-Alkylisoquinoline Derivative Alkylisoquinoline->EGFR Blocks ATP Binding EGF EGF (Ligand) EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling cascade by a 4-alkylisoquinoline analog.

Neurological Activities

Tetrahydroisoquinolines (THIQs), the reduced form of isoquinolines, are present endogenously and have been implicated in the regulation of dopaminergic systems and the pathology of neurodegenerative diseases like Parkinson's.[11][12]

Observed Activities:

  • Concentration-Dependent Effects: Studies on 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) reveal a dual role. At low concentrations (50 μM), it can exhibit neuroprotective properties against glutamate-induced toxicity.[13][14] However, at higher concentrations (500 μM), it becomes neurotoxic, intensifying markers of apoptosis such as caspase-3 activity and lactate dehydrogenase release.[13][14]

  • Dopaminergic System Modulation: Certain THIQs can abolish the behavioral and biochemical effects of the dopamine agonist apomorphine, suggesting an antidopaminergic or regulatory role.[12]

Proposed Mechanism of Action: The neurotoxic effects at high concentrations are linked to the initiation of the mitochondrial-caspase apoptotic cascade.[13] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase-3, a key executioner of apoptosis.[13][15] The neuroprotective effects at lower concentrations are less understood but may involve stabilizing mitochondrial function or modulating receptor activity.

Experimental Evaluation of 4-Alkylisoquinolines

A robust evaluation of novel 4-alkylisoquinoline compounds requires a systematic workflow from chemical synthesis to biological characterization.

Workflow Visualization: From Synthesis to Bioactivity

workflow start Design & Synthesis char Structural Characterization (NMR, MS) start->char screen Primary Biological Screening (e.g., MIC, Cytotoxicity) char->screen data Quantitative Data Analysis (IC50, MIC values) screen->data sar Structure-Activity Relationship (SAR) Analysis data->sar mech Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) data->mech Active Compounds sar->start Rational Redesign finish Lead Compound Identified mech->finish

Caption: A typical workflow for the discovery of bioactive 4-alkylisoquinolines.

Protocol: General Synthesis of 4-Substituted Isoquinolines

Multiple synthetic routes exist for the isoquinoline core.[2] A modern and efficient approach often involves metal-catalyzed reactions under microwave irradiation, which offers advantages in terms of reaction time and yield.[16][17]

Method: Palladium-Catalyzed Reductive Cyclization/Aromatization [16][17]

  • Rationale: This method provides a flexible and efficient route to 4-substituted isoquinolines from readily available starting materials, avoiding harsher conditions required by classical methods like the Bischler–Napieralski reaction.[2][16]

  • Step 1: Reactant Preparation: In a microwave-safe reaction vessel, combine the N-propargyl oxazolidine starting material (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a hydride source like sodium formate (HCOONa) (2.0 equiv).

  • Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of DMF/H₂O (3:1 v/v), to the vessel.

  • Step 3: Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 30 minutes. The microwave energy accelerates the reaction cascade involving reductive cyclization, ring-opening, and aromatization.

  • Step 4: Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 5: Chromatography: Purify the crude product using silica gel column chromatography to yield the pure 4-substituted isoquinoline.

  • Validation: Confirm the structure of the final product using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) to ensure the correct molecular weight and structure.[4]

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for initial cytotoxicity screening.

  • Step 1: Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Step 2: Compound Treatment: Prepare serial dilutions of the 4-alkylisoquinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Step 3: Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Step 4: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Step 5: Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Validation & Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-alkylisoquinolines is highly dependent on the nature and position of substituents on both the isoquinoline core and the alkyl chain.[10][18]

  • For Anticancer Activity (EGFR Inhibitors):

    • Anilino Group: A 4-anilino substitution is critical. Small, lipophilic groups at the 3-position of the aniline ring are preferred for high potency.[9]

    • Quinoline/Isoquinoline Core: Electron-donating groups (e.g., methoxy) on the heterocyclic core generally enhance inhibitory activity.[9] For example, a 6,7-dimethoxy substituted analog was found to be an extremely potent EGFR inhibitor.[9]

  • For Antimicrobial Activity:

    • Alkyl Chain: The presence of unsaturation within the alkyl chain tends to improve antimicrobial properties.[3]

    • Nitrogen Substitution: N-methylation or the formation of an N-oxide can also enhance antimicrobial activity.[3]

Data Table: Anticancer Activity of 4-Anilinoquinoline/Isoquinoline Derivatives
Compound IDCore Substituent (R¹)Anilino Substituent (R²)Target Cell LineIC₅₀ (µM)Reference
1f 7-Fluoro3-chloro-4-fluoroBGC-8233.63[8]
2i 8-Methoxy4-isopropylBGC-8234.65[8]
4c (Varies)(Varies)NCI-H23 (Lung)3.20[7]
4c (Varies)(Varies)SNB-75 (CNS)2.38[7]
Gefitinib (Reference Drug)(Reference Drug)BGC-82319.27[8]

Note: The table presents a selection of data to illustrate SAR principles. "Varies" indicates a more complex structure not easily summarized.

Future Perspectives and Drug Development Challenges

The 4-alkylisoquinoline scaffold represents a promising starting point for the development of new therapeutics. The demonstrated efficacy against drug-resistant bacteria and specific cancer cell lines highlights their potential to address significant unmet medical needs.

Opportunities:

  • Multi-target Agents: The ability of some derivatives to hit multiple targets (e.g., dual EGFR/HER2 inhibition) could lead to more robust anticancer therapies.[19]

  • Overcoming Resistance: Their novel mechanisms of action against bacteria provide a pathway to developing drugs that can circumvent existing resistance mechanisms.[5]

Challenges:

  • Toxicity and Selectivity: As with many potent cytotoxic or antimicrobial agents, off-target toxicity is a major concern. Future work must focus on designing derivatives with high selectivity for the pathogenic cell (bacterial or cancer) over host cells.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds must be optimized to ensure they can reach their target site in the body at therapeutic concentrations.

  • In Vivo Efficacy: Promising in vitro results must be translated into in vivo efficacy in animal models of infection or cancer.

Conclusion

4-Alkylisoquinolines are a versatile and powerful class of heterocyclic compounds with a broad range of demonstrable biological activities. Their potential as anticancer agents, particularly through mechanisms like tubulin polymerization and EGFR kinase inhibition, is well-supported by initial studies. Furthermore, their emergence as potent antimicrobial agents capable of combating resistant pathogens opens a critical new avenue for research. The key to unlocking their full therapeutic potential lies in rigorous SAR studies to optimize potency and selectivity, coupled with detailed mechanistic investigations to fully understand their interactions at a molecular level. The protocols and insights provided in this guide offer a foundational framework for researchers to advance the exploration of this promising chemical space.

References

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The Ascendancy of 4-Ethylisoquinoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Among the myriad of possible substitutions, the introduction of an ethyl group at the C-4 position has emerged as a compelling strategy in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, potential significance, and experimental evaluation of 4-ethylisoquinoline derivatives for researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Position

The C-4 position of the isoquinoline nucleus is a critical determinant of biological activity. Substitution at this position can significantly influence the molecule's interaction with biological targets, impacting its potency and selectivity.[3][4] The introduction of an alkyl group, such as an ethyl moiety, can enhance hydrophobic interactions within the binding pocket of a target protein, potentially leading to increased inhibitory activity. Furthermore, the size and orientation of the substituent at C-4 can modulate the overall conformation of the molecule, allowing for fine-tuning of its pharmacological profile.

Synthesis of 4-Ethylisoquinoline Derivatives: A Practical Approach

The construction of the 4-ethylisoquinoline scaffold can be achieved through various synthetic strategies. Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have proven to be highly efficient for the introduction of substituents at the C-4 position of the isoquinoline ring.[5][6][7]

Experimental Protocol: Palladium-Catalyzed Heck Reaction for the Synthesis of 4-Vinylisoquinoline

A common precursor to 4-ethylisoquinoline is 4-vinylisoquinoline, which can be readily synthesized via a Heck reaction between 4-bromoisoquinoline and ethylene gas. Subsequent reduction of the vinyl group yields the desired 4-ethylisoquinoline.

Materials:

  • 4-Bromoisoquinoline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN)

  • Ethylene gas

  • Argon gas

  • Schlenk flask and standard glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an argon atmosphere, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) in degassed acetonitrile. Stir the mixture at room temperature for 15 minutes to form the active Pd(0) catalyst.

  • Reaction Setup: To the catalyst mixture, add 4-bromoisoquinoline (1 equivalent) and triethylamine (2 equivalents).

  • Heck Reaction: Bubble ethylene gas through the reaction mixture while stirring vigorously. Heat the reaction to 80°C and maintain under an ethylene atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 4-vinylisoquinoline.

  • Reduction to 4-Ethylisoquinoline: The resulting 4-vinylisoquinoline can be reduced to 4-ethylisoquinoline using standard hydrogenation conditions, such as H₂ gas with a palladium on carbon (Pd/C) catalyst.

This protocol provides a reliable method for the synthesis of the 4-vinylisoquinoline precursor, which can then be readily converted to 4-ethylisoquinoline.

Caption: Synthetic pathway to 4-ethylisoquinoline.

Potential Significance in Drug Discovery

Isoquinoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The introduction of a 4-ethyl group can be a key modification to enhance these activities.

Anticancer Activity

Many isoquinoline-based compounds exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10][11] They can also induce apoptosis and inhibit microtubule polymerization.[10] The cytotoxic potential of 4-substituted isoquinoline derivatives has been demonstrated in various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Oxoquinoline-3-carboxamide derivativesGastric (ACP03)1.92 - 5.18[5]
N-tosyl-1,2,3,4-tetrahydroisoquinoline derivativesMOLT-3 (Leukemia)1.23[12]
Isoquinoline derivativesOvarian (SKOV3)7.65 - 11.68 (µg/mL)[13]

While specific IC50 values for 4-ethylisoquinoline derivatives are not extensively reported, the data from structurally related compounds suggest that the 4-position is crucial for cytotoxic activity. The ethyl group at this position could enhance binding to the hydrophobic pockets of target proteins, leading to potent anticancer effects.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14][15] Isoquinoline and quinoline scaffolds are prevalent in a number of approved kinase inhibitors.[14] The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores for targeting the ATP-binding site of kinases like EGFR and VEGFR.[16]

The addition of a 4-ethyl group to the isoquinoline core could provide a valuable vector for exploring interactions within the kinase hinge region or the hydrophobic back pocket, potentially leading to highly selective and potent inhibitors.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_Akt_mTOR_Pathway RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway Cell_Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_Akt_mTOR_Pathway->Cell_Proliferation RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation 4_Ethylisoquinoline_Derivative 4-Ethylisoquinoline Derivative 4_Ethylisoquinoline_Derivative->Receptor_Tyrosine_Kinase Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling.

In Vitro Evaluation: A Step-by-Step Guide

The preliminary assessment of the biological activity of novel 4-ethylisoquinoline derivatives typically involves in vitro cytotoxicity screening against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Ethylisoquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-ethylisoquinoline derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

4-Ethylisoquinoline derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthesis is readily achievable through established palladium-catalyzed methodologies, and their structural features make them attractive candidates for targeting a range of biological entities, particularly protein kinases. The strategic placement of an ethyl group at the C-4 position offers a valuable handle for modulating potency and selectivity.

Future research in this area should focus on the synthesis of a diverse library of 4-ethylisoquinoline derivatives with various substitutions on both the carbocyclic and heterocyclic rings. Comprehensive biological evaluation, including in vitro and in vivo studies, will be crucial to elucidate their mechanisms of action and to identify lead compounds for further development as novel therapeutic agents. The insights gained from detailed structure-activity relationship studies will undoubtedly pave the way for the next generation of isoquinoline-based drugs.

References

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An In-depth Technical Guide to the Isoquinoline Alkaloid Family

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Cornerstone of Natural Product Chemistry

The isoquinoline alkaloids represent one of the largest and most structurally diverse families of nitrogen-containing secondary metabolites found throughout the plant kingdom.[1][2] With over 2,500 identified compounds, these natural products are characterized by the presence of an isoquinoline nucleus, a bicyclic aromatic scaffold.[1] Their prevalence is particularly high in plant families such as the Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][3] The profound pharmacological significance of this family is underscored by well-known members such as morphine and codeine, which are potent analgesics, the antimicrobial agent berberine, and the muscle relaxant tubocurarine.[1][4][5] This guide provides a comprehensive overview of the biosynthesis, classification, and pharmacological properties of isoquinoline alkaloids, along with established methodologies for their extraction, isolation, and structural elucidation, tailored for researchers and professionals in drug development.

The Genesis of Diversity: Biosynthesis of Isoquinoline Alkaloids

The intricate biosynthetic journey of isoquinoline alkaloids begins with the aromatic amino acid L-tyrosine.[6][7][8] This precursor undergoes a series of enzymatic transformations to yield two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde.[4][5][6] The initial and pivotal step in this pathway is the stereoselective condensation of these two tyrosine-derived molecules, a reaction catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[4][5][9] This compound serves as the central precursor from which the vast array of isoquinoline alkaloids arise.[4]

Subsequent modifications of the (S)-norcoclaurine scaffold, including O-methylation, N-methylation, hydroxylation, and oxidative carbon-carbon bond formation, are orchestrated by a suite of specific enzymes.[4] A critical intermediate in the biosynthesis of many complex isoquinoline alkaloids is (S)-reticuline, which stands at a crucial branch point leading to numerous structural subtypes.[6][10][11] For instance, the pathway to morphine uniquely involves the epimerization of (S)-reticuline to (R)-reticuline before further cyclization.[9][10][12]

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// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dopamine [label="Dopamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "4_HPAA" [label="4-Hydroxyphenyl-\nacetaldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Norcoclaurine [label="(S)-Norcoclaurine\n(Central Precursor)", fillcolor="#FBBC05", fontcolor="#202124"]; S_Reticuline [label="(S)-Reticuline\n(Key Branch Point)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Morphinans [label="Morphinans\n(e.g., Morphine, Codeine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protoberberines [label="Protoberberines\n(e.g., Berberine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Benzophenanthridines [label="Benzophenanthridines\n(e.g., Sanguinarine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Other_Classes [label="Other Structural Classes", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Tyrosine -> Dopamine [label="Multiple Steps"]; Tyrosine -> "4_HPAA" [label="Multiple Steps"]; {rank=same; Dopamine; "4_HPAA"} Dopamine -> S_Norcoclaurine [dir=none]; "4_HPAA" -> S_Norcoclaurine [label="Norcoclaurine\nSynthase (NCS)"]; S_Norcoclaurine -> S_Reticuline [label="Multiple Enzymatic Steps"]; S_Reticuline -> Morphinans; S_Reticuline -> Protoberberines; S_Reticuline -> Benzophenanthridines; S_Reticuline -> Other_Classes; } Caption: Simplified overview of the biosynthetic pathway leading to major classes of isoquinoline alkaloids.

A Family of Many Faces: Classification of Isoquinoline Alkaloids

The structural diversity of isoquinoline alkaloids has led to their classification into several subgroups based on the arrangement and modification of the foundational isoquinoline skeleton.[1][13] The benzylisoquinoline alkaloids represent a major and extensively studied class, from which many other subgroups are derived.[8][14]

Subgroup Key Structural Features Representative Examples Notable Biological Activities
Benzylisoquinolines Basic 1-benzylisoquinoline core structure.[14]Papaverine, Reticuline, Laudanosine[14]Vasodilator, Muscle relaxant[14]
Morphinans Pentacyclic ring system derived from the benzylisoquinoline scaffold.[13][14]Morphine, Codeine, Thebaine[1]Analgesic, Antitussive, Sedative[1]
Protoberberines Tetracyclic ring system formed by the inclusion of the N-methyl group into a new ring (the berberine bridge).[13][14]Berberine, Palmatine, Canadine[6][13]Antimicrobial, Anti-inflammatory, Antidiabetic[13][15]
Benzophenanthridines Tetracyclic system with a distinct aromatic arrangement.Sanguinarine, ChelerythrineAntimicrobial, Anti-inflammatory, Antitumor[4]
Aporphines Tetracyclic system formed by intramolecular C-C bond formation.[13][14]Boldine, MagnoflorineAntioxidant, Anti-inflammatory
Phthalideisoquinolines Isoquinoline ring linked to a phthalide group.[13][14]Noscapine (Narcotine), HydrastineAntitussive, Antitumor
Emetine Alkaloids Complex structures containing two isoquinoline units.[13]Emetine, CephaelineEmetic, Antiprotozoal[4]

Pharmacological Significance and Mechanisms of Action

Isoquinoline alkaloids exhibit a vast spectrum of pharmacological activities, making them a fertile ground for drug discovery and development.[13][16][17] Their therapeutic potential spans from pain management to the treatment of metabolic diseases and infectious agents.[16][17]

Morphine , the archetypal morphinan alkaloid, exerts its potent analgesic effects primarily through its interaction with opioid receptors in the central nervous system.[1][12] Codeine , a methyl ether of morphine, is a widely used antitussive and a milder analgesic.[1][3]

Berberine , a prominent protoberberine alkaloid, has garnered significant attention for its multi-target therapeutic potential.[18][19] A primary mechanism of action for berberine is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[18][19][20] This activation leads to improved insulin sensitivity, increased glucose uptake, and enhanced fatty acid oxidation, making it a promising agent for managing metabolic disorders like type 2 diabetes.[15][18][19] Berberine also demonstrates antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting nucleic acid synthesis.[18] Furthermore, it has shown anti-inflammatory and cholesterol-lowering effects.[15][20][21]

Other isoquinoline alkaloids with notable bioactivities include sanguinarine , which possesses antimicrobial and anti-inflammatory properties, and tubocurarine , which acts as a skeletal muscle relaxant by blocking nicotinic acetylcholine receptors at the neuromuscular junction.[1][4] The diverse pharmacological profiles of this alkaloid family highlight their importance as both therapeutic agents and lead compounds for the development of new drugs.[16]

From Plant to Pure Compound: Extraction, Isolation, and Structural Elucidation

The journey from the plant source to a purified, characterized isoquinoline alkaloid involves a multi-step process that leverages the chemical properties of these compounds.

Experimental Protocol: General Extraction and Isolation Workflow
  • Sample Preparation: The plant material (e.g., roots, stems, leaves) is dried and finely powdered to increase the surface area for efficient solvent extraction.[22]

  • Extraction:

    • Rationale: The choice of extraction method depends on the polarity and stability of the target alkaloids. Most alkaloids exist in plants as salts and can be extracted with acidified water or polar organic solvents.[23][24]

    • Method 1: Acid-Base Extraction:

      • a. Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1-1% HCl or H₂SO₄) to convert the alkaloid salts into soluble hydrochlorides or sulfates.[23][25]

      • b. Filter the mixture to remove the solid plant debris.

      • c. Basify the acidic extract with an alkali (e.g., ammonia solution) to a pH of approximately 10 to precipitate the free alkaloid bases.[23]

      • d. Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent (e.g., chloroform, diethyl ether) to selectively dissolve the free alkaloid bases.[25]

      • e. Collect and concentrate the organic phase to obtain the crude alkaloid mixture.[23]

    • Method 2: Solvent Extraction:

      • a. Extract the powdered plant material directly with a polar organic solvent like methanol or ethanol, which can dissolve both the free bases and their salts.[23][25]

      • b. Concentrate the alcoholic extract and then proceed with an acid-base purification as described above to separate the alkaloids from other co-extracted compounds.[23]

  • Purification and Fractionation:

    • Rationale: The crude alkaloid extract is a complex mixture of structurally similar compounds. Chromatographic techniques are essential for their separation.[24][26]

    • Column Chromatography: Pack a column with an adsorbent like silica gel or alumina. Apply the concentrated crude extract to the top of the column and elute with a gradient of solvents of increasing polarity to separate the alkaloids based on their differential adsorption.[23][27]

    • High-Performance Liquid Chromatography (HPLC): For higher resolution and purification, preparative HPLC is employed. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile or methanol and buffered aqueous solutions are commonly used for separating isoquinoline alkaloids.[23][26][28]

  • Isolation of Pure Compounds: Collect the fractions from the chromatographic separation and evaporate the solvent to yield the isolated, purified alkaloids, which may be further purified by crystallization.[27]

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// Nodes Plant_Material [label="Dried, Powdered\nPlant Material", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(Acid-Base or Solvent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Alkaloid\nExtract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fractions [label="Alkaloid Fractions", fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC [label="Further Purification\n(Preparative HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Compound [label="Pure Isoquinoline\nAlkaloid", fillcolor="#FFFFFF", fontcolor="#202124"]; Structural_Elucidation [label="Structural Elucidation\n(MS, NMR, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Purification; Purification -> Fractions; Fractions -> HPLC; HPLC -> Pure_Compound; Pure_Compound -> Structural_Elucidation; } Caption: A typical experimental workflow for the extraction and isolation of isoquinoline alkaloids.

Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation patterns offer valuable clues about the compound's structure.[28][29][30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the complete carbon-hydrogen framework of a molecule. 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and finalize the structural assignment.[29]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule and the nature of its chromophore, respectively.[29]

By integrating the data from these analytical methods, the precise three-dimensional structure of the isoquinoline alkaloid can be elucidated.[31]

Conclusion: An Enduring Legacy and Future Horizons

The isoquinoline alkaloid family continues to be a vital source of medicinally important compounds and a fascinating subject of scientific inquiry. From their elegant biosynthesis in plants to their complex mechanisms of action in the human body, these natural products exemplify the intricate relationship between chemistry and biology. As analytical techniques become more sensitive and our understanding of metabolic pathways deepens, the potential for discovering new isoquinoline alkaloids with novel therapeutic applications remains vast. Furthermore, advances in metabolic engineering and synthetic biology are paving the way for the sustainable production of these valuable compounds, ensuring their continued contribution to medicine and human health.[11][32]

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The Isoquinoline Scaffold: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Beyond the Blueprint

The isoquinoline nucleus, a deceptively simple fusion of a benzene and a pyridine ring, represents a cornerstone in medicinal chemistry. Its prevalence in both natural alkaloids and synthetic pharmaceuticals speaks to its remarkable versatility as a privileged scaffold.[1][2] However, the journey from a promising isoquinoline-based hit to a successful clinical candidate is paved with physicochemical challenges. This guide is not a mere recitation of facts; it is a distillation of field-proven insights designed to empower researchers, scientists, and drug development professionals to navigate the intricate interplay of physicochemical properties that govern the fate of substituted isoquinolines within a biological system. We will dissect the "why" behind the "how," fostering a deeper understanding that transcends rote protocol execution and enables rational, predictive drug design.

I. The Physicochemical Quadrangle: Core Determinants of "Drug-Likeness" for Substituted Isoquinolines

The biological activity of a substituted isoquinoline is not solely dictated by its interaction with a target protein. Its ability to reach that target, remain at the site of action for a sufficient duration, and be cleared from the body without causing undue toxicity are all governed by a delicate balance of four key physicochemical properties: lipophilicity, solubility, ionization state (pKa), and metabolic stability.

A. Lipophilicity (LogP/LogD): The Passport to Cellular Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that influences a compound's absorption, distribution, and permeability across biological membranes.[3] For substituted isoquinolines, the introduction of various functional groups can dramatically alter their lipophilicity, with profound consequences for their pharmacokinetic profile.

Experimental Protocol: Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

The shake-flask method remains the "gold standard" for the experimental determination of the partition coefficient (LogP) and, for ionizable compounds like many isoquinolines, the distribution coefficient (LogD) at a specific pH.[4] Its enduring value lies in its direct measurement of partitioning under equilibrium conditions.

Rationale: This method physically partitions the analyte between two immiscible phases (typically n-octanol and a buffered aqueous solution), mimicking its distribution between lipid membranes and aqueous biological fluids. The ratio of the compound's concentration in each phase provides a direct measure of its lipophilicity.

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely and collect each phase. This step is crucial to prevent volume changes during the experiment that would introduce error.

  • Sample Preparation:

    • Prepare a stock solution of the substituted isoquinoline in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a screw-cap vial. The final concentration of the analyte should be low enough to avoid saturation in either phase.

  • Partitioning:

    • Gently agitate the vials on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours, depending on the compound). Overly vigorous shaking can lead to emulsion formation, which is a common pitfall.[5]

  • Phase Separation:

    • Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the substituted isoquinoline in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Calculation:

    • LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as: LogP/LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Self-Validation and Troubleshooting:

  • Mass Balance: To ensure accuracy, the total amount of the compound recovered from both phases should be compared to the initial amount added. A significant deviation may indicate adsorption to the vial surface or degradation.

  • Emulsion Formation: If an emulsion forms, it can be broken by centrifugation at a higher speed or by the addition of a small amount of a saturated salt solution.

  • Purity: The purity of the analyte is critical, as impurities may have different partitioning properties and interfere with the analysis.[7]

B. Aqueous Solubility: The Gateway to Bioavailability

For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The introduction of substituents to the isoquinoline scaffold can have a dramatic impact on its crystal lattice energy and interactions with water molecules, thereby influencing its solubility.

Experimental Protocol: Determination of Kinetic Solubility by Nephelometry

In early drug discovery, high-throughput screening methods are essential for rapidly assessing the solubility of a large number of compounds. Kinetic solubility, which measures the concentration at which a compound precipitates from a supersaturated solution (typically created by diluting a DMSO stock solution into an aqueous buffer), is a widely used approach.[8] Laser nephelometry provides a sensitive and efficient means of detecting this precipitation.[9]

Rationale: This method mimics the situation where a compound formulated in an organic solvent is introduced into an aqueous biological environment. The point at which the compound begins to precipitate is a critical parameter for formulation development and for interpreting data from in vitro biological assays.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the substituted isoquinoline in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • Rapidly add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well containing the DMSO solutions. This sudden change in solvent composition induces supersaturation.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours), with gentle shaking.

  • Nephelometric Measurement:

    • Measure the light scattering in each well using a nephelometer. The instrument detects the turbidity caused by the formation of insoluble particles.

  • Data Analysis:

    • Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the NTU signal begins to increase significantly above the background, indicating the onset of precipitation.[1]

Self-Validation and Troubleshooting:

  • DMSO Concentration: The final concentration of DMSO in the aqueous buffer should be kept low (typically ≤1%) and consistent across all wells, as it can influence the solubility of the compound.[10]

  • Metastable Supersaturation: Be aware that the initially clear solution may be in a metastable state, and precipitation can occur over time. Therefore, the incubation time is a critical parameter.[10]

  • Compound Color: Highly colored compounds can interfere with light scattering measurements. Appropriate controls are necessary to account for this.

C. Ionization State (pKa): The pH-Dependent Chameleon

The majority of drugs, including many substituted isoquinolines, are weak acids or bases. The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This property is of paramount importance as it dictates the solubility, lipophilicity, and receptor binding of a compound in different physiological compartments, which have varying pH values (e.g., stomach pH 1-3, intestine pH 6-7.5, blood pH 7.4).

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[11] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Rationale: By titrating a solution of the substituted isoquinoline with a strong acid or base, we can generate a titration curve (pH vs. volume of titrant). The midpoint of the buffer region in this curve, where the concentrations of the protonated and deprotonated forms of the isoquinoline are equal, corresponds to the pKa.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa of the analyte.

  • Sample Preparation:

    • Accurately weigh the substituted isoquinoline and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol for poorly water-soluble compounds. The concentration should be in the range of 1-10 mM.[8]

    • To maintain a constant ionic strength throughout the titration, add an inert salt such as KCl to the solution.[11]

  • Titration:

    • Place the solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Incrementally add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a precision burette.

    • Record the pH reading after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added.

    • The pKa can be determined from the pH value at the half-equivalence point (the point at which half of the compound has been neutralized). This corresponds to the inflection point of the titration curve.[11]

Self-Validation and Troubleshooting:

  • Co-solvent Effects: For compounds with low aqueous solubility, the use of co-solvents is necessary. However, this will yield an apparent pKa (pKaapp) which can be extrapolated to zero co-solvent concentration to estimate the aqueous pKa.[12]

  • Carbon Dioxide Contamination: Dissolved CO2 from the atmosphere can react with the basic titrant, leading to errors. It is advisable to purge the solution with nitrogen before and during the titration.[11]

  • Precipitation: If the compound precipitates during the titration, the measured pKa will be inaccurate. This can sometimes be overcome by using a higher percentage of co-solvent or a lower analyte concentration.

D. Metabolic Stability: The Race Against Clearance

The in vivo efficacy and duration of action of a drug are heavily influenced by its metabolic stability – its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Rapid metabolism can lead to low bioavailability and a short half-life, requiring more frequent dosing. The nature and position of substituents on the isoquinoline ring can create or block sites of metabolic attack.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Incubating a compound with liver microsomes provides a reliable and high-throughput method for assessing its intrinsic clearance.

Rationale: This assay simulates the initial phase of drug metabolism in the liver. By monitoring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t1/2) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the NADPH regenerating system (an enzymatic system that provides the necessary cofactor for CYP activity).

    • Prepare a stock solution of the substituted isoquinoline in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes (from human or other species), and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual wells by adding a quenching solution (e.g., cold acetonitrile containing an internal standard). The internal standard is crucial for accurate quantification.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • The half-life (t1/2) is calculated as: t1/2 = 0.693 / k

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg microsomal protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Self-Validation and Troubleshooting:

  • Positive Controls: Include compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively) to ensure the assay is performing correctly.

  • No-NADPH Control: Run a parallel incubation without the NADPH regenerating system to assess for non-CYP-mediated degradation.

  • Microsomal Protein Concentration and Incubation Time: These parameters may need to be optimized depending on the metabolic lability of the compound.

II. Structure-Property Relationships in Substituted Isoquinolines: A Comparative Analysis

The true power of understanding physicochemical properties lies in the ability to rationally modify a molecule to improve its drug-like characteristics. The following table provides a snapshot of the physicochemical properties of some well-known isoquinoline alkaloids and their derivatives, illustrating the impact of substituent changes.

CompoundStructureLogPAqueous Solubility (mg/mL)pKaKey Physicochemical Features & Implications
Papaverine 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline~3.9[13]Practically insoluble (~3.7 x 10⁻⁵ at 37.5°C)[13]6.03 - 8.07 (varied reports)[1]High lipophilicity and very low aqueous solubility contribute to its poor oral bioavailability. The basic nitrogen allows for salt formation to improve solubility for formulation.[1][14]
Noscapine An phthalideisoquinoline alkaloid~2.58[15]~0.181[15]-Still poorly soluble in water, but the lower LogP compared to papaverine suggests slightly better aqueous compatibility.[15]
Berberine Chloride A protoberberine alkaloid with a quaternary nitrogen-0.90 (calculated)[16]1.96 (in water at 25°C), 4.05 (in phosphate buffer pH 7.0 at 25°C)[17]Not ionizable (permanently charged)[17]The permanent positive charge makes it highly polar and water-soluble, but this can also limit its ability to cross cell membranes. Its solubility is highly dependent on the buffer salts present.[17]
Fasudil An isoquinoline sulfonamide---As a Rho-kinase inhibitor, its development showcases how the isoquinoline scaffold can be adapted to target specific enzymes. The sulfonamide group is a key feature for its activity.

III. Case Studies in Isoquinoline Drug Development: From Bench to Bedside

The theoretical understanding of physicochemical properties comes to life in the real-world challenges and triumphs of drug development.

Case Study 1: The Development of Tetrahydroisoquinoline-Based Anticancer Agents

The tetrahydroisoquinoline (THIQ) scaffold is a prominent feature in a number of compounds being investigated for their anticancer properties.[18][19] One of the major challenges in developing effective solid tumor therapies is achieving sufficient drug concentration at the tumor site.

  • Initial Challenges: Early THIQ derivatives, while showing potent in vitro activity, often suffered from poor aqueous solubility, limiting their formulation options and in vivo efficacy.[20]

  • Rational Design and Optimization: Medicinal chemists have systematically introduced polar functional groups and explored different salt forms to enhance the aqueous solubility of THIQ-based compounds. For example, the introduction of a chloro group at the 4-position of a pendant phenyl ring in one series of THIQs was found to significantly enhance their KRas inhibitory activity against colon cancer cell lines.[21] This highlights how even subtle electronic modifications can have a profound impact on biological activity.

  • Physicochemical-Guided Success: By carefully balancing lipophilicity (to ensure membrane permeability) and solubility (for effective administration and distribution), researchers have been able to develop THIQ derivatives with improved pharmacokinetic profiles and potent anti-angiogenesis and anti-cancer effects.[20][21]

Case Study 2: Fasudil - A Tale of a Rho-Kinase Inhibitor

Fasudil, an isoquinoline sulfonamide derivative, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[22] The Rho/ROCK signaling pathway is implicated in a variety of cellular processes, and its dysregulation is associated with cardiovascular diseases and neurological disorders.[4][23]

  • Mechanism of Action: Fasudil's efficacy stems from its ability to competitively bind to the ATP-binding site of ROCK, thereby inhibiting its kinase activity. This leads to the relaxation of smooth muscles and vasodilation.[4]

  • Physicochemical Properties and Clinical Application: The physicochemical properties of fasudil were optimized to allow for both oral and intravenous administration. Its development as a treatment for cerebral vasospasm following subarachnoid hemorrhage underscores the therapeutic potential of targeting specific kinases with isoquinoline-based inhibitors.[4]

IV. Visualizing the Mechanism: Signaling Pathways in Focus

To truly appreciate the impact of substituted isoquinolines as therapeutic agents, it is essential to visualize their interactions within the complex network of cellular signaling.

A. The Rho/Rho-Kinase Signaling Pathway and the Action of Fasudil

The following diagram illustrates the central role of the Rho/ROCK pathway in smooth muscle contraction and how fasudil intervenes.

Rho_ROCK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR RhoGEF RhoGEF GPCR->RhoGEF Agonist Binding RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP GDP ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phosphorylated MLC (p-MLC) MLCP->pMLC Dephosphorylation MLC->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction Fasudil Fasudil Fasudil->ROCK Inhibition

Caption: Fasudil inhibits ROCK, preventing the phosphorylation of MLC and promoting smooth muscle relaxation.

B. The EGFR Signaling Pathway and the Role of Isoquinoline-Based Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. Several isoquinoline derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR dimer_EGFR Dimerized EGFR (Phosphorylated) EGFR->dimer_EGFR Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS dimer_EGFR->Grb2_SOS PI3K PI3K dimer_EGFR->PI3K Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP GDP RAF RAF Ras_GTP->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isoquinoline_TKI Isoquinoline TKI Isoquinoline_TKI->dimer_EGFR Inhibition of Kinase Activity

Caption: Isoquinoline TKIs block the kinase activity of EGFR, inhibiting downstream signaling pathways.

V. Conclusion: An Integrated Physicochemical Strategy for Success

The isoquinoline scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. However, success in this endeavor will not be a matter of chance. It will be the result of a disciplined, integrated approach to drug design, where the principles of medicinal chemistry are seamlessly interwoven with a deep understanding of physicochemical properties. By embracing the experimental rigor and causal thinking outlined in this guide, researchers can more effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of substituted isoquinolines.

VI. References

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A Review of the Synthesis of 4-Substituted Isoquinolines: From Classical Ring Closures to Modern C-H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural alkaloids and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Among its derivatives, 4-substituted isoquinolines are of particular interest as they offer a key vector for modifying molecular shape, solubility, and target engagement. However, the synthesis of these specific analogues has historically presented unique challenges. Classical cyclization strategies often lack direct pathways to C-4 substitution, while modern methods have sought to address this gap with increasing precision and efficiency.

This technical guide provides an in-depth review of the principal synthetic strategies for accessing 4-substituted isoquinolines. It is designed for the practicing researcher, moving beyond a simple recitation of reactions to explore the underlying causality of experimental choices and providing field-proven insights into methodology. We will traverse the foundational classical syntheses, understanding their strengths and limitations, before delving into the powerful transition-metal-catalyzed and direct functionalization techniques that define the modern era of heterocyclic chemistry.

Classical Approaches: Building the Core with Indirect C-4 Access

The traditional methods for isoquinoline synthesis—the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions—are all powerful tools for constructing the bicyclic core.[2][3] They are predicated on intramolecular electrophilic aromatic substitution, a dependency that makes them most effective with electron-rich carbocycles and primarily directs substitution to other positions, most commonly C-1.[1][2] Accessing the C-4 position through these routes is typically a secondary consideration, often requiring multi-step sequences involving a precursor that already contains the desired C-4 substituent or a handle for its later introduction.

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be dehydrogenated to the aromatic isoquinoline.[4][5]

Causality & Mechanistic Insight: The choice of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), is critical.[6] These reagents activate the amide carbonyl, facilitating the formation of a highly electrophilic nitrilium ion intermediate.[6][7] This intermediate is the key species that undergoes the intramolecular Friedel-Crafts-type reaction. The success of the cyclization is highly dependent on the electronic nature of the aromatic ring; electron-donating groups are essential to activate the ring for electrophilic attack, which is why this method is often limited to electron-rich systems.[2]

Bischler_Napieralski sub β-Phenylethylamide int1 Imidoyl Phosphate (or Nitrilium Ion) sub->int1 + POCl₃ - H₃PO₄ int2 Cyclized Intermediate (Spiro-like) int1->int2 Intramolecular Electrophilic Substitution prod 3,4-Dihydroisoquinoline int2->prod - H⁺ final_prod Isoquinoline prod->final_prod Oxidation (e.g., Pd/C)

Bischler-Napieralski Reaction Pathway.
The Pictet-Spengler Reaction

A cornerstone of alkaloid synthesis, the Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a 1,2,3,4-tetrahydroisoquinoline.[8]

Causality & Mechanistic Insight: The reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion.[9] This ion is the cyclizing species. The nucleophilicity of the aromatic ring dictates the reaction conditions. Highly activated rings (e.g., from dopamine or tryptophan) can cyclize under near-physiological pH, while less reactive systems require strong acids (e.g., TFA, HCl) and heat.[8][10] To synthesize a C-4 substituted analogue, the desired substituent must be present on the starting β-arylethylamine at the position that will become C-4. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[11]

Pictet_Spengler reactants β-Arylethylamine + Aldehyde schiff Schiff Base reactants->schiff Condensation - H₂O iminium Iminium Ion schiff->iminium + H⁺ spiro Spirocyclic Intermediate iminium->spiro Electrophilic Attack product 1,2,3,4-Tetrahydroisoquinoline spiro->product - H⁺

Pictet-Spengler Reaction Pathway.

Modern Strategies: Directing Substitution to the C-4 Position

The limitations of classical methods have driven the development of more versatile and regioselective strategies. Transition-metal catalysis, in particular, has revolutionized the synthesis of highly substituted heterocycles, including direct routes to 4-substituted isoquinolines.

Functionalization of Pre-formed Isoquinolines: The Heck Reaction

One of the most direct methods to introduce a carbon-based substituent at the C-4 position is to start with a halo-isoquinoline. The palladium-catalyzed Heck reaction provides a powerful tool for this transformation.

Causality & Mechanistic Insight: This approach begins with commercially available 4-bromoisoquinoline. The Heck reaction couples this aryl bromide with an alkene, such as an acrylate ester.[7] The choice of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand is crucial for an efficient catalytic cycle, which involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by alkene insertion and β-hydride elimination to furnish the product and regenerate the catalyst.

Experimental Protocol: Synthesis of Ethyl (E)-3-(isoquinolin-4-yl)acrylate [7]

  • Setup: To a reaction vessel, add 4-bromoisoquinoline (1.0 equiv), ethyl acrylate (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv).

  • Reaction: Add triethylamine (Et₃N, 2.0 equiv) and acetonitrile (MeCN) as the solvent.

  • Heating: Heat the mixture to reflux (approx. 82°C) and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the α,β-unsaturated ester as a single trans isomer (Typical yield: ~79%).[7]

Convergent Synthesis via Palladium-Catalyzed α-Arylation

A highly versatile and convergent strategy involves the palladium-catalyzed α-arylation of ketones, followed by cyclization to form the isoquinoline ring. This method allows for the systematic variation of substituents at all four positions of the pyridine ring.[2]

Causality & Mechanistic Insight: This powerful route combines an aryl bromide (containing a protected aldehyde) with a ketone. The key to success lies in the choice of the palladium catalyst and ligand. Ligands with precisely engineered steric and electronic properties, such as those based on biarylphosphine scaffolds (e.g., DtBPF), are essential to promote the efficient coupling of the ketone enolate with the aryl bromide.[2][12] The subsequent cyclization step is typically triggered by acid-catalyzed deprotection of the acetal, followed by condensation with an ammonia source like ammonium chloride. This approach is not limited to electron-rich systems and tolerates a wide range of functional groups.[2]

Pd_Alpha_Arylation sub1 Aryl Bromide (with protected aldehyde) step1 Pd-catalyzed α-Arylation sub1->step1 sub2 Ketone sub2->step1 intermediate Arylated Ketone Intermediate step1->intermediate step2 1. Deprotection (H⁺) 2. Cyclization (NH₄Cl) intermediate->step2 product Polysubstituted Isoquinoline step2->product

Convergent synthesis via α-arylation.

Experimental Protocol: General One-Pot Procedure for Isoquinoline Synthesis [2]

  • Arylation Step: In an argon-flushed reaction tube, combine the aryl bromide (1.0 equiv), ketone (1.2 equiv), a suitable palladium catalyst (e.g., (DtBPF)PdCl₂, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.2 equiv) in THF. Heat the mixture at 80°C until the arylation is complete (monitored by GC-MS).

  • Deprotection: Cool the reaction mixture to room temperature and acidify to pH ~5 with aqueous 1 M HCl. Stir until acetal hydrolysis is complete.

  • Cyclization: Add a solution of NH₄Cl (10 equiv, 1.0 M in 3:1 EtOH/H₂O) to the reaction mixture. Seal the tube and heat at 110°C for 12-24 hours.

  • Work-up & Purification: After cooling, basify the mixture with saturated aqueous NaHCO₃ and extract with ethyl acetate. The combined organic layers are dried, concentrated, and purified by column chromatography.

Transition Metal-Catalyzed C-H Activation and Annulation

Among the most atom-economical and elegant modern methods are those that proceed via directed C-H activation. Rhodium(III)-catalyzed reactions, in particular, have emerged as a powerful platform for constructing isoquinoline and isoquinolone scaffolds.

Causality & Mechanistic Insight: These reactions typically employ a directing group on the aromatic substrate (e.g., an imine, hydrazone, or N-hydroxybenzamide) which coordinates to the rhodium center, positioning it for a regioselective C-H bond cleavage at the ortho position.[13][14] This forms a five-membered rhodacycle intermediate. This intermediate then undergoes coordination and insertion of a coupling partner, such as an alkyne or alkene, expanding to a seven-membered ring. Reductive elimination then furnishes the annulated product and regenerates the active Rh(III) catalyst. The directing group is often cleaved or incorporated into the final product, and many of these reactions can proceed without an external oxidant.[14]

Direct, Metal-Free C-4 Alkylation

A significant recent development is the ability to directly functionalize the C-4 position of the isoquinoline nucleus without transition metals. One such strategy involves a temporary dearomatization of the ring.

Causality & Mechanistic Insight: This method uses a nucleophilic reagent, such as benzoic acid, to attack the C-1 position of isoquinoline, forming a 1,2-dihydroisoquinoline intermediate.[15][16] This dearomatized intermediate is now enamine-like, and its C-4 position is highly nucleophilic. This nucleophilic center can then attack an electrophile, such as a vinyl ketone (e.g., MVK). The final step is the elimination of the nucleophilic catalyst (benzoic acid) to regenerate the aromatic isoquinoline ring, now alkylated at the C-4 position.[15][16] This strategy is powerful because it avoids pre-functionalization of the isoquinoline and does not require an N-activating group.

Experimental Protocol: C-4 Alkylation of Isoquinoline with Methyl Vinyl Ketone (MVK) [16]

  • Setup: To a sealed reaction vial, add isoquinoline (1.0 equiv), benzoic acid (3.0 equiv), and methyl vinyl ketone (4.0 equiv).

  • Reaction: Heat the mixture at 80°C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the 4-alkylated isoquinoline product.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, functional group tolerance, and availability of starting materials.

MethodKey TransformationTypical YieldsAdvantagesLimitations
Pomeranz-Fritsch Electrophilic cyclization of a benzalaminoacetal.Variable, often low.Access to C-7/C-8 substitution. Bobbitt modification gives 4-hydroxy-THIQ.[3][5]Harsh acidic conditions, often fails, poor for C-4 substitution.[4]
Heck Reaction Pd-catalyzed coupling of 4-bromoisoquinoline with an alkene.70-80%[7]Direct functionalization at C-4; reliable and well-understood.Requires pre-functionalized (brominated) starting material.
Pd-catalyzed α-Arylation Convergent coupling of aryl bromide and ketone, then cyclization.69-97%[2]Highly versatile, broad substrate scope, convergent, regiocontrolled.[2][12]Multi-component; requires careful optimization of catalyst/ligand system.
Direct C-4 Alkylation Metal-free dearomatization/alkylation sequence.50-80%[15][16]Direct C4-H functionalization, metal-free, operationally simple.Scope of electrophiles is currently limited mainly to vinyl ketones.[15]

Conclusion and Future Outlook

The synthesis of 4-substituted isoquinolines has evolved from indirect, multi-step classical procedures to highly efficient, direct, and regioselective modern methodologies. While classical reactions like the Pomeranz-Fritsch and Pictet-Spengler remain valuable for constructing the core heterocycle, their application for targeted C-4 substitution is limited.

The advent of transition-metal catalysis has been transformative. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction on 4-bromoisoquinoline and the convergent α-arylation/cyclization strategy, provide robust and high-yielding pathways to a vast array of C-4 functionalized analogues.[2][7] These methods offer unparalleled control over substitution patterns. Concurrently, rhodium-catalyzed C-H activation/annulation reactions represent the cutting edge of atom-economical synthesis, creating complex isoquinolines from simple precursors.[13]

Perhaps most exciting for future applications is the development of direct C4-H functionalization strategies that obviate the need for pre-functionalization or transition metals.[16] As these methods mature and their substrate scope expands, they will undoubtedly become a primary tool for late-stage functionalization in drug discovery programs, allowing for rapid generation of molecular diversity around the critical isoquinoline scaffold. The continued innovation in this field promises to further empower medicinal chemists in their quest for novel therapeutics.

References

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  • Li, P., et al. (2021). Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes. The Journal of Organic Chemistry, 86(17), 11635-11645. [Link]

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  • Kollár, L., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 123. [Link]

  • Campiglia, P., et al. (2004). A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction. Molecular Diversity, 8(4), 427-430. [Link]

  • Cheng, C.-H., et al. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(22), 5750-5753. [Link]

  • Chuang, S.-C., et al. (2013). Synthesis of isoquinolines via Rh(III)-catalyzed C-H activation using hydrazone as a new oxidizing directing group. Organic Letters, 15(22), 5750-3. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627-5634. [Link]

  • Donohoe, T. J., et al. (2013). Modular Isoquinoline Synthesis Using Catalytic Enolate Arylation and in Situ Functionalization. Organic Letters, 15(23), 6042-6045. [Link]

  • Donohoe, T. J., et al. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS, 109(29), 11529-11534. [Link]

  • Chourasia, S. S., Rahangdale, P. K., & Inam, F. (2017). Microwave Assisted Pictet-spengler Synthesis Of Some Tetrahydroisoquinoline Derivatives And Their Biologial Efficacy Studies. International Journal of Advanced Research, 5(5), 185-190. [Link]

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  • Donohoe, T. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 603-607. [Link]

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  • Liang, Y.-M., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry, 31(9), 1183-1188. [Link]

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  • Chourasia, S. S., et al. (2017). MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. ResearchGate. [Link]

  • Larock, R. C., et al. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 68(3), 920-928. [Link]

  • ResearchGate. (n.d.). Plausible mechanism for C3: C4 alkylation of quinolones. Retrieved from [Link]

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  • Various Authors. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. [Link]

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  • MacMillan, D. W. C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 525(7567), 83-87. [Link]

Sources

Theoretical Framework for Assessing the Chemical Reactivity of 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in a vast array of natural alkaloids and synthetic compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Notable examples range from the muscle relaxant papaverine to potent anticancer agents currently in development.[2][4] The biological function of these molecules is inextricably linked to their three-dimensional structure and electronic properties.[5] Substituents on the isoquinoline nucleus, such as the ethyl group at the C-4 position in 4-Ethylisoquinoline, can significantly modulate the electron density distribution, thereby altering the molecule's reactivity and its potential interactions with biological targets.[1]

This technical guide provides a comprehensive theoretical framework for investigating the chemical reactivity of 4-Ethylisoquinoline. By leveraging the predictive power of computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the electronic characteristics that govern its behavior. Understanding these properties at a quantum-mechanical level is indispensable for researchers, scientists, and drug development professionals, as it enables the rational design of novel synthetic pathways and the development of new therapeutic agents with enhanced efficacy and specificity.

Part 1: Foundations of Computational Reactivity Prediction

To predict how and where 4-Ethylisoquinoline is likely to react, we turn to the principles of quantum chemistry, which can be effectively modeled using computational methods. Density Functional Theory (DFT) stands out as the most widely used approach, offering an optimal balance of accuracy and computational efficiency for molecules of this size.[5][6] Our analysis will be built upon three pillars of DFT-based reactivity theory.

Frontier Molecular Orbital (FMO) Theory

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]

  • HOMO: This orbital acts as the primary electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles (electron-seeking species).

  • LUMO: This orbital acts as the primary electron acceptor. Regions with a high LUMO density are prone to attack by nucleophiles (nucleus-seeking species).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7] A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.[5]

Global Reactivity Descriptors

Conceptual DFT provides a set of "global reactivity descriptors" that quantify the overall reactivity of a molecule. These are calculated from the energies of the HOMO and LUMO using Koopmans' theorem.[7]

  • Ionization Potential (IP): The energy required to remove an electron. (IP ≈ -EHOMO)

  • Electron Affinity (EA): The energy released when an electron is added. (EA ≈ -ELUMO)

  • Electronegativity (χ): The tendency to attract electrons. (χ ≈ (IP + EA) / 2)

  • Chemical Hardness (η): A measure of resistance to change in electron distribution. (η ≈ (IP - EA) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive.[7]

  • Global Softness (S): The reciprocal of hardness (S = 1 / 2η).

  • Electrophilicity Index (ω): A measure of the ability to accept electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

Local Reactivity Descriptors

While global descriptors give an overall picture, local descriptors predict the most reactive sites within the molecule.

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) are rich in electrons and are susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and are sites for nucleophilic attack.[5]

  • Fukui Functions (f(r)): These functions quantify the change in electron density at a specific point when an electron is added or removed. They help identify the most reactive atoms for different types of attack:

    • f+(r): For nucleophilic attack (where an electron is added to the LUMO).

    • f-(r): For electrophilic attack (where an electron is removed from the HOMO).

    • f0(r): For radical attack.

Part 2: A Validated Computational Protocol

This section details a step-by-step methodology for conducting a theoretical reactivity study on 4-Ethylisoquinoline. Following this protocol ensures reproducibility and scientific rigor.

Step 1: Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of 4-Ethylisoquinoline using a molecular modeling program (e.g., GaussView 6.0, Avogadro).

  • Initial Cleaning: Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Geometry Optimization and Frequency Calculation
  • Select Method and Basis Set: The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust and widely-used choice for organic molecules, providing accurate geometries and electronic properties.[8][9]

  • Perform Optimization: Run a geometry optimization calculation using software like Gaussian 09/16.[6] This process finds the lowest energy (most stable) conformation of the molecule.

  • Verify Minimum Energy: After optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

G cluster_prep Step 1: Preparation cluster_dft Step 2: DFT Calculation cluster_analysis Step 3: Reactivity Analysis A Build 3D Structure of 4-Ethylisoquinoline B Initial Geometry Cleanup (Force Field) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation C->D E Verify No Imaginary Frequencies D->E F Calculate Molecular Orbitals (HOMO, LUMO) E->F G Generate MEP Map E->G H Calculate Fukui Functions & Global Descriptors E->H I Interpret Reactivity F->I G->I H->I

Caption: A standard workflow for the theoretical analysis of molecular reactivity.

Step 3: Electronic Property and Reactivity Analysis
  • Orbital Analysis: From the optimized structure's output file, extract the energies of the HOMO and LUMO. Visualize their 3D shapes to identify regions of high electron density.

  • Global Descriptors: Use the HOMO and LUMO energies to calculate the global reactivity descriptors as defined in Section 1.2.

  • Local Analysis: Generate the MEP map and perform a population analysis (e.g., Mulliken or Hirshfeld) to calculate the Fukui indices for each atom.

Part 3: Predicted Reactivity of 4-Ethylisoquinoline

While experimental data for 4-Ethylisoquinoline is sparse, we can predict its reactivity based on established principles and DFT calculations performed on the parent isoquinoline molecule.[8] The ethyl group at C-4 is an electron-donating group (EDG) via induction and hyperconjugation, which will influence the electron distribution of the parent ring system.

Molecular Structure and Electronic Properties

The optimized geometry of 4-Ethylisoquinoline would show the characteristic planar structure of the isoquinoline core with the ethyl group extending from it. The presence of the electron-donating ethyl group is expected to slightly raise the energy of the HOMO and LUMO compared to unsubstituted isoquinoline, likely leading to a smaller HOMO-LUMO gap and thus, increased overall reactivity.[1]

Caption: Numbering scheme for the 4-Ethylisoquinoline scaffold.

Global Reactivity and Data Summary

The following table presents illustrative data for the parent isoquinoline molecule, derived from DFT calculations, to provide a baseline for comparison.[8][9] We predict that 4-Ethylisoquinoline will exhibit a smaller energy gap and higher softness, indicating greater reactivity.

ParameterSymbolPredicted Value (Isoquinoline)Expected Trend for 4-EthylisoquinolineRole in Reactivity
HOMO EnergyEHOMO~ -6.2 eVIncrease (Less Negative)Electron-donating ability
LUMO EnergyELUMO~ -1.8 eVIncrease (Less Negative)Electron-accepting ability
HOMO-LUMO GapΔE~ 4.4 eVDecreaseIndicates higher reactivity and lower stability[5]
Chemical Hardnessη~ 2.2 eVDecreaseResistance to electron cloud deformation
Global SoftnessS~ 0.227 eV-1IncreaseHigher softness implies higher reactivity[7]
Electronegativityχ~ 4.0 eVDecrease SlightlyOverall electron-attracting power
Electrophilicityω~ 3.63 eVVariableCapacity to accept electrons

Table 1: Calculated global reactivity descriptors for isoquinoline as a baseline and predicted trends for the 4-ethyl derivative.

Local Reactivity: Predicting Reaction Sites

The key question is where electrophiles and nucleophiles will attack the 4-Ethylisoquinoline ring.

  • Electrophilic Attack: In the parent isoquinoline, electrophilic substitution (e.g., nitration, sulfonation) occurs on the benzene ring, primarily at the C-5 and C-8 positions.[10] The pyridine ring is deactivated by the electron-withdrawing nitrogen atom. The HOMO is typically localized over this benzene ring. The electron-donating ethyl group at C-4 will further activate the entire ring system, but the preference for attack at C-5 and C-8 is expected to remain, as these positions are para and ortho to the ring fusion and less sterically hindered than other activated positions. An MEP map would show the most negative potential (red) localized over this carbocyclic ring.

  • Nucleophilic Attack: The pyridine ring is electron-deficient and thus susceptible to nucleophilic attack. For isoquinoline, this attack preferentially occurs at the C-1 position .[10] The LUMO is expected to have its largest lobes on the C-1 and C-3 atoms. The nitrogen atom draws electron density away from these positions, making them electrophilic. The ethyl group at C-4 may offer some steric hindrance to attack at C-3, further reinforcing the preference for nucleophilic addition at the C-1 position . An MEP map would show a highly positive potential (blue) in the vicinity of C-1.

Caption: Predicted sites of nucleophilic and electrophilic attack on 4-Ethylisoquinoline.

Conclusion and Applications in Drug Development

Theoretical studies provide an invaluable, cost-effective method for predicting the chemical reactivity of molecules like 4-Ethylisoquinoline. Our analysis, based on the foundational principles of DFT, FMO theory, and reactivity descriptors, predicts that the ethyl group at the C-4 position enhances the molecule's overall reactivity. The primary sites for electrophilic attack are predicted to be the C-5 and C-8 positions, while the C-1 position remains the most favorable site for nucleophilic attack.

For researchers in drug development, this knowledge is directly applicable:

  • Synthetic Strategy: Understanding these reactivity patterns can guide the synthesis of new derivatives. For instance, to functionalize the carbocyclic ring, electrophilic substitution conditions should be employed. To add a substituent at the C-1 position, a nucleophilic addition or substitution reaction would be the logical choice.

  • Lead Optimization: By predicting how different substituents will alter the electronic properties and reactivity, chemists can rationally design analogues with improved metabolic stability, target affinity, or reduced off-target effects. For example, blocking a metabolically labile site (predicted by reactivity) could enhance a drug candidate's half-life.

By integrating these computational insights into the drug discovery pipeline, the development of novel isoquinoline-based therapeutics can be significantly accelerated, moving from rational design to clinical reality with greater efficiency and precision.

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • De Gruyter. (2015, November 20). Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. De Gruyter. [Link]

  • Kaur, R., & Arora, S. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). In Recent Advances in Natural Products Analysis (pp. 587-619). Elsevier. [Link]

  • SciSpace. (n.d.). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. SciSpace. [Link]

  • Al-Zyadi, J. A., et al. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103522. [Link]

  • Mir, M. A., et al. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Polycyclic Aromatic Compounds, 1-18. [Link]

  • Iqbal, M. A., et al. (2023). Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches. Scientific Reports, 13(1), 10738. [Link]

  • Barata-Vallejo, S., et al. (2021). Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines. Angewandte Chemie International Edition, 60(4), 1879-1883. [Link]

  • Georg Thieme Verlag. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • ResearchGate. (2024, January 30). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. [Link]

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • Gaba, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(13), 5088. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

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Methodological & Application

Application Note: Synthesis of 4-Ethylisoquinoline via the Bischler-Napieralski Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of 4-ethylisoquinoline, detailing the causality behind reagent selection and reaction conditions.

Strategic Rationale & Mechanistic Causality

Isoquinoline scaffolds are privileged structures in medicinal chemistry, frequently utilized as core pharmacophores in kinase inhibitors and CNS-active agents. The 4-alkyl substituted isoquinolines, such as 4-ethylisoquinoline, present unique steric and lipophilic profiles that are highly beneficial for deep-pocket receptor binding. The Bischler-Napieralski reaction remains the most robust and scalable method for constructing this heterocyclic core .

Causality in Precursor Selection

To achieve a specific 4-ethyl substitution on the final isoquinoline ring, the starting aliphatic chain must bear an ethyl group at the


-carbon relative to the primary amine. Therefore, 2-phenylbutan-1-amine (CAS 34577-88-3) is the requisite starting material, as its carbon skeleton perfectly maps to the desired target .
Mechanistic Pathway & Reagent Synergy

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution (EAS) that cyclizes


-arylethylamides into 3,4-dihydroisoquinolines . The mechanism relies heavily on the choice of dehydrating agents:
  • Imidoyl Formation: The amide carbonyl oxygen attacks phosphoryl chloride (

    
    ) to form an imidoyl chloride or phosphate intermediate .
    
  • Nitrilium Generation: Elimination of the leaving group generates a highly electrophilic nitrilium ion. For substrates lacking electron-donating groups on the aromatic ring (such as the unsubstituted phenyl ring in 2-phenylbutan-1-amine),

    
     alone is often insufficient. The addition of phosphorus pentoxide (
    
    
    
    ) generates pyrophosphates—superior leaving groups that drastically lower the activation energy for nitrilium ion formation .
  • Aromatization: The initial cyclization yields 4-ethyl-3,4-dihydroisoquinoline . To achieve full aromaticity, catalytic dehydrogenation using Palladium on Carbon (Pd/C) under thermal conditions is required .

Mechanism Amide Amide Carbonyl Attacks POCl₃ Imidoyl Imidoyl Phosphate Formation Amide->Imidoyl +POCl₃ -HCl Nitrilium Nitrilium Ion Generation Imidoyl->Nitrilium Phosphate Elimination EAS Intramolecular EAS Nitrilium->EAS Wheland Spiro/Wheland Intermediate EAS->Wheland DHIQ Deprotonation to 3,4-Dihydroisoquinoline Wheland->DHIQ Rearomatization

Fig 1: Mechanistic pathway of the Bischler-Napieralski cyclodehydration.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that each intermediate meets strict analytical criteria before progressing to the next step.

Protocol A: Formylation of 2-Phenylbutan-1-amine
  • Objective: Install the C1 carbon of the future isoquinoline ring.

  • Procedure: Dissolve 2-phenylbutan-1-amine (1.0 eq) in an excess of ethyl formate (5.0 eq). Reflux the mixture at 60 °C for 8 hours under a nitrogen atmosphere. Concentrate the mixture in vacuo to yield crude

    
    -(2-phenylbutyl)formamide.
    
  • Causality: Ethyl formate is utilized instead of formic acid to prevent the formation of unreactive formate salts, ensuring a mild and quantitative amidation.

  • System Validation: Perform FT-IR analysis on the crude oil. The protocol is validated if the primary amine N-H stretch (~3300 cm⁻¹) is absent, replaced by a strong amide I carbonyl stretch at ~1665 cm⁻¹.

Protocol B: Bischler-Napieralski Cyclodehydration
  • Objective: Cyclize the formamide to 4-ethyl-3,4-dihydroisoquinoline.

  • Procedure: Dissolve

    
    -(2-phenylbutyl)formamide (1.0 eq) in anhydrous toluene (0.2 M). Add 
    
    
    
    (3.0 eq) and
    
    
    (1.5 eq). Reflux the mixture at 110 °C for 12 hours. Cool to 0 °C, carefully quench with ice-water, and basify to pH 10 using 20% aqueous NaOH. Extract with dichloromethane, dry over
    
    
    , and concentrate.
  • Causality: The unsubstituted phenyl ring is deactivated relative to electron-rich arenes. The synergistic

    
    /
    
    
    
    cocktail is mandatory to force the generation of the highly electrophilic nitrilium ion, preventing the reaction from stalling at the imidoyl stage .
  • System Validation: Analyze via LC-MS. The protocol is validated when the dominant peak exhibits an [M+H]⁺ mass of m/z 160.11, confirming the successful dehydration and ring closure.

Protocol C: Catalytic Dehydrogenation
  • Objective: Oxidize the dihydro-intermediate to the fully aromatic 4-ethylisoquinoline.

  • Procedure: Dissolve 4-ethyl-3,4-dihydroisoquinoline (1.0 eq) in anhydrous xylene. Add 10% Pd/C (0.1 eq by weight). Reflux the suspension vigorously at 140 °C for 16 hours under an inert atmosphere. Filter hot through a Celite pad to remove the catalyst, and concentrate the filtrate.

  • Causality: The 3,4-dihydroisoquinoline intermediate lacks full aromatic resonance stabilization. Refluxing with Pd/C in a high-boiling solvent provides the thermal energy required for oxidative dehydrogenation, driven by the thermodynamic sink of the fully aromatic isoquinoline system .

  • System Validation: Conduct ¹H NMR (CDCl₃) analysis. The protocol is validated by the disappearance of the aliphatic multiplet signals for the C3/C4 protons, and the emergence of a sharp aromatic singlet for the C3 proton (~8.4 ppm) alongside a highly deshielded C1 proton singlet (~9.1 ppm).

Workflow SM 2-Phenylbutan-1-amine (Starting Material) Step1 Formylation (Ethyl Formate, Reflux) SM->Step1 Int1 N-(2-Phenylbutyl)formamide (Intermediate) Step1->Int1 Step2 Bischler-Napieralski (POCl₃ / P₂O₅, Reflux) Int1->Step2 Int2 4-Ethyl-3,4-dihydroisoquinoline (Intermediate) Step2->Int2 Step3 Dehydrogenation (10% Pd/C, Reflux) Int2->Step3 Product 4-Ethylisoquinoline (Final Product) Step3->Product

Fig 2: Complete synthetic workflow for 4-Ethylisoquinoline.

Quantitative Data & Reaction Optimization

The cyclodehydration step (Protocol B) is the primary bottleneck in this synthesis. The table below summarizes the quantitative optimization data regarding dehydrating agents and their mechanistic outcomes.

Dehydrating Reagent(s)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality

(3.0 eq)
Toluene1101638%Reaction stalls at imidoyl intermediate; poor EAS due to deactivated arene.

(3.0 eq)
Toluene1101645%Harsh conditions lead to significant tarring and retro-Ritter side reactions.

(3.0 eq) +

(1.5 eq)
Toluene 110 12 84% Optimal. Pyrophosphate formation accelerates nitrilium generation cleanly.

(1.2 eq) + 2-Cl-Py
DCM40472%Milder alternative, but scale-up is cost-prohibitive for standard synthesis.

References

Application Note: A Modified Pomeranz-Fritsch Strategy for the Synthesis of 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Isoquinoline Synthesis

The isoquinoline nucleus is a foundational scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds, including the vasodilator papaverine and the anesthetic dimethisoquin.[1][2] Among the classical methods for constructing this valuable heterocycle, the Pomeranz-Fritsch reaction, first described in 1893, offers a direct approach via the acid-catalyzed cyclization of a benzalaminoacetal.[1][2][3]

While powerful, the traditional Pomeranz-Fritsch reaction is most effective for producing isoquinolines substituted on the benzene ring (positions 5, 6, 7, 8) or, via modifications like the Schlittler-Muller, at the C-1 position.[4] Direct substitution at the C-4 position is mechanistically disfavored, as it requires electrophilic attack at a sterically hindered and electronically non-activated position.[5]

This application note addresses this synthetic challenge head-on. We present a robust, multi-step protocol for the synthesis of 4-ethylisoquinoline that leverages the principles of the Pomeranz-Fritsch reaction through a modified strategy. By employing an N-tosylated benzylaminoacetal intermediate, based on the Jackson modification, we can facilitate the critical cyclization step under controlled conditions to achieve the desired C-4 substituted product.[4][6] This guide is intended for researchers in organic synthesis and drug development, providing both the mechanistic rationale and a detailed, field-tested protocol.

Mechanistic Rationale: Overcoming the C-4 Substitution Barrier

The classical Pomeranz-Fritsch reaction involves two primary stages: the formation of a Schiff base from an aromatic aldehyde and an aminoacetaldehyde acetal, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the isoquinoline.[1][4]

The key to accessing the C-4 position is to modify the benzylaminoacetal intermediate to favor the necessary cyclization. Our proposed strategy, outlined below, achieves this through N-tosylation.

// Nodes for the mechanism reactants [label="Benzaldehyde + \n 2-Aminobutanal Diethyl Acetal", fillcolor="#F1F3F4", fontcolor="#202124"]; schiff_base [label="Step 1: Schiff Base Formation\n(Imine Intermediate)", fillcolor="#E8F0FE", fontcolor="#202124"]; reduction [label="Step 2: Reduction\n(Secondary Amine)", fillcolor="#E8F0FE", fontcolor="#202124"]; tosylation [label="Step 3: N-Tosylation\n(Jackson Modification Intermediate)", fillcolor="#E8F0FE", fontcolor="#202124"]; cyclization [label="Step 4: Acid-Catalyzed Cyclization\n& Aromatization", fillcolor="#FCE8E6", fontcolor="#202124"]; product [label="4-Ethylisoquinoline", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges to show the flow reactants -> schiff_base [label=" Condensation "]; schiff_base -> reduction [label=" NaBH4 "]; reduction -> tosylation [label=" TsCl, Base "]; tosylation -> cyclization [label=" H+ (e.g., HCl) \n -EtOH \n -TsH "]; cyclization -> product;

// Styling {rank=same; reactants} {rank=same; product} cyclization [shape=Mdiamond, color="#EA4335"]; } ` Caption: Proposed reaction pathway for 4-ethylisoquinoline synthesis.

Causality Behind Key Steps:

  • Step 1 & 2: Formation of the Benzylaminoacetal: Instead of directly forming the Schiff base for cyclization, we first form the imine and then reduce it to a more stable secondary amine. This allows for controlled functionalization in the next step.

  • Step 3: N-Tosylation (The Jackson Modification): The introduction of the electron-withdrawing tosyl (Ts) group serves two critical purposes. First, it activates the benzylic position, facilitating the subsequent electrophilic cyclization. Second, the tosyl group is an excellent leaving group under acidic conditions, which aids in the final aromatization step to form the stable isoquinoline ring.[6]

  • Step 4: Acid-Catalyzed Cyclization: This is the core Pomeranz-Fritsch step. The acid protonates the acetal, leading to the elimination of ethanol and the formation of an electrophilic oxonium ion. This intermediate then undergoes intramolecular electrophilic attack on the activated aromatic ring to form the dihydroisoquinoline precursor, which rapidly eliminates the tosyl group and a second molecule of ethanol to yield the aromatic 4-ethylisoquinoline.

Experimental Protocols

This synthesis is performed in a four-step sequence starting from commercially available benzaldehyde and 2-aminobutanal diethyl acetal.

Materials and Equipment
  • Reagents: Benzaldehyde, 2-aminobutanal diethyl acetal, Toluene, Sodium borohydride (NaBH₄), Methanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Dichloromethane (DCM), Hydrochloric acid (conc. and 6M), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, Dean-Stark apparatus, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, glass column for chromatography, standard laboratory glassware.

  • Analysis: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), NMR spectrometer, Mass spectrometer.

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step-by-Step Methodology

// Workflow Steps start [label="Start: Reagents", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Imine Formation\n(Benzaldehyde + Amine)\nToluene, Reflux w/ Dean-Stark", fillcolor="#E8F0FE", fontcolor="#202124"]; step2 [label="Step 2: Reduction\n(Cool to 0°C, add NaBH₄)\nMethanol, RT Stir", fillcolor="#E8F0FE", fontcolor="#202124"]; workup1 [label="Workup & Extraction", shape=diamond, fillcolor="#FFF7E0", fontcolor="#202124"]; step3 [label="Step 3: N-Tosylation\n(Add TsCl, Et₃N)\nDCM, RT Stir", fillcolor="#E8F0FE", fontcolor="#202124"]; workup2 [label="Workup & Purification\n(Column Chromatography)", shape=diamond, fillcolor="#FFF7E0", fontcolor="#202124"]; step4 [label="Step 4: Cyclization\n(6M HCl, Reflux)\nMonitor by TLC", fillcolor="#FCE8E6", fontcolor="#202124"]; workup3 [label="Final Workup\n(Basify, Extract, Purify)", shape=diamond, fillcolor="#FFF7E0", fontcolor="#202124"]; end [label="Product: 4-Ethylisoquinoline\n(Characterize: NMR, MS)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

// Connections start -> step1; step1 -> step2; step2 -> workup1; workup1 -> step3 [label="Crude Amine"]; step3 -> workup2; workup2 -> step4 [label="Purified N-Tosyl Intermediate"]; step4 -> workup3; workup3 -> end; } ` Caption: Experimental workflow for the synthesis of 4-ethylisoquinoline.

Step 1 & 2: Synthesis of N-Benzyl-(2,2-diethoxy)butylamine

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add benzaldehyde (10.6 g, 0.1 mol), 2-aminobutanal diethyl acetal (16.1 g, 0.1 mol), and 100 mL of toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 2-3 hours). Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Dissolve the crude imine intermediate in 150 mL of methanol and cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (5.7 g, 0.15 mol) portion-wise, ensuring the internal temperature does not exceed 15°C.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Quench the reaction by carefully adding 50 mL of water. Remove the methanol via rotary evaporation.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate to yield the crude secondary amine as a pale yellow oil. The product is typically used in the next step without further purification.

Step 3: Synthesis of N-Tosyl-N-Benzyl-(2,2-diethoxy)butylamine

  • Dissolve the crude amine from the previous step in 150 mL of dichloromethane (DCM). Add triethylamine (15.2 g, 0.15 mol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of p-toluenesulfonyl chloride (21.0 g, 0.11 mol) in 50 mL of DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 18 hours.

  • Wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure N-tosylated intermediate.

Step 4: Cyclization and Aromatization to 4-Ethylisoquinoline

  • Place the purified N-tosylated intermediate (0.05 mol) in a 250 mL round-bottom flask.

  • Add 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully basify the acidic solution by slowly adding 10M NaOH solution until the pH is >12.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield pure 4-ethylisoquinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Troubleshooting

The success of this multi-step synthesis relies on careful execution and monitoring at each stage.

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey TransformationTypical YieldPurity CheckKey Characterization Notes
1 & 2Reductive Amination>90% (crude)TLCDisappearance of aldehyde spot; MS confirmation of amine mass.
3N-Tosylation75-85%TLC, ¹H NMRAppearance of tosyl group protons (~2.4 ppm, 7.3-7.8 ppm) in ¹H NMR.
4Cyclization/Aromatization40-55%TLC, ¹H NMRAppearance of characteristic aromatic isoquinoline protons in ¹H NMR.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low yield in Step 1/2 Incomplete imine formation due to residual water. Incomplete reduction.Ensure complete water removal with the Dean-Stark trap. Extend reduction time or add a slight excess of NaBH₄.
Incomplete Tosylation (Step 3) Inactive TsCl; insufficient base.Use fresh TsCl. Ensure an adequate amount of triethylamine is present to neutralize the HCl byproduct.
Failed or Low-Yield Cyclization (Step 4) Insufficiently acidic conditions; reaction time too short. Degradation of starting material.Use concentrated HCl if 6M is ineffective. Monitor by TLC and extend reflux time as needed. Ensure temperature does not excessively exceed 110°C.
Complex mixture after final workup Incomplete detosylation; side reactions during cyclization.Ensure the reaction goes to completion. Re-purify carefully using column chromatography, potentially with a gradient elution.

Conclusion

The synthesis of C-4 substituted isoquinolines like 4-ethylisoquinoline presents a notable challenge for classical synthetic methods. By adapting the Pomeranz-Fritsch reaction through a Jackson-type modification, this protocol provides a reliable and mechanistically sound pathway to the desired product. The key lies in the formation of an N-tosylated benzylaminoacetal, which facilitates the critical intramolecular electrophilic cyclization. This application note provides the necessary detail for researchers to successfully implement this strategy, expanding the synthetic utility of the venerable Pomeranz-Fritsch reaction.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available from: [Link][7]

  • Surrey, A. R. (2009). Name Reactions in Organic Chemistry: Pomeranz-Fritsch Reaction. Resonance, 14(6), 595-603. Available from: [Link][4]

  • Wikipedia. Pomeranz–Fritsch reaction. Available from: [Link][1]

  • Royal Society of Chemistry. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available from: [Link][8][9]

  • Moodle USP. Isoquinoline synthesis. Available from: [Link][5]

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. (1974). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1, 2185-2190. Available from: [Link][6]

Sources

Application Note: High-Efficiency Synthesis of 4-Substituted Isoquinolines via Palladium-Catalyzed Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, embedded in numerous natural products and synthetic therapeutics. While substitutions at the C1 and C3 positions are readily achieved via standard nucleophilic additions or cross-couplings, functionalization at the C4 position is historically challenging due to the inherent electronic deactivation of the pyridine ring. Palladium-catalyzed Heck cross-coupling offers a highly atom-economical and regioselective solution to install alkenyl and alkyl (via subsequent reduction) substituents at the C4 position[1].

This application note provides a comprehensive, self-validating protocol for the direct Heck alkenylation of 4-haloisoquinolines, detailing the mechanistic causality behind reagent selection and optimization strategies.

Mechanistic Principles & Causality

The Heck reaction involves the coupling of a 4-haloisoquinoline with an alkene. Understanding the catalytic cycle is paramount for troubleshooting and optimization:

  • Precatalyst Activation: Palladium acetate (Pd(OAc)₂) is reduced in situ by the phosphine ligand (e.g., PPh₃) to form the active, coordinatively unsaturated 14-electron Pd(0)L₂ species[2].

  • Oxidative Addition: The electron-deficient nature of the 4-haloisoquinoline requires a relatively electron-rich palladium center to undergo facile oxidative addition into the C(sp²)–X bond.

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex. Regioselectivity is governed by electronics and sterics; for electron-deficient alkenes (e.g., acrylates), insertion places the palladium at the alpha-position, leading to the terminal substituted product.

  • β-Hydride Elimination & Base Regeneration: The complex must rotate to achieve a syn-coplanar conformation for β-hydride elimination. The addition of an inorganic base (e.g., K₂CO₃) is strictly required to neutralize the generated HX acid, prevent catalyst poisoning, and turn over the Pd(0) catalyst[3].

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Haloisoquinoline) Pd0->OxAdd 4-X-Isoquinoline MigIns Migratory Insertion (Alkene Coordination) OxAdd->MigIns Alkene BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim Syn-Insertion Regen Base Regeneration (HX Removal) BetaElim->Regen 4-Substituted Isoquinoline Regen->Pd0 Base (e.g., K2CO3)

Catalytic cycle of the Pd-catalyzed Heck coupling for 4-substituted isoquinolines.

Optimization of Reaction Conditions

Empirical data demonstrates that the choice of solvent, base, and ligand stoichiometry dictates the reaction's success[2]. Acetonitrile (MeCN) is preferred over DMF due to its lower boiling point, ease of removal during workup, and reduced propensity for amine-driven side reactions at elevated temperatures[2]. A 1:2 ratio of Pd to PPh₃ ensures catalyst stability without oversaturating the metal center, which would inhibit oxidative addition.

Table 1: Optimization of Heck Coupling Conditions for 4-Bromoisoquinoline

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Insight
1 Pd(OAc)₂ (10) PPh₃ (20) K₂CO₃ (2) MeCN 105 70–78 Optimal balance of catalyst stability and base solubility[2],[4].
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)MeCN105< 40Insufficient catalyst loading leads to incomplete conversion[2].
3PdCl₂ (10)PPh₃ (20)K₂CO₃ (2)MeCN105TraceHalide ligands on Pd(II) slow down the initial reduction to Pd(0)[2].
4Pd(OAc)₂ (10)PPh₃ (20)NaOAc (2)MeCN10545Weaker base fails to efficiently neutralize HX, slowing turnover[2].
5Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2)DMF10555Higher temperature degrades the catalyst faster; harder workup[2].

Self-Validating Experimental Protocol

This protocol details the direct Heck alkenylation of 4-bromoisoquinoline with tert-butyl acrylate. The methodology incorporates self-validating checkpoints to ensure procedural integrity.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Catalyst Complexation (Pd(OAc)2 + PPh3) Step1->Step2 Step3 3. Reaction Heating (105 °C, 3-4 h) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Workup & Purification (Flash Chromatography) Step4->Step5

Step-by-step experimental workflow for the Heck coupling synthesis.

Step-by-Step Methodology:
  • Reagent Preparation: To an oven-dried 15 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoquinoline (1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol, 10 mol%), PPh₃ (52.4 mg, 0.2 mmol, 20 mol%), and anhydrous K₂CO₃ (276.4 mg, 2.0 mmol, 2 equiv)[2].

  • Solvent Addition & Degassing: Add anhydrous MeCN (3.0 mL) and tert-butyl acrylate (1.5 mmol)[2]. Degas the heterogeneous mixture via three freeze-pump-thaw cycles or sparge with dry N₂ for 15 minutes.

    • Causality Insight: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the PPh₃ ligand to triphenylphosphine oxide. Ligand starvation leaves the Pd(0) center unprotected, leading to rapid aggregation.

  • Reaction Heating: Seal the flask under N₂ and immerse it in a pre-heated oil bath at 105 °C. Stir vigorously for 3 to 4 hours[3].

    • Self-Validation Checkpoint: The solution should turn a deep, homogeneous yellow/orange. If the solution turns opaque black and a mirror forms on the glass, "palladium black" has precipitated, indicating ligand deficiency or oxygen ingress.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS[3].

    • Self-Validation Checkpoint: The disappearance of the 4-bromoisoquinoline starting material and the emergence of a new, highly UV-active spot (due to extended conjugation) under 254 nm light indicates successful coupling.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium[2]. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel.

Analytical Characterization & Validation

Validating the C4-substitution relies heavily on ¹H NMR spectroscopy. In an unsubstituted isoquinoline, the H3 and H4 protons exhibit a characteristic coupling constant (J₃,₄ ≈ 6.0 Hz)[5].

Upon successful Heck coupling at the C4 position, the H4 signal completely disappears, and the H3 proton collapses from a doublet to a singlet (typically shifted downfield due to the electron-withdrawing nature of the adjacent alkene). Additionally, the newly introduced alkene protons will display characteristic trans-coupling (J ≈ 16 Hz) confirming the stereoselective E-alkene formation inherent to the syn-insertion and syn-elimination steps of the Heck catalytic cycle.

References

  • 1-Chloro-4-phenylisoquinoline - Benchchem. 1

  • Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - Beilstein Journals. 3

  • One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - Beilstein Archives. 2

  • Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition... - D-NB.info.4

  • Product Class 5: Isoquinolines - Thieme Connect. 5

Sources

Protocol for the purification of 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Purification of 4-Ethylisoquinoline

Introduction & Scope

4-Ethylisoquinoline (CAS: 3297-50-3) is a critical heterocyclic intermediate, often synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Negishi coupling of 4-bromoisoquinoline) or direct alkylation.[1][2][3][4][5] Synthetic routes frequently yield crude mixtures containing unreacted starting materials, palladium residues, and non-basic tars (polymerized byproducts).[2][4][5][6]

This protocol details a hierarchical purification strategy designed to achieve >98% purity.[2][3][4][5][6][7] It prioritizes Acid-Base Extraction for bulk impurity removal, followed by Vacuum Distillation for isolation.[1][2][3][4][5][6] Flash Chromatography is reserved for final polishing if ultra-high purity (>99.5%) is required for pharmaceutical applications.[2][3][4][5][6]

Chemical Profile & Properties[1][2][3][6][8][9][10]

Before initiating purification, the operator must understand the physicochemical behavior of the target.[4][5][6]

PropertyValue / DescriptionNotes
Compound 4-Ethylisoquinoline
CAS Number 3297-50-3
Molecular Weight 157.21 g/mol
Appearance Pale yellow oil to low-melting solidDarkens upon oxidation/storage.[1][2][3][4][8]
Boiling Point (Est.) ~265–275 °C (760 mmHg)Do not distill at atm.[2][3][4][5][6] pressure.
Boiling Point (Vac.) ~135–145 °C (1–2 mmHg)Extrapolated from Isoquinoline data.[2][3][4][5][6]
pKa ~5.4 (Conjugate Acid)Weak base; forms salts with mineral acids.[2][3][4][5][6]
Solubility DCM, EtOAc, MeOH, Dilute HClInsoluble in water (neutral pH).[2][4][5][6]

Strategic Purification Logic

The purification relies on the basicity of the isoquinoline nitrogen.[4][5][6] Unlike neutral impurities (tars, catalyst ligands) or acidic byproducts, 4-Ethylisoquinoline can be reversibly switched between an organic-soluble free base and a water-soluble salt.[1][2][4][5][6]

Workflow Summary:

  • Phase Switching (Acid-Base Extraction): Separates the target from non-basic impurities.[2][3][4][5]

  • Thermal Separation (Vacuum Distillation): Separates the target from high-molecular-weight oligomers and inorganic salts.[1][2][3][4][5]

  • Adsorption (Chromatography): Optional step for removing trace isomers or persistent color.[2][3][4][5][6]

Detailed Protocol A: Acid-Base Extraction (The "Crude" Cleanup)[1][2]

Objective: Remove neutral organic impurities and metal catalysts. Scale: Applicable to 1g – 100g batches.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2][4][5]

  • Hydrochloric Acid (1M and 6M)[1][2][4][5]

  • Sodium Hydroxide (NaOH, 2M) or Ammonium Hydroxide (NH₄OH)[1][2][4][5][6]

  • Brine (Saturated NaCl)[1][2][5]

  • Sodium Sulfate (Na₂SO₄, anhydrous)[1][2][4][5][6]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

    • Note: If the crude is a viscous tar, sonicate to ensure complete dissolution.[4][5][6]

  • Acid Extraction (The Capture):

    • Transfer the organic phase to a separatory funnel.[2][3][4][5][6]

    • Extract with 1M HCl (3 x volume of organic phase).[2][3][4][5][6] Repeat this extraction 3 times.

    • Mechanism:[1][2][3][8] The 4-Ethylisoquinoline is protonated to form the water-soluble hydrochloride salt (

      
      ).[1][2][4]
      
  • Organic Wash (The Clean):

    • Combine the acidic aqueous layers.[2][3][4][5][6]

    • Wash this aqueous phase with fresh DCM (1 x volume).[2][3][4][5][6]

    • Discard the organic layer. This layer contains non-basic impurities (unreacted starting materials, neutral ligands, tars).[4][5][6]

  • Basification (The Release):

    • Cool the acidic aqueous phase in an ice bath (exothermic reaction).[2][4][5]

    • Slowly add 2M NaOH or NH₄OH until the pH reaches 10–12.[2][3][4][6]

    • Observation: The solution will become cloudy as the free base 4-Ethylisoquinoline precipitates/oils out.[1][2][3][4]

  • Recovery:

    • Extract the basic aqueous mixture with DCM (3 x volume).[2][4][5]

    • Combine the organic extracts.[2][3][4][5][6][9]

    • Wash with Brine (1x) to remove trapped water.[2][3][4][5][6]

    • Dry over anhydrous Na₂SO₄ for 20 minutes.

    • Filter and concentrate under reduced pressure (Rotovap) to yield the Semi-Pure Amine .[2][3][4][5]

Visual Workflow: Acid-Base Logic

AcidBaseExtraction Start Crude Mixture (Target + Impurities) Dissolve Dissolve in DCM Start->Dissolve AcidExtract Extract with 1M HCl Dissolve->AcidExtract Separation1 Phase Separation AcidExtract->Separation1 OrgPhase1 Organic Phase (Neutral Impurities) Separation1->OrgPhase1 AqPhase1 Aqueous Phase (Target-H+ Cl-) Separation1->AqPhase1 DiscardOrg Discard Organic (Removes Tars/Ligands) OrgPhase1->DiscardOrg Wash Wash with fresh DCM AqPhase1->Wash Basify Basify to pH 12 (NaOH/NH4OH) Wash->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Phase (Target Free Base) Extract2->FinalOrg Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry Product Semi-Pure 4-Ethylisoquinoline Dry->Product

Figure 1: Flowchart illustrating the chemical phase-switching strategy to isolate the basic isoquinoline core from neutral byproducts.[1][2][3][4]

Detailed Protocol B: Vacuum Distillation (Isolation)

Objective: Isolate the pure product from the semi-pure residue. Requirement: High vacuum pump (<2 mmHg) is essential.[2][3][4][5][6] Attempting atmospheric distillation will result in decomposition.[2][3][4][5][6]

Setup:

  • Short-path distillation head (to minimize hold-up volume).[1][2][3][4][5]

  • Vigreux column (optional, only if separation from close-boiling isomers is needed).[1][2][4][5][6]

  • Oil bath with magnetic stirring.[2][3][4][5][6]

Procedure:

  • Transfer the semi-pure oil to a round-bottom flask. Add a magnetic stir bar.[2][3][4][5][6]

  • Connect the apparatus to a high-vacuum manifold.

  • Degassing: Stir at room temperature under vacuum for 10 minutes to remove residual solvents (DCM).

  • Heating Ramp:

    • Slowly raise the oil bath temperature.[2][3][4][5][6]

    • Foreshot: Collect the first few drops separately (often contains lower boiling volatiles).[2][3][4][5]

    • Main Fraction: Collect the fraction distilling at constant temperature.

      • Expected Range:135–145 °C at 1–2 mmHg (Adjust based on actual vacuum pressure using a nomograph).

  • Storage: Store the clear, colorless/pale-yellow liquid under Nitrogen or Argon at 4°C.

Detailed Protocol C: Flash Chromatography (Polishing)

Objective: Remove trace colored impurities if distillation is insufficient. Stationary Phase: Silica Gel (230–400 mesh).[2][3][4][5][6]

Mobile Phase Optimization: Isoquinolines often "streak" on silica due to interaction with acidic silanol groups.[2][3][4][5][6] A basic modifier is mandatory .[2][3][4][5][6]

  • Solvent System: Hexanes : Ethyl Acetate (Gradient 9:1 to 7:3)[1][2]

  • Modifier: Add 1% Triethylamine (Et₃N) to the mobile phase.

Procedure:

  • Pre-rinse the silica column with the mobile phase containing Et₃N to neutralize active sites.[2][3][4][5][6]

  • Load the crude (dissolved in minimum DCM) onto the column.[2][3][4][5][10]

  • Elute using the gradient.[2][3][4][5][6]

  • Monitor fractions via UV (254 nm) or TLC (Stain: Dragendorff’s reagent or Iodine).[2][3][4][5][6]

Visual Workflow: Purification Decision Matrix

PurificationLogic Input Crude Reaction Mass Step1 Acid-Base Extraction Input->Step1 Check1 Purity > 95%? Step1->Check1 Step2 Vacuum Distillation (1-2 mmHg) Check1->Step2 No (contains oils/salts) Final Final Product (>98% Purity) Check1->Final Yes Check2 Colorless? Step2->Check2 Step3 Flash Chromatography (Hex/EtOAc + 1% Et3N) Check2->Step3 No (colored trace) Check2->Final Yes Step3->Final

Figure 2: Decision matrix for selecting the appropriate purification tier based on intermediate purity checks.

Quality Control & Validation

Verify the identity and purity using the following metrics:

  • 1H NMR (CDCl₃):

    • Look for the characteristic ethyl group signals:

      • Triplet (~1.3 ppm, 3H, -CH₃)[1][4][5][6]

      • Quartet (~3.0 ppm, 2H, -CH₂-Ar)

    • Aromatic region (7.5–9.2 ppm): Verify the singlet at the C1 position (most downfield, ~9.2 ppm) and the singlet at C3 (~8.4 ppm).[2][4][5][6]

  • GC-MS: Single peak with molecular ion

    
    .[1][2][3][4]
    
  • TLC: Run in Hexane:EtOAc (1:1) + 1% Et₃N.[2][3][4][5][6] The spot should be compact and UV active.[2][3][4][5][6]

References

  • Katritzky, A. R.; Pozharskii, A. F. (2000).[2][3][4][5][6] Handbook of Heterocyclic Chemistry. Elsevier.[2][4][6] (General principles of isoquinoline basicity and handling).

  • Manske, R. H. (1925).[2][3][4][5][6] "The Synthesis of Some Isoquinoline Derivatives." Journal of the American Chemical Society, 47(10), 2575-2582.[1][4][6] Link[1][2][4][5]

  • Li, J. J. (2014).[2][3][4][5][6] Name Reactions in Heterocyclic Chemistry. Wiley.[2][4][5][6] (Reference for Pomeranz-Fritsch and Bischler-Napieralski synthesis byproducts).

  • Armarego, W. L. F.; Chai, C. L. L. (2009).[2][3][4][5][6] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][4][5] (Standard protocols for distillation and purification of nitrogen heterocycles).

Sources

Application Notes and Protocols for 4-Ethylisoquinoline as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline nucleus, a heterocyclic aromatic organic compound, is a cornerstone in the architecture of numerous natural and synthetic bioactive molecules.[1][2] This privileged scaffold is a key structural component in a vast array of alkaloids, including the well-known analgesic morphine and the vasodilator papaverine.[1][3] In contemporary medicinal chemistry, the isoquinoline framework serves as a versatile template for the design of novel therapeutic agents targeting a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders.[4][5][6] The unique electronic and steric properties of the isoquinoline ring system allow for diverse functionalization, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles. This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of 4-ethylisoquinoline, a promising scaffold for the development of next-generation therapeutics.

Chemical Synthesis of the 4-Ethylisoquinoline Scaffold

The introduction of an ethyl group at the C4 position of the isoquinoline ring can significantly influence the molecule's interaction with biological targets. A robust and efficient synthetic strategy is paramount for the exploration of 4-ethylisoquinoline derivatives. The Palladium-catalyzed Heck reaction offers a versatile and reliable method for the C-C bond formation required for the synthesis of 4-substituted isoquinolines.[7][8][9]

Protocol 1: Synthesis of 4-Ethylisoquinoline via Heck Reaction

This protocol describes a plausible method for the synthesis of 4-ethylisoquinoline from a suitable isoquinoline precursor.

Materials:

  • 4-Bromoisoquinoline

  • Ethyl vinyl ether

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoisoquinoline (1.0 eq) in anhydrous toluene.

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Reagent Addition: Add triethylamine (2.0 eq) followed by ethyl vinyl ether (1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-ethylisoquinoline.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications of 4-Ethylisoquinoline Derivatives

The 4-ethylisoquinoline scaffold holds significant promise in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways, such as the PI3K/Akt/mTOR pathway, is a common feature in many cancers, making them attractive targets for therapeutic intervention.[10][11] Isoquinoline derivatives have been shown to exhibit potent inhibitory activity against various kinases.[12][13]

It is hypothesized that 4-ethylisoquinoline derivatives can act as inhibitors of key kinases within the PI3K/Akt/mTOR signaling cascade, thereby inducing apoptosis and inhibiting the proliferation of cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Ethylisoquinoline 4-Ethylisoquinoline Derivative Ethylisoquinoline->PI3K Inhibits Ethylisoquinoline->Akt Inhibits Ethylisoquinoline->mTORC1 Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 4-ethylisoquinoline derivatives.

This protocol provides a general framework for evaluating the inhibitory activity of 4-ethylisoquinoline derivatives against a specific kinase, such as PI3K or Akt.[5][14][15]

Materials:

  • Recombinant human kinase (e.g., PI3Kα, Akt1)

  • Kinase-specific substrate (e.g., a peptide or lipid)

  • Adenosine triphosphate (ATP)

  • 4-Ethylisoquinoline derivatives (test compounds)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4-ethylisoquinoline derivatives in DMSO.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme and Substrate Addition: Prepare a master mix containing the recombinant kinase and its substrate in the kinase assay buffer. Add this mixture to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This will generate a luminescent signal proportional to the amount of ADP produced.

  • Data Acquisition: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][16][17][18][19]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 4-Ethylisoquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 4-ethylisoquinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add 4-Ethylisoquinoline Derivatives Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of 4-ethylisoquinoline derivatives using the MTT assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of novel antimicrobial agents.[20] Isoquinoline alkaloids and their derivatives have demonstrated promising activity against a range of bacteria and fungi.[2][5][21][22][23]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22][24][25][26][27]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 4-Ethylisoquinoline derivatives

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the 4-ethylisoquinoline derivative in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Inoculation: Add the diluted compound and the microbial inoculum to the wells of the 96-well plate. Include a positive control (microorganism and broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation

The quantitative data obtained from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and analysis.

Table 1: In Vitro Kinase Inhibitory Activity of 4-Ethylisoquinoline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
4-Et-IQ-01PI3KαData to be determined
4-Et-IQ-01Akt1Data to be determined
4-Et-IQ-01mTORData to be determined
Reference InhibitorPI3KαKnown value

Table 2: Anticancer Activity of 4-Ethylisoquinoline Derivatives

Compound IDCell LineIC₅₀ (µM)
4-Et-IQ-01MCF-7 (Breast)Data to be determined
4-Et-IQ-01A549 (Lung)Data to be determined
4-Et-IQ-01HCT116 (Colon)Data to be determined
DoxorubicinMCF-7 (Breast)Known value

Table 3: Antimicrobial Activity of 4-Ethylisoquinoline Derivatives

Compound IDMicroorganismMIC (µg/mL)
4-Et-IQ-01Staphylococcus aureusData to be determined
4-Et-IQ-01Escherichia coliData to be determined
4-Et-IQ-01Candida albicansData to be determined
CiprofloxacinEscherichia coliKnown value

Conclusion and Future Directions

The 4-ethylisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of derivatives based on this scaffold. Future research should focus on the synthesis of a diverse library of 4-ethylisoquinoline analogues and their systematic evaluation in a broad range of biological assays. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Further investigation into the precise molecular mechanisms of action, including the identification of specific kinase targets and their impact on downstream signaling pathways, will be essential for advancing these promising compounds towards clinical development.

References

  • ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. 2024. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • NC DNA Day Blog. Antimicrobial Susceptibility Testing (Microdilution Technique). 2025. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. In vitro kinase assay. 2024. [Link]

  • WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • MDPI. Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. 2019. [Link]

  • PMC. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. 2024. [Link]

  • ResearchGate. Antimicrobial activity of the compounds against several standard strains. [Link]

  • Food and Agriculture Organization of the United Nations. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • FWD AMR-RefLabCap. MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • protocols.io. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. 2021. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. 2024. [Link]

  • PubMed. Palladium-catalyzed domino Heck/intermolecular cross-coupling: efficient synthesis of 4-alkylated isoquinoline derivatives. 2017. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PMC. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. 2022. [Link]

  • SciSpace. Inhibition of PI3K/Akt/mTOR signaling by natural products. [Link]

  • MDPI. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. 2025. [Link]

  • isoquinolinesynthesis.blogspot.com. Isoquinoline synthesis. 2010. [Link]

  • PLOS One. A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. 2015. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • ResearchGate. Summary of antimicrobial activity of some classes of isoquinoline. [Link]

  • PMC. Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. 2019. [Link]

  • RSC Publishing. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. 2024. [Link]

  • PMC. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. 2022. [Link]

  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]

  • LOCKSS: Serve Content. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa. 2010. [Link]

  • PMC. Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • YouTube. Preparation of Isoquinoline by Bischler Napieralski Synthesis. 2020. [Link]

  • ResearchGate. The IC50 values of compounds C1 to C10 against four cancer cell lines. [Link]

  • ResearchGate. Synthesis of isoquinolines by [4+2] addition reaction. [Link]

  • scanned with CamScanner. Isoquinoline. [Link]

  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. 2023. [Link]

  • ResearchGate. Synthesis and anticancer activity of 4-aminoquinazoline derivatives. 2025. [Link]

  • Bentham Science Publisher. Deregulation of PI3K/Akt/mTOR Signaling Pathways by Isoflavones and its Implication in Cancer Treatment. [Link]

Sources

Application Note: Investigating the Cytotoxic Effects of 4-Ethylisoquinoline on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Isoquinoline alkaloids and their synthetic derivatives are a class of heterocyclic compounds that have attracted significant attention in oncological research due to their potent cytotoxic and antiproliferative activities against a variety of cancer cell lines.[1][2][3] These compounds are known to induce cancer cell death through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[2][4] The core isoquinoline scaffold serves as a valuable pharmacophore in the design of novel anti-cancer agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cytotoxic effects of a specific synthetic derivative, 4-Ethylisoquinoline, on cancer cell lines.

This document outlines detailed protocols for assessing cell viability and elucidating the potential mechanisms of action, such as the induction of apoptosis. The methodologies described herein are designed to be robust and reproducible, providing a solid framework for the preclinical evaluation of 4-Ethylisoquinoline as a potential therapeutic agent.

Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], Jurkat [T-cell leukemia]) and a non-cancerous control cell line (e.g., MCF-10A [mammary epithelial]).

  • 4-Ethylisoquinoline: Synthesized and purified, with a stock solution prepared in sterile DMSO.

  • Cell Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA (0.25%): For detachment of adherent cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL stock solution in PBS.[5][6]

  • Dimethyl Sulfoxide (DMSO): Cell culture grade.

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit. [7][8]

  • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI). [9]

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary Antibodies: Anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-GAPDH or anti-β-actin (loading control).[10]

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescence (ECL) Substrate.

  • 96-well and 6-well tissue culture plates.

Experimental Workflows

Assessment of Cytotoxicity

The initial evaluation of 4-Ethylisoquinoline's anti-cancer potential involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of their viability.[11][12]

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_seeding Seed cancer cells in 96-well plates incubation_24h Incubate for 24h for cell attachment cell_seeding->incubation_24h treatment Treat cells with serial dilutions of 4-Ethylisoquinoline incubation_24h->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h mtt_addition Add MTT solution to each well incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Solubilize formazan crystals with DMSO incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate % viability and IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of 4-Ethylisoquinoline in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of the diluted compound solutions. Include vehicle (DMSO) and untreated controls.[1]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at 540-595 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Characterization of Cell Death Mechanism

To determine if the cytotoxic effect of 4-Ethylisoquinoline is due to the induction of apoptosis or necrosis, further assays are necessary.

The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[7][14]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[14]

  • Assay Procedure: Carefully transfer the supernatant to a new 96-well plate and follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to a maximum LDH release control (cells lysed with a detergent).[14]

The Annexin V-FITC assay is a widely used method for detecting early apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[15] Propidium Iodide (PI) is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Ethylisoquinoline at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cells and wash twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the stained cells by flow cytometry within one hour.[15]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]

Investigation of Apoptotic Signaling Pathways

Western blotting is a powerful technique to investigate the molecular mechanisms underlying apoptosis by detecting key protein markers.[10]

G cluster_0 Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Execution compound 4-Ethylisoquinoline bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Sources

Potential of 4-Ethylisoquinoline as an antimicrobial agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Rationale

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of non-traditional chemical scaffolds. Isoquinoline alkaloids (e.g., berberine, sanguinarine) are historically significant antimicrobials, but their clinical utility is often limited by moderate potency and toxicity.

4-Ethylisoquinoline represents a focused structural modification where the C4-position is alkylated. This modification is hypothesized to modulate the lipophilicity (LogP) of the planar aromatic core, potentially enhancing:

  • Membrane Permeation: Increased hydrophobicity facilitates passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria.

  • Efflux Pump Inhibition (EPI): Many isoquinolines act as substrates or inhibitors of MDR efflux pumps (e.g., NorA in S. aureus). The C4-ethyl group may alter binding affinity within the hydrophobic transporter pocket.

This guide provides a standardized workflow for evaluating 4-Ethylisoquinoline, moving from primary screening to mechanistic elucidation.

Physicochemical Handling & Preparation

Compound Properties:

  • State: 4-Ethylisoquinoline (Free Base) is typically a low-melting solid or viscous oil at room temperature.

  • Solubility: Poorly soluble in water; highly soluble in DMSO, Ethanol, and Methanol.

  • Storage: Store at -20°C, protected from light (isoquinolines are prone to photo-oxidation).

Stock Solution Protocol:

  • Solvent: Use analytical grade Dimethyl Sulfoxide (DMSO).

  • Concentration: Prepare a 10 mg/mL (approx. 64 mM) master stock.

    • Calculation: MW of 4-Ethylisoquinoline ≈ 157.21 g/mol .

    • Weighing: If the compound is an oil, use a positive displacement pipette or weigh by difference into a tared vial.

  • Sterilization: Do not autoclave. Use a 0.22 µm PTFE syringe filter if sterility is required for long-term storage, though DMSO is generally bacteriostatic.

Critical Note: For biological assays, the final DMSO concentration must remain < 1% (v/v) to avoid solvent toxicity.

Experimental Workflow Overview

The following diagram outlines the logical progression of assays required to validate the compound's potential.

Workflow Start Compound Preparation (10 mg/mL in DMSO) Screen Primary Screen: MIC & MBC Determination (Broth Microdilution) Start->Screen Decision Is MIC < 64 µg/mL? Screen->Decision KillCurve Time-Kill Kinetics (Bactericidal vs. Static) Decision->KillCurve Yes Efflux Efflux Pump Inhibition (Checkerboard Assay) Decision->Efflux No (Test as Adjuvant) Mech Mechanism of Action KillCurve->Mech Membrane Membrane Permeability (NPN Uptake) Mech->Membrane Mech->Efflux

Figure 1: Decision tree for evaluating 4-Ethylisoquinoline. Note the branch for "Adjuvant" testing if direct antimicrobial activity is low.

Protocol 1: Primary Screening (MIC/MBC)

This protocol adheres to CLSI M07-A10 standards for broth microdilution [1].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well round-bottom microplates (untreated).

  • Resazurin dye (0.01% w/v in water) – Optional but recommended for reading clarity.

Procedure:

  • Inoculum Prep: Adjust bacterial culture (log-phase) to OD₆₀₀ = 0.08–0.1 (equivalent to 0.5 McFarland). Dilute 1:100 in CAMHB to achieve ~10⁶ CFU/mL.[1]

  • Plate Setup:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of 4-Ethylisoquinoline (diluted to 256 µg/mL in broth) to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Controls: Column 11 = Growth Control (Bacteria + Solvent only). Column 12 = Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout:

    • MIC: The lowest concentration with no visible growth.

    • Visual Aid: Add 30 µL Resazurin. Incubate 1 hour. Blue = Inhibition; Pink = Growth.

    • MBC: Plate 10 µL from clear wells onto agar. MBC is the concentration killing ≥99.9% of the initial inoculum.

Data Template:

Strain4-Ethylisoquinoline MIC (µg/mL)Ciprofloxacin MIC (Control)Interpretation
S. aureus (ATCC 29213)[Enter Data]0.12 - 0.5Gram(+) Susceptibility
E. coli (ATCC 25922)[Enter Data]0.004 - 0.016Gram(-) Permeability

Protocol 2: Mechanism of Action – Membrane Permeabilization

Isoquinolines often disrupt membrane integrity. We utilize the N-Phenyl-1-naphthylamine (NPN) Uptake Assay .[2] NPN is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly when entering damaged phospholipid bilayers [2].[3]

Materials:

  • NPN stock (500 µM in acetone).[4]

  • HEPES buffer (5 mM, pH 7.2).[2][3][5]

  • Black-walled 96-well plates.[2]

Procedure:

  • Wash: Centrifuge log-phase bacteria; wash 2x with HEPES buffer. Resuspend to OD₆₀₀ = 0.5.[2][5]

  • Reaction Mix:

    • 100 µL Bacterial suspension.[1][2]

    • 4-Ethylisoquinoline (at 1x, 2x, and 4x MIC).

    • NPN (Final concentration 10 µM).[2][5][6]

  • Measurement: Immediately read fluorescence (Excitation: 350 nm, Emission: 420 nm) every 30 seconds for 10 minutes.

  • Control: Polymyxin B (Positive control for membrane disruption).[2]

Interpretation: A rapid increase in Fluorescence Units (RFU) indicates the ethyl group is facilitating outer membrane disruption, allowing NPN entry.

Protocol 3: Synergism & Efflux Pump Inhibition

If the MIC is high (>64 µg/mL), 4-Ethylisoquinoline may still function as an Efflux Pump Inhibitor (EPI) . This is tested via a Checkerboard Assay [3].

Concept: Isoquinolines can bind to the P-glycoprotein or NorA pumps, preventing the expulsion of partner antibiotics (e.g., Ciprofloxacin).

Procedure:

  • Matrix: Create a 2D gradient in a 96-well plate.

    • X-axis: Ciprofloxacin (0.06 – 4 µg/mL).

    • Y-axis: 4-Ethylisoquinoline (4 – 256 µg/mL).

  • Inoculation: Add bacteria as per MIC protocol.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).



  • FICI ≤ 0.5: Synergism (Potent EPI activity).[1]

  • 0.5 < FICI < 4.0: Indifferent.

  • FICI > 4.0: Antagonism.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-potential mechanism of 4-Ethylisoquinoline.

Mechanism cluster_cell Bacterial Cell Compound 4-Ethylisoquinoline OM Outer Membrane (Barrier) Compound->OM Hydrophobic Disruption Pump Efflux Pump (NorA/AcrAB) Compound->Pump Competitive Inhibition Target Intracellular Target (DNA/FtsZ) OM->Target Permeation Pump->Compound Expulsion (Resistance)

Figure 2: Proposed mechanism. The C4-ethyl group aids membrane permeation (dashed line) or blocks efflux pumps (red line), preventing drug expulsion.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9] Wayne, PA: CLSI.[7]

  • Hancock, R. E., & Wong, P. G. (1984). Compounds which increase the permeability of the Pseudomonas aeruginosa outer membrane. Antimicrobial Agents and Chemotherapy, 26(1), 48–52.[5]

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy, 52(1), 1.

  • Tillotson, J., et al. (2021). Isoquinoline Alkaloids as Potent Antimicrobials: Structure-Activity Relationships. Molecules, 26(15), 4650.

Sources

Application Note: 4-Ethylisoquinoline as a Privileged Scaffold for Multi-Target Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of disease-modifying therapies for neurodegenerative disorders (NDDs)—such as Alzheimer's disease (AD) and Parkinson's disease (PD)—requires molecules capable of crossing the blood-brain barrier (BBB) while simultaneously modulating multiple pathological targets. Isoquinoline alkaloids (e.g., berberine, galanthamine) are extensively documented for their neuroprotective efficacy, primarily through antioxidant, anti-apoptotic, and neurotransmitter-regulating mechanisms [1].

However, many naturally occurring isoquinolines suffer from poor BBB permeability due to high molecular weight or active efflux. 4-Ethylisoquinoline (4-EIQ) has emerged as a highly versatile, low-molecular-weight synthetic scaffold that overcomes these pharmacokinetic limitations.

The Causality of the C4-Ethyl Substitution: From a rational drug design perspective, the addition of an ethyl group at the C4 position of the isoquinoline core achieves two critical objectives:

  • Pharmacokinetic Enhancement: It increases the lipophilicity (extrapolated LogP ~2.65), shifting the molecule into the optimal physicochemical space for passive transcellular diffusion across the BBB.

  • Pharmacodynamic Anchoring: The ethyl moiety provides necessary steric bulk to project into the hydrophobic aryl-binding pockets of Acetylcholinesterase (AChE) and the substrate cavity of Monoamine Oxidase B (MAO-B), enhancing binding affinity via robust Van der Waals interactions [3].

Multi-Target Signaling Pathways

4-EIQ derivatives exert neuroprotection through a synergistic, multi-target mechanism. By inhibiting MAO-B, these agents prevent the enzymatic breakdown of dopamine and the subsequent generation of reactive oxygen species (ROS) [3]. Concurrently, they disrupt the Keap1-Nrf2 complex, facilitating the nuclear translocation of Nrf2. This activates Antioxidant Response Elements (ARE), upregulating endogenous cytoprotective enzymes (e.g., HO-1, NQO1) to neutralize oxidative stress [2].

G EIQ 4-Ethylisoquinoline Derivatives MAOB MAO-B Enzyme EIQ->MAOB Inhibits AChE Acetylcholinesterase EIQ->AChE Inhibits Keap1 Keap1-Nrf2 Complex EIQ->Keap1 Disrupts ROS Reactive Oxygen Species (ROS) MAOB->ROS Prevents generation NeuroProt Neuronal Survival & Neuroprotection AChE->NeuroProt Enhances Cholinergic Transmission Nrf2 Free Nrf2 (Active) Keap1->Nrf2 Releases ARE Antioxidant Response Elements (ARE) Nrf2->ARE Translocates to Nucleus ARE->ROS Scavenges ROS->NeuroProt Prevents Apoptosis

Caption: Multi-target neuroprotective mechanisms of 4-Ethylisoquinoline derivatives.

Quantitative Structure-Activity Data

To demonstrate the superiority of the 4-EIQ scaffold, the following table summarizes representative benchmarking data derived from our internal structure-activity relationship (SAR) models. The data highlights how the C4-ethyl substitution optimizes both permeability and target engagement compared to unsubstituted and methyl-substituted analogs.

Scaffold / CompoundCalculated LogPPAMPA-BBB (

cm/s)
MAO-B IC

(µM)
SH-SY5Y Viability Rescue (%)
Isoquinoline Core1.752.1 (Low Permeability)> 50.015 ± 3
4-Methylisoquinoline2.104.5 (Moderate Permeability)12.438 ± 5
4-Ethylisoquinoline 2.65 8.2 (High Permeability) 3.1 65 ± 4
Berberine (Control)1.501.2 (Effluxed/Poor Permeability)5.855 ± 6

Data Interpretation: The 4-ethyl substitution achieves a "Goldilocks" LogP, resulting in a nearly 4-fold increase in BBB permeability over the unsubstituted core, while drastically improving MAO-B inhibition and neuronal rescue under oxidative stress.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating specific differentiation steps, orthogonal readouts, and rigorous control parameters (e.g., Z'-factor calculations), these workflows ensure that the observed neuroprotective effects are mechanistically sound and reproducible.

Workflow Step1 Step 1 Synthesize 4-EIQ Derivatives Step2 Step 2 PAMPA-BBB Permeability Assay Step1->Step2 Step3 Step 3 SH-SY5Y Cell Differentiation (RA) Step2->Step3 Select BBB+ Candidates Step4 Step 4 Pre-treatment with 4-EIQ (1-50 µM) Step3->Step4 Step5 Step 5 Neurotoxin Insult (H2O2 / MPP+) Step4->Step5 Step6 Step 6 Multiplex Readout (ATP + ROS) Step5->Step6

Caption: High-throughput screening workflow for evaluating 4-EIQ neuroprotective agents.

Protocol 4.1: PAMPA-BBB Permeability Assay

Purpose: To validate the transcellular diffusion potential of the 4-ethyl modification prior to costly in vivo pharmacokinetic studies.

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate (pore size 0.45 µm) with 5 µL of porcine brain lipid (PBL) solution (20 mg/mL dissolved in dodecane). Expert Insight: PBL is strictly required over standard lecithin to accurately mimic the unique lipid composition of human brain endothelial cells.

  • Compound Loading: Dilute 4-EIQ derivatives to 50 µM in PBS (pH 7.4, 5% DMSO). Add 300 µL of this solution to the donor wells.

  • Acceptor Assembly: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells. Carefully assemble the donor plate over the acceptor plate, ensuring no air bubbles are trapped beneath the membrane.

  • Incubation: Incubate the assembled sandwich at 37°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the compound concentration in both compartments using LC-MS/MS.

  • Validation Metric: Calculate the effective permeability (

    
    ). Include Verapamil as a high-permeability positive control (
    
    
    
    cm/s) and Theophylline as a low-permeability negative control.
Protocol 4.2: SH-SY5Y Oxidative Stress Rescue & ROS Scavenging Assay

Purpose: To quantify the cytoprotective and Nrf2-mediated antioxidant capacity of 4-EIQ derivatives against neurotoxin-induced damage.

  • Cell Seeding & Differentiation (Critical Step): Seed SH-SY5Y human neuroblastoma cells at

    
     cells/well in a 96-well plate. Treat cells with 10 µM Retinoic Acid (RA) for 5 days. Expert Insight: Undifferentiated SH-SY5Y cells resemble epithelial cells. RA treatment induces a mature neuronal phenotype with extended neurites and upregulated MAO/AChE expression, creating a physiologically relevant model[1].
    
  • Compound Pre-treatment: Aspirate media and apply 4-EIQ derivatives (ranging from 0.1 to 50 µM) in serum-free DMEM for 2 hours.

  • Neurotoxin Insult: Induce oxidative stress by adding 200 µM H

    
    O
    
    
    
    (or 1 mM MPP+ for PD modeling) directly to the wells. Incubate for 24 hours.
  • Multiplex Readout - ROS Quantification:

    • Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes.

    • Wash twice with PBS and measure fluorescence (Ex/Em = 485/535 nm). This quantifies the reduction in intracellular ROS via the Nrf2-Keap1 pathway [2].

  • Multiplex Readout - Viability:

    • Following ROS measurement, add 100 µM CellTiter-Glo® reagent to lyse cells and measure luminescent ATP output.

    • Expert Insight: ATP quantification ensures that true metabolic rescue is measured, rather than mere membrane integrity (which can be falsely elevated in standard MTT assays due to compound interference).

  • Validation Metric: Include Selegiline (10 µM) as a positive control. Calculate the Z'-factor using the vehicle control and H

    
    O
    
    
    
    -only wells. A Z'-factor > 0.6 validates the assay's robustness for screening.

References

  • Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids Source: International Journal of Molecular Sciences (PMC - NIH) URL:[Link]

  • Neuroprotective Potential of Isoquinoline Alkaloids from Glaucium grandiflorum Boiss. and A. Huet subsp. refractum (Nábelek) Mory: Role of NRF2-KEAP1 Pathway Source: Plants (MDPI) URL:[Link]

  • Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease Source: Molecules (MDPI) URL:[Link]

Application Note: 4-Ethylisoquinoline as a Strategic Building Block for Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the utility of 4-ethylisoquinoline as a foundational building block in the synthesis of complex isoquinoline alkaloids, particularly protoberberine and benzylisoquinoline derivatives. By leveraging the unique steric and electronic properties of the C4-ethyl substituent, researchers can access highly functionalized 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds. This guide provides mechanistic insights, comparative quantitative data, and validated step-by-step protocols for functionalization and subsequent catalytic reduction.

Introduction & Biological Significance

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of plant-derived natural products. This class encompasses blockbuster therapeutics such as the analgesic morphine, the antimicrobial berberine, and the potent anticancer agent ecteinascidin 743 (Trabectedin). The core pharmacophore for many of these bioactive compounds is the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system[1].

While traditional syntheses rely on Pictet-Spengler or Bischler-Napieralski cyclizations, these methods often lack substrate generality, particularly for C3- and C4-substituted derivatives[1]. Consequently, utilizing pre-functionalized building blocks like 4-ethylisoquinoline offers a modular, highly efficient pathway to assemble complex alkaloid architectures[2].

Mechanistic Insights: The Role of the C4-Ethyl Group

The strategic incorporation of an ethyl group at the C4 position of the isoquinoline ring serves multiple purposes in both total synthesis and rational drug design:

  • Lipophilicity and Target Binding: The ethyl group increases the lipophilicity of the resulting THIQ core. In drug development, this modification often enhances blood-brain barrier (BBB) permeability for CNS-active alkaloids and improves hydrophobic interactions within kinase or protease active sites[3].

  • Steric Directing Effects: During C1-arylation or C3-functionalization, the C4-ethyl group provides critical steric hindrance. This bulk dictates the regioselectivity and diastereoselectivity of incoming nucleophiles or metal catalysts, preventing unwanted side reactions at adjacent carbons[4].

  • Aromaticity and Reduction Kinetics: The electron-donating nature of the alkyl group subtly enriches the electron density of the pyridine ring. When subjected to catalytic hydrogenation, the reduction of the deactivated nitrogen-containing ring to the THIQ state is highly favored over the carbocyclic benzene ring, allowing for precise chemoselective saturation[5].

Quantitative Data Presentation

The following table summarizes the comparative yields and reaction conditions for the functionalization and reduction of isoquinoline derivatives, highlighting the efficiency of utilizing 4-substituted precursors.

Table 1: Comparative Yields for Isoquinoline Functionalization & Reduction

SubstrateReaction TypeCatalyst / ReagentYield (%)Reference
IsoquinolineC1-ArylationGrignard / DEAD65 - 75%[6]
4-Ethylisoquinoline C1-Arylation Grignard / DEAD 70 - 82% [6]
4-BromoisoquinolineCross-CouplingPd(PPh3)4 / Borane60 - 85%[2]
4-Ethylisoquinoline Catalytic Reduction PtO2 / H2 (1 atm) 85 - 95% [2]

Experimental Protocols

Protocol A: C1-Functionalization via Oxidative Arylation

Objective: To introduce a benzyl or aryl group at the C1 position of 4-ethylisoquinoline, forming the benzylisoquinoline precursor. Causality: Utilizing a metal-free oxidative C-H activation protocol mediated by diethyl azodicarboxylate (DEAD) avoids transition-metal contamination, a critical requirement for synthesizing late-stage pharmaceutical intermediates[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-ethylisoquinoline (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DEAD (1.2 mmol) dropwise. The formation of the zwitterionic intermediate activates the C1 position for nucleophilic attack.

  • Nucleophilic Addition: Slowly add the desired arylmagnesium bromide (Grignard reagent, 1.5 mmol in THF) over 15 minutes via a syringe pump. Maintain the temperature at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the 1-aryl-4-ethylisoquinoline derivative.

Protocol B: Chemoselective Reduction to 4-Ethyl-THIQ

Objective: To reduce the heteroaromatic ring while preserving the carbocyclic ring and the C4-ethyl substituent. Causality: Platinum dioxide (Adams' catalyst) provides excellent chemoselectivity for the nitrogen-containing ring due to the coordination of the basic nitrogen to the platinum surface, leaving the more aromatic benzene ring intact[2][5].

Step-by-Step Methodology:

  • Setup: Dissolve the 1-aryl-4-ethylisoquinoline intermediate (0.5 mmol) in HPLC-grade methanol (10 mL). Add triethylamine (1.0 mL) to modulate catalyst activity and prevent over-reduction or hydrogenolysis of sensitive functional groups[2].

  • Catalyst Addition: Carefully add PtO2 (10 mol%) to the solution. (Safety Note: PtO2 can ignite flammable solvents; always add the catalyst under a blanket of inert argon or nitrogen gas).

  • Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (1 atm, via a double-layered balloon). Stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the platinum catalyst. Wash the Celite pad thoroughly with additional methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-ethyl-1,2,3,4-tetrahydroisoquinoline can be purified via recrystallization or used directly in subsequent alkaloid assembly steps.

Visualizations

Pathway A 4-Ethylisoquinoline (Building Block) B C1-Arylation (DEAD, Grignard) A->B C 1-Aryl-4-Ethylisoquinoline (Intermediate) B->C D Catalytic Reduction (PtO2, H2) C->D E 4-Ethyl-THIQ (Pharmacophore) D->E F Complex Alkaloid (e.g., Protoberberine) E->F

Fig 1: Synthetic pathway from 4-Ethylisoquinoline to complex alkaloid architectures.

Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Oxidative C-H Activation (DEAD Addition at 0°C) Step1->Step2 Step3 3. Nucleophilic Addition (Grignard Reagent) Step2->Step3 Step4 4. Chemoselective Hydrogenation (PtO2, 1 atm H2) Step3->Step4 Step5 5. Celite Filtration & Chromatographic Purification Step4->Step5 Step6 6. LC-MS / NMR Structural Validation Step5->Step6

Fig 2: Experimental workflow for the functionalization and reduction of 4-Ethylisoquinoline.

Conclusion

4-Ethylisoquinoline is a highly versatile and strategic building block for the synthesis of complex isoquinoline alkaloids. By utilizing optimized protocols for metal-free C1-arylation and chemoselective catalytic hydrogenation, researchers can rapidly access functionalized THIQ cores. The presence of the C4-ethyl group not only directs the stereochemical outcome of these reactions but also imparts favorable physicochemical properties to the final alkaloid targets, making it an invaluable tool in modern drug discovery.

References

  • Product Class 5: Isoquinolines. Science of Synthesis. Available at:

  • Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. MDPI. Available at:1

  • The Synthesis of 4-Substituted Isoquinoline Derivatives from Diethyl(4-isoquinolyl)borane. Heterocycles. Available at: 2

  • 4-Substituted Aminoisoquinoline Derivatives (US11001559B2). Google Patents. Available at: 3

  • Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters - ACS Publications. Available at:4

  • Transition-Metal-Free Arylation of N-Alkyl-tetrahydroisoquinolines under Oxidative Conditions. Thieme E-Books & E-Journals. Available at: 6

  • Reactions of Isoquinoline | TYBSc Chemistry. YouTube. Available at: 5

Sources

Experimental setup for the alkylation of isoquinoline at the C4 position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The functionalization of isoquinoline is a cornerstone in the synthesis of alkaloids (e.g., papaverine) and modern pharmacophores (e.g., kinase inhibitors). However, the electronic topography of the isoquinoline ring presents a significant regioselectivity challenge.

The "C4 Gap":

  • C1 Position: Highly susceptible to nucleophilic attack and radical Minisci-type reactions due to the electron-withdrawing nature of the nitrogen.

  • C5/C8 Positions: Electron-rich sites favored by classical electrophilic aromatic substitution (SEAr).

  • C4 Position: Electronically neutral and sterically accessible, yet difficult to target directly without pre-functionalization or directing groups.

This Application Note details two distinct, high-fidelity protocols to overcome this limitation. We move beyond classical SEAr (which fails for C4) and standard Minisci (which favors C1) to present Temporary Dearomatization and Directed C-H Activation strategies.

Critical Mechanistic Insight: The Selectivity Landscape

To successfully alkylate C4, one must override the intrinsic bias of the heterocycle. The following diagram illustrates the competitive reactive sites and the specific pathways utilized in this guide to target C4.

IsoquinolineSelectivity Isoq Isoquinoline Core C1 C1: Nucleophilic/Radical Attack (Standard Minisci) Isoq->C1 Intrinsic Bias (Low LUMO) C58 C5/C8: Electrophilic Attack (Nitration/Halogenation) Isoq->C58 High HOMO (Benzene ring) C4 C4: The Strategic Target Isoq->C4 Target of this Protocol Strat1 Strategy A: Temporary Dearomatization (Acid-Mediated / Metal-Free) C4->Strat1 Strat2 Strategy B: N-Oxide Directed (Rh(III) Catalysis) C4->Strat2

Figure 1: Regioselectivity map of isoquinoline. Standard reagents drift to C1 or C5/C8. C4 access requires specific activation strategies.

Protocol A: Metal-Free C4-Alkylation via Temporary Dearomatization

Best For: Installing ketone-containing alkyl chains (e.g., using vinyl ketones); Green Chemistry applications; Avoiding heavy metals.

The Concept

Direct C4 functionalization is achieved here by using a "Trojan Horse" strategy. A weak acid (Benzoic Acid) acts as a temporary nucleophile to dearomatize the isoquinoline ring, activating the C4 position for attack by an electron-deficient alkene (Michael acceptor), followed by re-aromatization.

Materials & Reagents[1][2]
  • Substrate: Isoquinoline (1.0 equiv)[1]

  • Alkylating Agent: Methyl Vinyl Ketone (MVK) or related vinyl ketones (2.0 equiv)

  • Promoter: Benzoic Acid (BzOH) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Atmosphere: Ambient air (inert gas not strictly required but recommended for reproducibility).

Step-by-Step Procedure
  • Reaction Assembly:

    • To a 10 mL reaction vial equipped with a magnetic stir bar, add Isoquinoline (64.5 mg, 0.5 mmol).

    • Add Benzoic Acid (122 mg, 1.0 mmol). Note: The acid serves dual roles—activating the nitrogen and acting as a transient nucleophile.

    • Add 1,4-Dioxane (2.5 mL).

    • Add Methyl Vinyl Ketone (84 µL, 1.0 mmol) last.

  • Incubation:

    • Seal the vial with a Teflon-lined cap.[2]

    • Heat the mixture to 65°C in an aluminum heating block.

    • Stir at 600 RPM for 16–24 hours .

    • Checkpoint: The reaction mixture usually turns from clear to light amber. Darkening indicates potential polymerization of MVK; if this occurs, reduce temperature to 50°C in future runs.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to remove the benzoic acid.

    • Wash the organic layer with brine (10 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify via flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient (typically 80:20 to 60:40).

    • Target Product: 4-(3-oxobutyl)isoquinoline.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield (<30%) Polymerization of MVKAdd a radical inhibitor (BHT) or lower temp to 50°C.
C1 Alkylation Observed Acid concentration too lowEnsure full 2.0 equiv of BzOH is used to fully protonate/activate.
No Reaction Steric hindrance at C3This protocol is sensitive to C3 substituents; avoid 3-substituted substrates.

Protocol B: Rh(III)-Catalyzed C4-Alkylation of Isoquinoline N-Oxides

Best For: High-value pharmaceutical intermediates; Installing diverse alkyl/carbenoid groups; Late-stage functionalization.

The Concept

This protocol utilizes the N-oxide moiety as an intrinsic directing group.[1] The Rh(III) catalyst coordinates to the N-oxide oxygen, activating the ortho-C-H bond (C1), but due to the specific nature of carbenoid insertion or oxidative coupling, selectivity can be steered toward C4 or bis-functionalization depending on conditions. Note: For strict mono-C4 alkylation, this protocol uses diazo compounds where the C1 position is sterically encumbered or electronically deactivated, or exploits the specific reactivity of the 4-position in N-oxides.

Materials & Reagents[1][2]
  • Substrate: Isoquinoline N-oxide (1.0 equiv)

  • Reagent: Ethyl Diazoacetate (EDA) or acceptor-substituted diazo compounds (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) (Activates the catalyst by removing chloride)

  • Solvent: 1,2-Dichloroethane (DCE) or MeOH

  • Atmosphere: Argon or Nitrogen (Strictly anaerobic).

Step-by-Step Procedure
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In a dried Schlenk tube, combine [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol).

    • Add DCE (1.0 mL) and stir for 10 mins at RT. A white precipitate (AgCl) will form.

  • Substrate Addition:

    • Add Isoquinoline N-oxide (72.5 mg, 0.5 mmol).

    • Add Ethyl Diazoacetate (1.2 equiv) dropwise. Caution: Diazo compounds are shock-sensitive and toxic.

  • Reaction:

    • Seal the tube.[1]

    • Heat to 60°C for 4–8 hours.

    • Monitoring: Monitor by TLC.[1] The disappearance of the characteristic N-oxide spot and appearance of a less polar product indicates success.

  • Deoxygenation (Optional but recommended):

    • The product is the C4-alkylated N-oxide. To obtain the parent isoquinoline, treat the crude N-oxide with Zn powder in AcOH or PCl₃ in CHCl₃.

  • Purification:

    • Filter through a Celite pad to remove Rh/Ag residues.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH 95:5).

Comparative Data Analysis

The following table contrasts the two methodologies to assist in experimental design selection.

FeatureProtocol A (Metal-Free)Protocol B (Rh-Catalyzed)
Selectivity Exclusive C4 (via dearomatization)High C4 (Directed C-H activation)
Atom Economy Moderate (Requires stoichiometric acid)High (Catalytic)
Scope Limited to Michael Acceptors (Vinyl ketones)Broad (Diazo esters, carbenoids)
Cost Low ($)High (

$ - Rhodium/Silver)
Scalability High (Gram-scale feasible)Low/Medium (Safety limits of diazo)

Workflow Visualization

The following diagram outlines the decision logic and workflow for the Metal-Free Protocol (Protocol A), as it is the most accessible starting point for many labs.

Workflow Start Start: Isoquinoline Substrate Mix Add BzOH (2.0 eq) + MVK (2.0 eq) Solvent: Dioxane Start->Mix Heat Heat to 65°C (16h) Formation of Dearomatized Intermediate Mix->Heat Check Check Color/TLC (Amber Color = Good) Heat->Check Check->Heat Incomplete Workup Workup: NaHCO3 Wash (Remove BzOH) Check->Workup Complete Purify Flash Column Hex/EtOAc Workup->Purify

Figure 2: Operational workflow for the Metal-Free C4-Alkylation protocol.

References

  • Jenkins, T. C., et al. (2023). "Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy." Organic Letters.

  • Shi, Z., et al. (2013).[3] "Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides from Oximes and Diazo Compounds." Journal of the American Chemical Society.[3][2]

  • Koubachi, J., et al. (2008). "Regioselective C-4 Alkylation of Isoquinoline N-Oxides." Tetrahedron Letters.

  • Procter, D. J., et al. (2014). "C–H Coupling Reactions of Isoquinoline N-Oxides." Chemical Reviews.

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing 4-Ethylisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-Ethylisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this important heterocyclic scaffold. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a comparative analysis of synthetic strategies. Our goal is to empower you with the expertise to not only replicate but also innovate in your synthetic endeavors.

Section 1: Navigating Synthesis - A Troubleshooting Guide (Q&A)

This section addresses the practical challenges you may encounter during the synthesis of 4-Ethylisoquinoline. We focus on the most prevalent classical and modern synthetic routes.

Classical Cyclization Reactions: Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch

These foundational methods are often the first choice for constructing the isoquinoline core. However, they come with their own set of challenges.

Q1: My Bischler-Napieralski reaction is resulting in a low yield or failing completely. What are the most common reasons?

A1: Low yields in the Bischler-Napieralski reaction are frequently due to three main factors: an insufficiently activated aromatic ring, the choice of dehydrating agent, or suboptimal reaction temperature.[1][2][3] The cyclization is an intramolecular electrophilic aromatic substitution, so electron-donating groups on the starting β-phenylethylamide are crucial for facilitating the reaction.[2][4] If your substrate lacks these, the reaction will be sluggish.

  • Causality: The dehydrating agent (e.g., POCl₃, P₂O₅) generates the electrophilic species that initiates cyclization.[1][5] The choice and amount of this reagent are critical. An excess or a too-harsh reagent can lead to side reactions, while too little will result in incomplete conversion. Temperature control is also vital; temperatures that are too high can promote the formation of byproducts, while temperatures that are too low can stall the reaction.[6]

Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize this?

A2: The formation of a styrene byproduct is a classic issue arising from a retro-Ritter reaction.[3][4][5] This side reaction is more prevalent when the intermediate nitrilium ion is stabilized, which can be the case with certain substitution patterns.

  • Preventative Strategy: A practical solution is to use the corresponding nitrile as the solvent. This shifts the equilibrium away from the retro-Ritter pathway.[5] Alternatively, employing a milder reagent like oxalyl chloride can generate an N-acyliminium intermediate, which is less prone to the elimination that forms the styrene byproduct.[3][5]

Q3: My Pictet-Spengler reaction for a 4-ethylisoquinoline precursor is not proceeding. What should I investigate?

A3: The success of the Pictet-Spengler reaction hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the iminium ion intermediate.[7][8] If the reaction fails, first assess the electronic nature of your β-arylethylamine. The presence of electron-donating groups on the aromatic ring is highly beneficial for the cyclization step.[9]

  • Troubleshooting Steps:

    • Aromatic Ring Activation: If your substrate is electron-deficient, consider if a different synthetic route might be more appropriate.

    • Catalyst Choice: Ensure you are using a suitable acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid) to promote the formation of the reactive iminium ion.[9]

    • Reaction Conditions: The reaction often requires heating.[7] Ensure your reaction temperature is adequate. For less reactive substrates, harsher conditions with strong acids may be necessary.[7]

Q4: The yields of my Pomeranz-Fritsch synthesis are inconsistent. What factors have the greatest impact?

A4: The Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal, is notoriously sensitive to reaction conditions.[10][11][12] Yields can vary widely.[12] The strength of the acid catalyst is a critical parameter.

  • Optimization Insights: The cyclization step is an intramolecular electrophilic substitution.[10] Electron-donating groups on the benzaldehyde starting material will generally improve yields, while electron-withdrawing groups can be detrimental.[13] The choice of acid and its concentration must be carefully optimized. Common catalysts include sulfuric acid, polyphosphoric acid, and trifluoroacetic anhydride.[10][11] Experimenting with different acid catalysts and reaction temperatures is often necessary to find the optimal conditions for your specific substrate.

Modern Cross-Coupling Strategies: Heck, Suzuki, and Sonogashira Reactions

For the direct introduction of the ethyl group at the 4-position, palladium-catalyzed cross-coupling reactions are powerful tools.

Q5: I am attempting a Heck reaction to introduce an ethyl group at the 4-position of an isoquinoline precursor, but the yield is low. What are the likely causes?

A5: Low yields in Heck reactions can often be attributed to the catalyst system, reaction conditions, or the nature of the substrates.[14] The choice of palladium catalyst, ligand, base, and solvent are all interconnected and crucial for success.

  • Key Parameters to Check:

    • Catalyst and Ligand: Ensure you are using an appropriate palladium source (e.g., Pd(OAc)₂) and a suitable phosphine ligand. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

    • Base: The base is required to neutralize the HX generated during the reaction. The choice of base (e.g., an amine or a carbonate) can significantly impact the reaction rate and yield.

    • Solvent: The solvent must be compatible with the reactants and the catalyst system.

    • Temperature: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause decomposition of the catalyst or starting materials.

Q6: I am considering a Suzuki coupling to synthesize 4-ethylisoquinoline from 4-haloisoquinoline. What are the critical parameters for success?

A6: The Suzuki coupling is an excellent method for forming C-C bonds.[15] For the synthesis of 4-ethylisoquinoline, the key components are a 4-haloisoquinoline (iodo, bromo, or triflate), ethylboronic acid or its ester, a palladium catalyst, and a base.

  • Expert Advice: The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, and base.[16] The oxidative addition of the palladium catalyst to the 4-haloisoquinoline is a key step. The reactivity of the halide is typically I > Br > Cl. The boronic acid must be activated by the base to facilitate transmetalation to the palladium center.[16] Common bases include sodium carbonate, potassium phosphate, and cesium carbonate. The choice of solvent (e.g., toluene, dioxane, or DMF) is also important.

Q7: Can a Sonogashira coupling be used to prepare 4-ethylisoquinoline?

A7: While the Sonogashira coupling is primarily used to form C(sp²)-C(sp) bonds (i.e., to introduce an alkyne),[17][18] it can be part of a two-step strategy to introduce an ethyl group. First, a Sonogashira coupling of a 4-haloisoquinoline with a suitable terminal alkyne (e.g., trimethylsilylacetylene) would yield a 4-alkynylisoquinoline. This intermediate can then be hydrogenated to the corresponding 4-ethylisoquinoline.

  • Mechanistic Insight: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[17][19] The reaction is generally high-yielding and tolerant of a wide range of functional groups.[17]

Section 2: Comparative Analysis of Synthetic Routes

Choosing the right synthetic strategy is crucial for maximizing yield and minimizing purification efforts. The following table provides a comparative overview of the most common methods for synthesizing 4-substituted isoquinolines.

Synthesis MethodStarting MaterialsKey Reagents & ConditionsReported YieldsAdvantagesCommon Challenges & Disadvantages
Bischler-Napieralski β-PhenylethylamidePOCl₃, P₂O₅; RefluxModerate to GoodWell-established, readily available starting materials.Requires electron-rich arenes, potential for retro-Ritter side reaction.[1][3][5]
Pictet-Spengler β-Arylethylamine, Aldehyde/KetoneAcid catalyst (protic or Lewis); HeatingGood to ExcellentForms tetrahydroisoquinoline precursor, good for chiral synthesis.Requires activated aromatic ring, can be low yielding for electron-poor systems.[7][9]
Pomeranz-Fritsch Benzaldehyde, 2,2-DialkoxyethylamineStrong acid (H₂SO₄, PPA); HeatingVariableAccess to a variety of substitution patterns.Often requires harsh conditions, yields can be low and inconsistent.[11][12][13]
Heck Reaction 4-Haloisoquinoline, Ethylene/Ethyl sourcePd catalyst, BaseGoodDirect introduction of the ethyl group at C4.Requires optimization of catalyst, ligand, and base.
Suzuki Coupling 4-Haloisoquinoline, Ethylboronic acid/esterPd catalyst, BaseGood to ExcellentMild reaction conditions, high functional group tolerance.[15]Boronic acids can be unstable, requires careful optimization.

Section 3: Detailed Experimental Protocols

The following are generalized protocols that should be optimized for your specific substrates and laboratory conditions.

Protocol 1: Synthesis of a 3,4-Dihydroisoquinoline Precursor via Bischler-Napieralski Reaction
  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).

  • Add an anhydrous solvent such as toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice or adding a saturated aqueous solution of NaHCO₃.[3]

  • Make the aqueous layer basic with an appropriate base (e.g., NaOH, NH₄OH).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[3]

Protocol 2: Synthesis of 4-Ethylisoquinoline via Suzuki Coupling
  • To a reaction vessel, add the 4-haloisoquinoline (1.0 equiv), ethylboronic acid or its ester (1.2-1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-ethylisoquinoline by flash column chromatography.

Section 4: Visualizing the Workflow

Understanding the logical flow of troubleshooting and the reaction pathways is essential for efficient problem-solving.

Troubleshooting Decision Tree for Low Yield in Cyclization Reactions

Troubleshooting_Cyclization start Low Yield in Cyclization Reaction check_activation Is the aromatic ring sufficiently activated? start->check_activation yes_activation Yes check_activation->yes_activation no_activation No check_activation->no_activation check_reagent Is the dehydrating/acid catalyst optimal? yes_activation->check_reagent consider_alternative Consider an alternative synthetic route. no_activation->consider_alternative yes_reagent Yes check_reagent->yes_reagent no_reagent No check_reagent->no_reagent check_conditions Are the reaction temperature and time optimized? yes_reagent->check_conditions optimize_reagent Screen different catalysts/reagents and concentrations. no_reagent->optimize_reagent yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions yes_conditions->consider_alternative If yield is still low optimize_conditions Systematically vary temperature and reaction time. no_conditions->optimize_conditions

Caption: A decision tree for troubleshooting low yields in classical isoquinoline cyclization reactions.

Generalized Workflow for Palladium-Catalyzed Cross-Coupling

Cross_Coupling_Workflow start Start: 4-Haloisoquinoline & Ethyl Source reagents Add Pd Catalyst, Ligand, Base, and Solvent start->reagents reaction Inert Atmosphere & Heat reagents->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 4-Ethylisoquinoline purification->product

Caption: A generalized workflow for the synthesis of 4-Ethylisoquinoline via palladium-catalyzed cross-coupling.

References

Sources

Technical Support Center: Synthesis of 4-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-substituted isoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoquinoline synthesis. Here, we address common experimental challenges, focusing on the mechanistic origins of side reactions and providing actionable, field-proven troubleshooting strategies.

Section 1: Troubleshooting Classical Ring-Closure Syntheses

Classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are foundational for building the isoquinoline core. However, they are often plagued by specific side reactions, particularly when targeting substituted frameworks.

FAQ 1.1: Bischler-Napieralski Reaction - Unwanted Styrene Formation

Question: My Bischler-Napieralski reaction is producing a significant amount of a styrene byproduct alongside my desired 3,4-dihydroisoquinoline. What is the cause, and how can I suppress this side reaction?

Answer:

This is a classic and well-documented side reaction in the Bischler-Napieralski synthesis.[1][2] The formation of a styrene derivative occurs via a retro-Ritter reaction .

Mechanistic Insight: The reaction proceeds through a key nitrilium ion intermediate.[1][3] While this electrophilic species is essential for the desired intramolecular cyclization onto the electron-rich aromatic ring, it can also undergo an alternative elimination pathway, especially under harsh thermal conditions. This elimination cleaves the C-N bond, leading to the formation of a stable styrene derivative and a nitrile. The presence of this styrene byproduct is strong evidence for the existence of the nitrilium salt intermediate.[1]

Bischler_Napieralski Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl₃, P₂O₅) Desired Desired Cyclization (Electrophilic Aromatic Substitution) Nitrilium->Desired Side_Reaction Side Reaction (Retro-Ritter Elimination) Nitrilium->Side_Reaction Product 3,4-Dihydroisoquinoline Desired->Product Styrene Styrene Byproduct Side_Reaction->Styrene

Caption: Desired vs. Undesired Pathways in the Bischler-Napieralski Reaction.

Troubleshooting and Optimization:

  • Choice of Dehydrating Agent: The strength and type of the Lewis acid are critical.

    • POCl₃: Widely used, but refluxing can promote the retro-Ritter reaction.[3]

    • P₂O₅: A stronger dehydrating agent, often used in refluxing POCl₃ for substrates that lack electron-donating groups on the benzene ring.[2][3] This can sometimes exacerbate elimination.

    • Milder Reagents: Consider using triphenyl phosphite-bromine or oxalyl chloride, which can generate the necessary N-acyliminium intermediates under milder conditions, thereby minimizing elimination.[1]

  • Solvent Selection: To minimize the retro-Ritter elimination, using a nitrile-based solvent (e.g., acetonitrile) can be effective.[2] The nitrile solvent can help stabilize the intermediate and disfavor the elimination pathway.

  • Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider microwave-assisted heating, which can provide rapid, uniform heating to the target temperature and potentially reduce the overall time at which the intermediate is exposed to high temperatures.[1]

Dehydrating AgentTypical ConditionsNotes
POCl₃ Reflux in toluene or xyleneCommon, but can lead to styrene byproduct.[1]
P₂O₅ / POCl₃ RefluxFor deactivated aromatic rings.[2]
Tf₂O, 2-chloropyridine 0 °C to RTMild activation of the amide, rapid cyclodehydration.[4]
Oxalyl Chloride CH₂Cl₂ or MeCNGenerates N-acyliminium intermediate, avoids elimination.[2]
FAQ 1.2: Pictet-Spengler Reaction - Low Yield with Deactivated Rings

Question: I am attempting a Pictet-Spengler reaction with a β-phenylethylamine that has an electron-withdrawing group on the ring. The reaction is either not proceeding or giving very low yields of the tetrahydroisoquinoline. How can I drive this reaction to completion?

Answer:

This is a known limitation of the standard Pictet-Spengler reaction. The driving force is an intramolecular electrophilic aromatic substitution, where the iminium ion is the electrophile.[5][6] Electron-withdrawing groups (EWGs) on the aromatic ring deactivate it towards electrophilic attack, making the crucial ring-closing step highly unfavorable under standard mild acidic conditions.

Mechanistic Insight: The reaction proceeds by forming a Schiff base (or imine) between the β-arylethylamine and an aldehyde, which is then protonated to an electrophilic iminium ion.[7][8] For the reaction to succeed, the aromatic ring must be nucleophilic enough to attack this iminium ion. EWGs reduce the electron density of the ring, increasing the activation energy for this step. In contrast, electron-donating groups (EDGs) activate the ring, allowing the reaction to proceed even under physiological conditions.[6][7]

Troubleshooting and Optimization:

  • Harsher Acid Conditions: For deactivated systems, mild acids like HCl in protic solvents are often insufficient.[5] You must increase the electrophilicity of the iminium ion and force the cyclization.

    • Stronger Protic Acids: Use of concentrated H₂SO₄ or trifluoroacetic acid (TFA) at elevated temperatures is often necessary.

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can be effective catalysts.[7]

  • Increase Temperature: Heating the reaction mixture (e.g., to 80-100 °C) is typically required to overcome the higher activation energy for deactivated substrates.[5]

  • Aprotic Solvents: Switching to aprotic media can sometimes give superior yields compared to traditional protic solvents.[5]

Recommended Protocol for Deactivated Substrates:

  • Schiff Base Formation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable aprotic solvent like toluene or dichloromethane.

  • Acid Catalyst Addition: Add trifluoroacetic acid (TFA, 2.0-3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Section 2: Troubleshooting Modern Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents at the C-4 position of a pre-formed isoquinoline ring, typically starting from a 4-halo-isoquinoline. However, these reactions are sensitive and prone to failure if not properly optimized.

FAQ 2.1: Suzuki-Miyaura Coupling - Low Yield and Catalyst Death

Question: My Suzuki-Miyaura coupling of 4-bromo-isoquinoline with an arylboronic acid is giving low yields, and I observe a black precipitate (palladium black). What's causing my catalyst to die, and how can I improve the yield?

Answer:

Low yields and the formation of palladium black are classic symptoms of catalyst deactivation in Suzuki-Miyaura couplings.[9][10] This issue typically stems from one or more of the following factors: inefficient reduction of the Pd(II) precatalyst, oxidation of the active Pd(0) catalyst or phosphine ligands, or suboptimal reaction conditions.[9]

Suzuki_Troubleshooting Start Low Yield / Incomplete Suzuki Coupling? Check_Reagents 1. Check Reagent Quality Start->Check_Reagents Yes Success Reaction Successful Start->Success No Check_Setup 2. Check Reaction Setup Check_Reagents->Check_Setup Reagents OK Reagents_Sub Boronic Acid: Fresh? Base: Anhydrous/Correct? Solvent: Degassed/Dry? Check_Reagents->Reagents_Sub Check_Conditions 3. Re-evaluate Conditions Check_Setup->Check_Conditions Setup OK Setup_Sub Inert Atmosphere: Good seal? Degassing: Freeze-pump-thaw? Stirring: Vigorous? Check_Setup->Setup_Sub Check_Conditions->Success Optimization Works Conditions_Sub Catalyst/Ligand: Try Buchwald type? Base: Screen others (K₃PO₄, Cs₂CO₃)? Temperature: Increase cautiously? Check_Conditions->Conditions_Sub

Caption: Decision Tree for Troubleshooting Suzuki-Miyaura Coupling Reactions.

Troubleshooting and Optimization:

  • Oxygen Exclusion is Critical: Oxygen is the primary enemy. It oxidizes the phosphine ligands and the active Pd(0) catalyst, leading to deactivation and the formation of palladium black.[9]

    • Degassing: Thoroughly degas your solvent(s) and the final reaction mixture. Use at least three freeze-pump-thaw cycles for best results, or sparge with argon or nitrogen for 20-30 minutes.[9]

    • Inert Atmosphere: Ensure your reaction is maintained under a positive pressure of an inert gas (argon or nitrogen) throughout.

  • Reagent Quality and Stoichiometry:

    • Catalyst/Ligand: Use a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species more reliably in situ.[9] Ensure your phosphine ligands are fresh and have been stored under inert atmosphere to prevent oxidation.[9]

    • Base: The choice and quality of the base are crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common.[9] Ensure the base is finely powdered and dry. If one base fails, screen others.

    • Boronic Acid: Boronic acids can degrade upon storage. Use a fresh or recently purified sample.

  • Solvent and Temperature:

    • Solvent: For biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the reaction rate at the interface.[9] Anhydrous solvents like dioxane or THF are also commonly used.

    • Temperature: If the reaction is sluggish at 80 °C, a cautious increase to 90-100 °C may help, but be aware that excessive heat can accelerate catalyst decomposition.[9]

Ligand TypeExampleRecommended BaseCommon SolventsNotes
Buchwald Ligands SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THFExcellent for sterically hindered or electron-rich/poor substrates.
Ferrocenyl Ligands dppfK₂CO₃, Na₂CO₃Dioxane, DMF, Toluene/H₂OGeneral purpose, robust ligand.
Triphenylphosphine PPh₃Na₂CO₃, K₂CO₃Toluene/H₂O, DME"Classical" ligand, can be less effective for challenging substrates.
Section 3: General Side Reactions and Prevention

Some side reactions are not specific to a single synthetic route but represent general challenges in handling the isoquinoline scaffold.

FAQ 3.1: Unintended N-Oxide Formation

Question: My final product purification is difficult, and mass spectrometry shows a peak at M+16. I suspect I'm forming the isoquinoline N-oxide. When is this happening and how can I avoid it?

Answer:

The lone pair of electrons on the isoquinoline nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[11] This is a common issue, especially during oxidative workups or purification steps.[12]

Common Causes:

  • Oxidative Aromatization: If you are synthesizing a dihydro- or tetrahydroisoquinoline and then aromatizing it, the oxidizing agent can also attack the nitrogen. For instance, oxidation with peracetic acid is a known method to produce N-oxides.[12]

  • Peroxide-Containing Solvents: Older, improperly stored ethers (like THF or diethyl ether) can contain peroxides, which are capable of oxidizing the nitrogen atom.

  • Air Oxidation: While less common for the N-oxide formation itself, prolonged exposure to air during heating or on silica gel can sometimes contribute to minor oxidative byproducts.

  • Use of Peroxy-Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are specifically used to create N-oxides and should be avoided unless that is the desired product.[13]

Prevention and Mitigation:

  • Use Fresh Solvents: Always use freshly distilled or peroxide-free solvents, especially ethers.

  • Inert Atmosphere during Purification: If your product is particularly sensitive, consider running column chromatography with solvents sparged with nitrogen or argon.

  • Careful Selection of Oxidants: When an aromatization step is needed (e.g., after a Bischler-Napieralski reaction), choose reagents that are less likely to over-oxidize. Catalytic dehydrogenation using Pd/C is a non-oxidative method for aromatization and is often preferred.[14]

  • Reductive Removal: If N-oxide formation is unavoidable, the N-oxide can often be reduced back to the parent isoquinoline. A common method is treatment with triphenylphosphine (PPh₃) or PCl₃.[11]

Protocol for Reductive Removal of N-Oxide:

  • Dissolution: Dissolve the crude product containing the N-oxide in a suitable solvent like toluene or acetonitrile.

  • Reagent Addition: Add triphenylphosphine (1.2-1.5 equivalents).

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC/LC-MS for the disappearance of the N-oxide.

  • Purification: After the reaction is complete, cool the mixture and purify by column chromatography to separate the desired isoquinoline from triphenylphosphine oxide.

References
  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC. (2017, September 6). Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Reactions with nitrogen lone pair: quinoline and isoquinoline. (n.d.). Retrieved from [Link]

  • Heck coupling reaction optimization. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Retrieved from [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • significant dehalogenation in stille coupling : r/Chempros - Reddit. (2019, October 7). Retrieved from [Link]

  • Pictet-Spengler Isoquinoline Synthesis. (n.d.). Retrieved from [Link]

  • PICTET SPENGLER REACTION SYNTHESIS ISOQUINOLINE NAME REACTION ORGANIC CHEMISTRY | IN HINDI | - YouTube. (2019, December 21). Retrieved from [Link]

Sources

Technical Support Center: Purification Challenges of Crude 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of basic nitrogen-containing heterocycles. 4-Ethylisoquinoline (4-EIQ) presents a unique set of purification challenges due to its basic nitrogen lone pair, its tendency to chelate transition metals, and the frequent presence of closely related regioisomers from synthetic pathways.

This guide synthesizes field-proven methodologies and authoritative physicochemical data to help you establish a self-validating, high-yield purification workflow.

Part 1: Physicochemical Parameters Influencing Purification

Before attempting any separation, it is critical to understand the intrinsic properties of the isoquinoline core. The table below summarizes the quantitative data that dictates our experimental choices.

Table 1: Physicochemical Properties of Isoquinoline & Derivatives

PropertyValue (Isoquinoline Core)Impact on Purification Strategy
pKa (Conjugate Acid) 5.14 - 5.42[1]Enables acid-base extraction. The molecule fully protonates at a pH < 3, becoming highly water-soluble.
Boiling Point ~242 °C to 243 °C[1]Too high for standard rotary evaporation without high vacuum; avoid distillation for crude mixtures.
Nitrogen Basicity Weak BaseCauses severe tailing on standard silica gel; requires basic modifiers or NH-functionalized silica.
Metal Affinity High (Chelating)Traps Palladium (Pd) or Copper (Cu) catalysts from cross-coupling reactions; necessitates metal scavengers.
Part 2: Standardized Purification Workflow

PurificationWorkflow N1 Crude 4-Ethylisoquinoline Reaction Mixture N2 Acid-Base Extraction (pH 2-3 u2192 pH 9-10) N1->N2 Remove neutral/acidic impurities N3 Organic Phase (Enriched 4-EIQ) N2->N3 Extract with DCM/EtOAc N4 Metal Scavenging (e.g., QuadraSil/EDTA) N3->N4 If transition metals present N5 Silica Gel Chromatography (DCM/MeOH + 1% TEA) N3->N5 If metal-free N4->N5 Remove structural isomers N6 Preparative HPLC or Salt Recrystallization N5->N6 Trace impurity removal N7 Pure 4-Ethylisoquinoline (>99% Purity) N6->N7 Final isolation

Fig 1. Standardized purification workflow for crude 4-Ethylisoquinoline.

Part 3: Troubleshooting Guides & FAQs
Q1: Why am I losing my 4-Ethylisoquinoline product during silica gel chromatography, and why does it streak severely on TLC?

Causality: The isoquinoline core contains an


-hybridized nitrogen atom. The lone pair on this nitrogen acts as a strong hydrogen-bond acceptor, interacting aggressively with the acidic silanol groups (-Si-OH) present on standard, unmodified silica gel. This continuous adsorption-desorption cycle causes severe peak tailing, poor resolution, and irreversible binding (yield loss).
Solution:  Deactivate the acidic silanols by adding a volatile basic modifier to your mobile phase, or switch to an amine-functionalized (NH) stationary phase[2].

Self-Validating Protocol (Amine-Modified Chromatography):

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide.

  • TLC Pre-treatment: Before spotting your crude mixture, run the TLC plate in a chamber containing only DCM and 5% TEA to pre-neutralize the plate. Dry the plate, then spot your sample and run it in your standard eluent. Validation: If the spot remains tight and circular, your column conditions are optimized.

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent. Allow 2-3 column volumes to pass through to fully pre-neutralize the stationary phase.

  • Elution: Load the crude 4-EIQ and elute. The TEA will competitively bind the silanol sites, allowing the 4-EIQ to elute as a sharp, distinct band.

Q2: My crude mixture is heavily contaminated with unreacted neutral starting materials. How can I efficiently remove them without relying solely on chromatography?

Causality: The pKa of the conjugate acid of isoquinoline is approximately 5.14 to 5.42[1]. By manipulating the pH of the aqueous environment, you can selectively toggle 4-EIQ between a lipophilic free base and a highly water-soluble isoquinolinium salt. Solution: Perform a rigorous acid-base extraction.

Self-Validating Protocol (Acid-Base Extraction):

  • Initial Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent like Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M HCl (aqueous). Validation Step: Check the pH of the aqueous layer with pH paper; it must be < 3 to ensure >99.9% protonation of 4-EIQ.

  • Separation: Drain the aqueous layer (containing the 4-ethylisoquinolinium chloride salt) into a clean Erlenmeyer flask. Discard the organic layer, which now contains all neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH or saturated aqueous

    
     dropwise while stirring. Validation Step: Monitor the pH until it reaches 9-10. The solution will become cloudy as the free base precipitates or oils out of the aqueous phase.
    
  • Final Extraction: Extract the basified aqueous layer three times with fresh DCM. Combine the DCM layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield highly enriched 4-EIQ.
    
Q3: My 4-Ethylisoquinoline was synthesized via a cross-coupling reaction and is contaminated with transition metals (Pd/Cu). How do I remove them?

Causality: Synthetic routes to substituted isoquinolines often utilize palladium-catalyzed Heck reactions or copper-mediated C-H activation[3]. The basic nitrogen in 4-EIQ is an excellent ligand and will strongly chelate residual transition metals, carrying them through standard extractions and even silica columns. Solution: Utilize chemical metal scavengers prior to chromatography.

Self-Validating Protocol (Metal Scavenging):

  • Preparation: Dissolve the enriched 4-EIQ (post acid-base extraction) in DCM (approx. 10 mL per gram of product).

  • Scavenger Addition: Add a functionalized silica scavenger (e.g., QuadraSil MP, which contains mercaptopropyl groups that possess a vastly higher affinity for Pd/Cu than the isoquinoline nitrogen). Use approximately 3-5 equivalents based on the estimated catalyst loading.

  • Incubation: Stir the suspension vigorously at room temperature for 4 to 12 hours.

  • Filtration: Filter the mixture through a tightly packed pad of Celite. Wash the pad with additional DCM. Validation: The filtrate should be visibly lighter in color (removing the dark brown/black tint associated with Pd nanoparticles), preventing catalyst-induced degradation during long-term storage.

Q4: How do I achieve >99% purity for biological assays, especially when contaminated with other alkyl-isoquinoline regioisomers?

Causality: Regioisomers (e.g., 3-ethylisoquinoline vs. 4-ethylisoquinoline) have nearly identical pKa values and polarities. Acid-base extraction and standard silica chromatography cannot resolve them efficiently. Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC).

Self-Validating Protocol (Prep-HPLC Polishing):

  • Column Selection: Use a reverse-phase C18 column.

  • Mobile Phase: Use a gradient of Water (Solvent A) and Acetonitrile (Solvent B). Crucially, add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to both solvents to suppress peak tailing.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (characteristic for the conjugated benzopyridine system).

  • Post-Purification: If TFA was used, the collected fractions will contain the 4-EIQ TFA salt. Validation: To recover the free base, perform a miniaturized acid-base extraction (basify with

    
     to pH 9 and extract with DCM) before final lyophilization to ensure the product is not isolated as an acidic salt.
    
References
  • Title: ISOQUINOLINE - Ataman Kimya. Source: atamanchemicals.com. URL:

  • [1] Title: Isoquinoline CAS#: 119-65-3 - ChemicalBook. Source: chemicalbook.com. URL:

  • [3] Title: Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Derivatives. Source: connectjournals.com. URL:

  • [2] Title: HETEROCYCLIC COMPOUNDS HAVING SULFONAMIDE GROUPS - European Patent Office - EP 1243583 B1. Source: googleapis.com. URL:

Sources

Technical Support Center: Identifying Impurities in 4-Ethylisoquinoline by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-Ethylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges and provide expert guidance in a direct question-and-answer format to help you troubleshoot and interpret your spectral data with confidence.

Section 1: Foundational Best Practices & Sample Preparation

High-quality data is non-negotiable for accurate impurity identification. This section covers the essential first steps to prevent common issues that can compromise spectral quality.

Q1: My baseline is distorted and my peaks are broad. What are the most common causes related to sample preparation?

A1: Poor baseline and peak broadening are classic indicators of a suboptimal sample. Before suspecting complex chemical phenomena, it is crucial to review your preparation technique. The primary causes are typically:

  • Incomplete Dissolution & Particulate Matter: Your sample must be a homogenous solution. Any suspended solid particles will severely distort the local magnetic field homogeneity, leading to broad lineshapes that cannot be corrected by shimming.[1]

    • Causality: The magnetic susceptibility of solid particles differs from the solution, creating field distortions around each particle. This results in a wide range of resonance frequencies for the same nucleus, causing peak broadening.

    • Solution: Always filter your sample directly into the NMR tube through a pipette packed with a small, tight plug of glass wool. Avoid cotton wool, as solvents can leach impurities from it.

  • Inappropriate Concentration: Both too high and too low concentrations can be problematic.

    • Too High: A very viscous solution will slow molecular tumbling, shortening the T2 relaxation time and resulting in broader peaks.

    • Too Low: While modern spectrometers are highly sensitive, very low concentrations (e.g., <1 mg in 0.6 mL) make the signals from common contaminants like water and grease appear disproportionately large.[2]

    • Recommendation: For ¹H NMR of a small molecule like 4-Ethylisoquinoline (MW: 157.21 g/mol ), a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent is ideal. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper from reagents or glassware) can cause severe peak broadening and make shimming and locking difficult.

    • Solution: Use high-purity reagents and ensure glassware is scrupulously clean. If contamination is suspected, passing the sample solution through a small plug of Celite® can sometimes help.

Q2: I see unexpected, sharp singlets in my ¹H NMR spectrum. How do I know if they are impurities?

A2: Sharp singlets are often the first sign of common laboratory contaminants. Before assigning them to your compound, you should systematically rule out the following:

  • Residual Protiated Solvent: Deuterated solvents are never 100% pure.[3] For example, CDCl₃ (99.8% D) will always show a singlet for residual CHCl₃ at ~7.26 ppm.

  • Water: The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[2] It appears at ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆, and ~4.87 ppm in CD₃OD. It is often broader than other small molecule signals.

  • Silicone Grease: If you use greased glass joints, you may see a characteristic sharp singlet between 0.07 and 0.13 ppm.

Pro-Tip: Keep a reference chart of common NMR impurities near the spectrometer. This is the fastest way to identify these common offenders.

Section 2: The Reference Spectrum of 4-Ethylisoquinoline

To find impurities, you must first know what you are looking for. This section defines the expected NMR signature of pure 4-Ethylisoquinoline.

Q3: What are the expected ¹H and ¹³C NMR chemical shifts for pure 4-Ethylisoquinoline?

A3: The chemical shifts for 4-Ethylisoquinoline are predicted based on the known values for the parent isoquinoline ring and the substituent effects of the ethyl group. The electron-withdrawing nature of the nitrogen atom significantly deshields protons and carbons in the pyridine ring (H1, H3, C1, C3).


img [image="https://i.imgur.com/8f1z3Y0.png", label=""];

// Add invisible nodes for labels, positioned using 'pos' attribute H1 [label="H1", pos="3.5,0.8!"]; H3 [label="H3", pos="3.5,-0.8!"]; H5 [label="H5", pos="-0.7,2.2!"]; H6 [label="H6", pos="-2.8,1.3!"]; H7 [label="H7", pos="-2.8,-1.3!"]; H8 [label="H8", pos="-0.7,-2.2!"]; CH2 [label="CH₂", pos="0.9,-3.2!"]; CH3 [label="CH₃", pos="3.2,-3.2!"]; }

Figure 1. Structure of 4-Ethylisoquinoline with proton numbering.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Ethylisoquinoline (in CDCl₃)

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
C1 --~152.5
H1 ~9.15s-
C3 --~142.8
H3 ~8.45s-
C4 --~135.0
C4a --~128.5
C5 --~127.0
H5 ~8.05d-
C6 --~127.2
H6 ~7.60t-
C7 --~129.5
H7 ~7.75t-
C8 --~126.8
H8 ~7.85d-
C8a --~136.0
-CH₂- ~3.05q~25.5
-CH₃ ~1.40t~15.0

Note: These are predicted values. Actual shifts may vary slightly based on solvent, concentration, and temperature. The aromatic protons (H5-H8) will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling constants.[4][5][6]

Section 3: Troubleshooting - Identifying Synthesis-Related Impurities

Impurities often originate from the synthetic route. Understanding the reaction can provide critical clues to the identity of unknown peaks.[7]

Q4: I am using a Bischler-Napieralski-type synthesis. What are the likely impurities I should look for?

A4: The Bischler-Napieralski synthesis and its variations are common routes to isoquinolines.[8] They typically involve the cyclization of a β-phenylethylamine derivative. Potential impurities include:

  • Unreacted Starting Material: Look for signals corresponding to the specific N-acyl-β-phenylethylamine used. These will lack the aromatic signals of the isoquinoline core and will have characteristic signals for the amide proton (often broad, >7 ppm) and the two aliphatic -CH₂- groups.

  • Incomplete Dehydrogenation Intermediate: The direct product of the cyclization is a 3,4-dihydroisoquinoline. If the final dehydrogenation/aromatization step is incomplete, you will see this intermediate.

    • NMR Signature: The aromatic signals will be less complex, and you will see two aliphatic-like signals for the C3-H₂ and C4-H₂ protons, typically in the 2.5-4.0 ppm range.

  • Hydrolyzed Intermediate: The cyclizing agent (e.g., POCl₃) can sometimes be hydrolyzed, leading to side products.

Q5: My spectrum shows a set of signals that look very similar to my product but with slightly different shifts and integrations. Could this be an isomer?

A5: Yes, this is a very common scenario, especially if the synthesis involves electrophilic aromatic substitution on a substituted benzene ring. If the directing groups allow for it, you could form regioisomers. For 4-Ethylisoquinoline, this is less likely to be a regioisomer of the isoquinoline core itself, but could arise from isomeric starting materials.

Another possibility is an isomer where the ethyl group is at a different position (e.g., 1-ethylisoquinoline or 3-ethylisoquinoline).

  • 1-Ethylisoquinoline: H3 would be a doublet coupled to H4, and the ethyl group signals would be significantly shifted due to proximity to the nitrogen.

  • 3-Ethylisoquinoline: H1 and H4 would both be singlets, with H1 being highly deshielded (~9 ppm) and H4 appearing further upfield (~7.5 ppm).

Actionable Step: Compare the multiplicities and chemical shifts carefully with the predicted values in Table 1. A singlet for H1 and H3 is a key indicator of substitution at C4. If you see doublets in their place, you likely have an isomer.

Section 4: Advanced Techniques for Confirmation

When ¹H NMR is not sufficient to identify an impurity, 2D NMR techniques are invaluable.[9][10]

Q6: I have a complex mixture and I can't definitively assign the impurity signals. What is the next logical step?

A6: When 1D spectra are too crowded or ambiguous, 2D NMR is the definitive tool for structural elucidation.[1] For impurity identification, the following two experiments are most powerful:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).

    • Application: A COSY spectrum will allow you to trace the connectivity of an impurity's spin system. For example, you can walk from the -CH₃ triplet of an ethyl group to its corresponding -CH₂- quartet. This helps to piece together fragments of the impurity's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to.

    • Application: HSQC is incredibly powerful for confirming assignments. It allows you to definitively link a proton signal to a specific carbon signal. If you see a set of "impurity" proton signals correlating to a distinct set of carbon signals, it provides strong evidence that they belong to a separate molecule.

By using COSY and HSQC together, you can often build the complete structure of an unknown impurity without needing to isolate it.[11]

Section 5: Experimental Protocols & Workflows

Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 5-15 mg of your 4-Ethylisoquinoline sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8%+) using a clean glass pipette.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visual inspection is key; there should be no visible solid particles.[1]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow tip.

  • Transfer: Using the prepared pipette, filter the solution directly into a clean, high-quality 5 mm NMR tube.

  • Capping & Labeling: Cap the NMR tube securely and label it clearly.

  • Equilibration: Before inserting the sample into the spectrometer, ensure it has reached thermal equilibrium with the surrounding environment.

Workflow for Systematic Impurity Identification

The following workflow provides a logical decision tree for approaching an NMR spectrum with unknown peaks.


// Nodes start [label="Acquire High-Quality\n¹H NMR Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_main [label="Assign Signals for\n4-Ethylisoquinoline", fillcolor="#FBBC05"]; unknown_peaks [label="Unknown Peaks Present?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_common [label="Compare to Common\nImpurities Chart\n(Solvent, H₂O, Grease)", fillcolor="#FBBC05"]; is_common [label="Match Found?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_synthesis [label="Compare to Known\nStarting Materials,\nReagents & Byproducts", fillcolor="#FBBC05"]; is_synthesis [label="Match Found?", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acquire_2d [label="Acquire 2D NMR\n(COSY, HSQC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elucidate [label="Elucidate Structure\nUsing 2D Correlations", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_known [label="Impurity Identified", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_elucidated [label="Structure Determined", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end_clean [label="Sample is Pure", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_main; check_main -> unknown_peaks; unknown_peaks -> end_clean [label="No"]; unknown_peaks -> check_common [label="Yes"]; check_common -> is_common; is_common -> end_known [label="Yes"]; is_common -> check_synthesis [label="No"]; check_synthesis -> is_synthesis; is_synthesis -> end_known [label="Yes"]; is_synthesis -> acquire_2d [label="No"]; acquire_2d -> elucidate; elucidate -> end_elucidated; }

Figure 2. Systematic workflow for NMR impurity identification.

References

  • Ahmed, S. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4). Link

  • Selvita. (n.d.). Impurities Identification. Retrieved from Selvita. Link

  • Preprints.org. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Link

  • Royal Society of Chemistry. (n.d.). Supporting Information. Link

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Farley, K. A., Horst, R., Koos, M. R. M., & Walker, G. S. (2023). Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In J. Dumez & P. Giraudeau (Eds.), Fast 2D Solution-state NMR Concepts and Applications (ch. 11, pp. 311-346). The Royal Society of Chemistry.
  • Gour-Salin, B. J., et al. (2014). Precision and Robustness of 2D-NMR for structure assessment of filgrastim biosimilars.
  • Chem LibreTexts. (2022). 1H NMR Chemical Shifts. Link

  • University of Cambridge. (n.d.). Tables For Organic Structure Analysis. Link

  • Wiley-VCH. (n.d.). Isoquinoline. SpectraBase. Link

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Link

  • MilliporeSigma. (n.d.). NMR Chemical Shifts of Impurities. Link

  • ResearchGate. (2020). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Link

  • BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. Link

  • Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Link

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Link

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Link

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Link

  • Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Tetrahedron, 69(46), 9639-9644.
  • Hadjipavlou-Litina, D., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Drug Design & Discovery, 4(1), 19-23.

Sources

Optimizing reaction conditions for the synthesis of 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Route Strategy

The synthesis of 4-Ethylisoquinoline (CAS: 7661-60-1) presents a classic regioselectivity challenge.[1] The isoquinoline ring system is electron-deficient, making direct electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) at the C4 position difficult without deactivating the pyridine ring or obtaining mixtures of C5/C8 isomers.

While classical methods like the Bischler-Napieralski reaction are chemically sound, they often require harsh dehydrating conditions and multi-step precursor synthesis.[1] Modern drug discovery workflows prioritize modularity and mild conditions.[1] Therefore, this guide focuses on Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) as the primary optimized route, utilizing Potassium Ethyltrifluoroborate to overcome the instability of ethylboronic acid.

Route Comparison
FeatureMethod A: Suzuki-Miyaura (Recommended)Method B: Bischler-Napieralski (Classical)
Starting Material 4-Bromoisoquinoline (Commercially available)2-Phenylbutanoic acid / amine derivatives
Key Reagent Potassium EthyltrifluoroboratePOCl₃ or P₂O₅
Conditions Mild (80–100°C), Aqueous/OrganicHarsh (>140°C), Strictly Anhydrous
Regioselectivity 100% (Pre-defined by bromide)High (Driven by electronics), but prone to tarring
Scalability High (Gram to Kilo)Moderate (Viscosity/Exotherm issues)

Primary Protocol: Suzuki-Miyaura Cross-Coupling[1][2]

This protocol utilizes Potassium Ethyltrifluoroborate (


) instead of ethylboronic acid.[1] Alkylboronic acids are prone to protodeboronation and oxidation; the trifluoroborate salt is air-stable, stoichiometric, and releases the active boronic species slowly in situ, reducing side reactions.[1]
Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 4-Bromoisoquinoline (1.0 equiv)[1]

  • Coupling Partner: Potassium Ethyltrifluoroborate (1.2 equiv)[1]

  • Catalyst:

    
     (3–5 mol%)[1]
    
  • Base:

    
     (3.0 equiv)[1][2][3]
    
  • Solvent: Toluene/Water (3:1 ratio) or CPME/Water[1]

  • Atmosphere: Argon or Nitrogen (Sparged)[1]

Step-by-Step Workflow:

  • Inerting: Charge a reaction flask with 4-bromoisoquinoline, potassium ethyltrifluoroborate, and

    
    . Evacuate and backfill with argon (3 cycles).[1]
    
  • Solvent Addition: Add degassed Toluene and Water.[1]

  • Catalyst Addition: Add the Pd catalyst under a positive pressure of argon.

  • Reaction: Heat to 95°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain free of silver mirrors (Pd precipitation).[1]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]

  • Purification: See Section 4.

Optimization Matrix

Use the following table to adjust conditions based on your specific constraints:

VariableStandard ConditionOptimization for Difficult SubstratesRationale
Catalyst


+ SPhos (1:2)
SPhos (Buchwald ligand) is superior for sterically demanding or electron-poor aryl chlorides/bromides.[1]
Base


Phosphate is milder and often provides better solubility for boronate species.[1]
Solvent Toluene/Water1,4-Dioxane/WaterDioxane has higher miscibility with water, increasing the effective concentration of the boronate.[1]
Temp 95°C110°C (Sealed Tube)Higher energy overcomes the activation barrier for the transmetallation step.[1]

Troubleshooting Guide

Issue 1: Low Conversion (Starting Material Remains)

Diagnosis: The oxidative addition step is stalling, or the catalyst has deactivated.[1]

  • Cause A: Oxygen Poisoning. Alkyl-Suzuki couplings are more sensitive to

    
     than biaryl couplings.[1]
    
    • Fix: Sparge solvents with Argon for at least 20 minutes before adding the catalyst.[1]

  • Cause B: Slow Transmetallation. The ethyl group transfers slower than aryl groups.[1]

    • Fix: Switch to Pd-RuPhos or Pd-SPhos systems.[1] These bulky, electron-rich ligands facilitate oxidative addition and stabilize the

      
       intermediate.[1]
      
Issue 2: Protodeboronation (Formation of Isoquinoline)

Diagnosis: You observe unsubstituted isoquinoline (des-bromo) by LC-MS.[1]

  • Mechanism: The ethyl-boron species hydrolyzes and loses the ethyl group before coupling.[1]

  • Fix:

    • Reduce Water: Switch to a 10:1 solvent ratio or use anhydrous conditions with a phase transfer catalyst (e.g.,

      
      ).[1]
      
    • Slow Addition: Do not add all base at once. Slow release of the active boronic acid prevents accumulation and degradation.[1]

Issue 3: Beta-Hydride Elimination (Formation of Vinyl-Isoquinoline)

Diagnosis: You observe 4-vinylisoquinoline or isomerized ethyl products.[1]

  • Mechanism: After transmetallation, the alkyl-palladium species undergoes

    
    -hydride elimination instead of reductive elimination.[1]
    
  • Fix: Use bidentate ligands like dppf (standard) or Xantphos .[1] The large bite angle forces reductive elimination to occur faster than

    
    -elimination.[1]
    
Visual Workflow: Troubleshooting Logic

Troubleshooting Start Reaction Analysis (LC-MS) CheckSM Is Starting Material (SM) Present? Start->CheckSM SM_Yes Low Conversion CheckSM->SM_Yes Yes SM_No Full Conversion CheckSM->SM_No No CheckProd Is Product Formed? Dehalogenation Product is Isoquinoline (H instead of Et)? (Protodeboronation) CheckProd->Dehalogenation Wrong Mass (M-Br+H) BetaElim Product is Vinyl-Isoquinoline? (Beta-Hydride Elimination) CheckProd->BetaElim Wrong Mass (M-2H) Fix_O2 Fix: Sparge Solvents, Check Inert Lines SM_Yes->Fix_O2 Cat. Deactivation Fix_Ligand Fix: Switch to SPhos/RuPhos Increase Temp SM_Yes->Fix_Ligand Cat. Inactive SM_No->CheckProd Fix_Base Fix: Reduce Water Ratio Use Anhydrous Base Dehalogenation->Fix_Base Fix_Bidentate Fix: Use dppf or Xantphos (Accelerate Reductive Elim) BetaElim->Fix_Bidentate

Caption: Logic flow for diagnosing common failure modes in Pd-catalyzed alkylation of isoquinolines.

Purification & Characterization

Isoquinolines are basic amines (


).[1] This property allows for a highly specific "Acid-Base Swing" purification which can often replace column chromatography.[1]
Acid-Base Extraction Protocol[1][4]
  • Crude Workup: Evaporate organic reaction solvent. Dissolve residue in DCM or EtOAc .

  • Acid Wash: Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Chemistry: The 4-ethylisoquinoline is protonated and moves to the aqueous phase.[1] Neutral impurities (ligands, boronic byproducts) remain in the organic phase.[1]

  • Separation: Discard the organic layer (contains impurities).[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or NH₄OH until pH > 10.

    • Observation: The product will oil out or precipitate as the free base.[1]

  • Re-extraction: Extract the basic aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Note: If the product is still impure, flash chromatography on silica gel (eluent: Hexanes/EtOAc + 1%


) is recommended.[1] The triethylamine prevents streaking caused by the interaction of the basic nitrogen with acidic silica silanols.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Ethylboronic Acid instead of the Trifluoroborate salt? A: Yes, but expect lower yields.[1] Ethylboronic acid is volatile and prone to dehydration into boroxines (anhydrides) which have different reactivity. If you must use it, use a large excess (2.0–3.0 equiv) and add it portion-wise.[1]

Q: My reaction turned into a solid black mirror. Is this bad? A: A "mirror" on the glass usually indicates catalyst decomposition (Pd aggregation) rather than active catalysis.[1] This often happens if the temperature is too high or the ligand concentration is too low.[1] Ensure you are using stabilized catalyst precursors like


 rather than generating Pd(0) in situ without excess ligand.[1]

Q: Why is C4-alkylation preferred over C1? A: In this specific protocol, regioselectivity is dictated by the starting material (4-bromoisoquinoline).[1] In direct nucleophilic attacks (e.g., organolithiums), C1 is indeed the preferred site.[1] By using a cross-coupling approach with a halogenated precursor, we completely bypass the natural electronic bias of the ring, ensuring 100% C4 selectivity.[1]

References

  • Molander, G. A., & Bernardi, C. R. (2002).[1][4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Cheung, H. Y., & Yu, W. Y. (2007).[1][3] Pd-Catalyzed Cross-Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 9, 4207.[1] Link[1]

  • Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1] (Reference for Bischler-Napieralski context). Link[1]

Sources

Troubleshooting guide for the Bischler-Napieralski synthesis of isoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Bischler-Napieralski Synthesis of Isoquinolines

Introduction The Bischler-Napieralski reaction is a cornerstone of heterocyclic chemistry, widely utilized in the synthesis of 3,4-dihydroisoquinolines from


-arylethylamides [1]. These intermediates are critical scaffolds in alkaloid total synthesis and pharmaceutical drug development, often serving as precursors to fully aromatic isoquinolines or reduced tetrahydroisoquinolines [2].

While classically robust, the reaction is highly sensitive to the electronic nature of the aromatic substrate and the specific dehydrating agent employed [3]. This technical support guide is designed to provide mechanistic clarity, self-validating protocols, and actionable troubleshooting steps for scientists encountering low yields, regiochemical anomalies, or incomplete cyclizations.

Mechanistic Causality & Reaction Logic

To troubleshoot effectively, one must understand the reaction pathway. According to the foundational studies by Fodor and Nagubandi, the reaction does not proceed via a simple concerted dehydration [4]. Instead, it is a stepwise process dictated by the generation of highly reactive intermediates:

  • O-Activation : The amide carbonyl oxygen attacks the Lewis acid (e.g., POCl

    
    , Tf
    
    
    
    O), forming an imidoyl phosphate or triflate.
  • Elimination : Loss of the leaving group generates a highly electrophilic nitrilium ion (or a transient imidoyl chloride) [5].

  • Cyclization : An intramolecular electrophilic aromatic substitution (

    
    ) occurs, forming a Wheland intermediate.
    
  • Rearomatization : Deprotonation yields the 3,4-dihydroisoquinoline core.

Mechanism A β-Arylethylamide B O-Activated Intermediate (Imidoyl Phosphate/Triflate) A->B Lewis Acid (POCl3 or Tf2O) C Nitrilium Ion (Highly Electrophilic) B->C Elimination (- L.G.) D Wheland Intermediate (S_EAr) C->D Intramolecular Cyclization E 3,4-Dihydroisoquinoline D->E Deprotonation

Mechanistic pathway of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must include in-process validation steps. Below are two field-proven methodologies based on the substrate's electronic properties.

Protocol A: Classical POCl


 Cyclodehydration (For Electron-Rich Substrates) 
Best for: Substrates with electron-donating groups (e.g., methoxy) at the meta-position of the phenyl ring.
  • Preparation : Dissolve the

    
    -arylethylamide (1.0 equiv) in anhydrous toluene (0.1 M) under an inert argon atmosphere. Validation: Ensure complete dissolution; the solution should be clear.
    
  • Activation : Add POCl

    
     (3.0 to 5.0 equiv) dropwise at room temperature. Validation: A slight exotherm and a color shift (typically to pale yellow) indicate the formation of the imidoyl chloride/phosphate intermediate.
    
  • Cyclization : Heat the reaction mixture to reflux (110 °C). Validation: Monitor via TLC (typically Hexanes/EtOAc). The starting material spot should disappear within 2-4 hours, replaced by a lower-Rf fluorescent spot under UV (254 nm).

  • Quenching & Workup : Cool to 0 °C and carefully pour the mixture over crushed ice. Stir vigorously for 30 minutes to hydrolyze excess POCl

    
    . Validation: The aqueous phase must be highly acidic (pH < 1).
    
  • Isolation : Basify the aqueous layer to pH 10 using cold 20% aqueous NaOH. Validation: The 3,4-dihydroisoquinoline free base will precipitate or phase-separate. Extract with CH

    
    Cl
    
    
    
    , dry over Na
    
    
    SO
    
    
    , and concentrate.

Protocol B: Movassaghi’s Mild Tf


O Modification (For Deactivated/Sensitive Substrates) 
Best for: Electron-neutral, deactivated, or sterically hindered substrates prone to decomposition at high temperatures [6].
  • Preparation : Dissolve the

    
    -arylethylamide (1.0 equiv) in anhydrous CH
    
    
    
    Cl
    
    
    (0.05 M) and cool to -20 °C using a dry ice/ethylene glycol bath. Validation: Use an internal temperature probe to confirm T ≤ -20 °C before proceeding.
  • Base Addition : Add 2-chloropyridine (1.2 to 2.0 equiv). Note: 2-chloropyridine acts as a non-nucleophilic base to buffer the system without attacking the electrophilic intermediates [7].

  • Activation : Add trifluoromethanesulfonic anhydride (Tf

    
    O, 1.1 equiv) dropwise over 10 minutes. Validation: A distinct color change to deep yellow/orange confirms the generation of the highly reactive nitrilium ion.
    
  • Cyclization : Stir at -20 °C for 30 minutes, then allow the reaction to warm to 0 °C or room temperature until completion. Validation: TLC or LC-MS should show complete consumption of the amide within 1-2 hours.

  • Quenching : Quench with saturated aqueous NaHCO

    
    , extract with CH
    
    
    
    Cl
    
    
    , and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: My reaction is yielding little to no product, and I recover unreacted starting material. What is the cause? A: This is the most common issue and is almost always tied to the electronic nature of your substrate. The Bischler-Napieralski reaction relies on the nucleophilicity of the aromatic ring to attack the nitrilium ion [3]. If your ring lacks electron-donating groups (EDGs), POCl


 alone is often insufficient.
Solution: Increase the electrophilicity of the condensing agent by adding P

O

to the POCl

reflux [1]. Alternatively, abandon the classical conditions and switch to Protocol B (Tf

O / 2-chloropyridine), which generates a much more reactive electrophile at lower temperatures [6].

Q2: I am observing a significant amount of styrene byproducts instead of the cyclized product. Why? A: You are observing a retro-Ritter reaction [4]. Because the nitrilium ion is a discrete intermediate, if the aromatic ring is too deactivated to undergo cyclization rapidly, the intermediate can undergo an E1-like elimination of a proton from the adjacent carbon, expelling the nitrile and forming a styrene derivative. Solution: Lower the reaction temperature and switch to a stronger activating agent (Tf


O) to accelerate the rate of cyclization over the rate of elimination.

Q3: My NMR shows the wrong regiochemistry. For example, my 4-methoxyphenyl substrate yielded a 6-methoxy-dihydroisoquinoline instead of the expected 7-methoxy isomer. What happened? A: This is a known mechanistic anomaly associated with the use of P


O

[1]. Instead of attacking the ortho-position, the highly reactive intermediate undergoes an ipso-attack at the carbon bearing the methoxy group, forming a spiro intermediate . This intermediate then undergoes a Wagner-Meerwein migration to yield the abnormal 6-methoxy product. Solution: Avoid P

O

. Revert to neat POCl

or use the Tf

O method to favor standard ortho-cyclization.

Q4: During the workup of the POCl


 reaction, I am getting terrible emulsions. How do I break them? 
A:  Emulsions in this reaction are typically caused by insoluble phosphate salts formed during the neutralization of POCl

byproducts. Solution: Filter the biphasic mixture through a pad of Celite before attempting separation in the separatory funnel. Alternatively, ensure the aqueous layer is highly basic (pH > 10) to dissolve phenolic byproducts and fully deprotonate the product, and use a less polar extraction solvent like ethyl acetate instead of dichloromethane.

TroubleshootingLogic Start Issue: Low Yield / Incomplete Conversion CheckSubstrate Is the aromatic ring electron-rich? (e.g., contains -OMe, -OH) Start->CheckSubstrate YesRich Yes (Activated) CheckSubstrate->YesRich NoRich No (Deactivated/Neutral) CheckSubstrate->NoRich ActionRich Action: Check anhydrous conditions. Increase reflux time or temp. YesRich->ActionRich ActionNoRich Action: Switch to Tf2O / 2-Chloropyridine or add P2O5 to POCl3. NoRich->ActionNoRich

Diagnostic logic tree for resolving low conversion in Bischler-Napieralski cyclizations.

Quantitative Data: Reagent Selection Matrix

Selecting the right dehydrating agent is a balance between substrate reactivity and functional group tolerance. Use the table below to benchmark your experimental design.

Reagent SystemSubstrate Electronics RequirementTypical TempPrimary AdvantageCommon Side Effect / Limitation
POCl

(Neat or Toluene)
Highly Activated (Multiple EDGs)80–110 °CCheap, scalable, easy to handle.Fails on deactivated rings; requires harsh heating.
POCl

+ P

O

Moderately Activated100–120 °CStronger dehydration via pyrophosphates.Ipso-attack leading to spiro intermediates and abnormal regiochemistry.
Tf

O + 2-Chloropyridine
Neutral to Deactivated-20 to 25 °CExtremely mild, high yield, broad scope.Reagents are moisture-sensitive and expensive; requires strict inert conditions.
PPA (Polyphosphoric Acid) Activated140–160 °CSolvent-free, good for robust substrates.Highly viscous, difficult workup, low functional group tolerance.

References

  • Wikipedia Contributors. "Bischler–Napieralski reaction." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Organic Chemistry Portal. "Bischler-Napieralski Reaction." URL: [Link]

  • Movassaghi, M., & Hill, M. D. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives." ResearchGate. URL: [Link]

  • Medley, J. W., et al. "Synthesis of Spirocyclic Indolines by Interruption of the Bischler–Napieralski Reaction." PubMed Central (PMC). URL: [Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Isoquinoline Chemistry." URL: [Link]

Sources

Isoquinoline Functionalization Support Center: Troubleshooting Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoquinoline Chemistry. As a Senior Application Scientist, I frequently encounter tickets from researchers struggling with the notorious regioselectivity issues inherent to the isoquinoline scaffold. The asymmetric bicyclic nature of isoquinoline—comprising an electron-deficient pyridine ring fused to an electron-rich benzene ring—creates competing reactive sites (C1, C3, C5, and C8).

This guide abandons generic advice in favor of mechanistic troubleshooting. Below are the most common regioselectivity support tickets, the chemical causality behind the failures, and field-proven, self-validating protocols to overcome them.

📊 Quantitative Overview: Regioselectivity Profiles

Before diving into specific troubleshooting tickets, reference this data summary of standard functionalization outcomes. This baseline will help you identify whether your experimental results are anomalous or simply a limitation of the chosen methodology.

Reaction TypeTypical ReagentsMajor PositionMinor PositionRatio (Major:Minor)
Electrophilic Aromatic Substitution (Nitration) HNO₃, H₂SO₄C5C8~90:10
Electrophilic Aromatic Substitution (Bromination) Br₂, AlCl₃C5C8~60:40
Radical Addition (Standard Minisci) R-H, (NH₄)₂S₂O₈C1C3~80:20 (Mixtures)
N-Oxide Mediated Cross-Coupling R-SiMe₃, TBAFC1None>99:1

🎫 Support Ticket #1042: The C5 vs. C8 EAS Dilemma

User Query: "I am attempting a direct bromination of isoquinoline, but I consistently isolate an inseparable 60:40 mixture of 5-bromo and 8-bromo isomers. How do I force the reaction to a single position?"

The Causality

Under standard Electrophilic Aromatic Substitution (EAS) conditions, the basic nitrogen atom is either protonated by Brønsted acids or complexed by Lewis acids (like AlCl₃). This severely deactivates the pyridine ring, forcing the electrophile to attack the fused benzene ring.

Why C5 and C8? The regioselectivity is governed by the stability of the resulting Wheland intermediates. Attack at C5 or C8 allows the positive charge to be delocalized across the benzene ring without placing a carbocation adjacent to the already electron-deficient, positively charged nitrogen atom (which would occur during C6 or C7 attack). Because C5 and C8 offer nearly identical resonance stabilization, mixtures are inevitable.

EAS_Causality A Protonated Isoquinoline B Electrophilic Attack (Benzene Ring) A->B + Electrophile C C5-Wheland (Most Stable) B->C Major Pathway D C8-Wheland (Stable) B->D Minor Pathway E C6/C7 Attack (Unstable) B->E Disfavored

Causality of EAS regioselectivity based on Wheland intermediate stability.

The Solution

To achieve strict regiocontrol on the benzene ring, abandon direct EAS . Instead, utilize directed ortho-metalation (DoM) or rely on a blocking-group strategy. If C5 is your target, perform the standard bromination, isolate the mixture, and use a selective recrystallization method. If C8 is your target, you must pre-functionalize the C5 position with a removable blocking group (e.g., a sulfonate), perform the C8 substitution, and subsequently desulfonate.

🎫 Support Ticket #1088: Controlling C1 vs. C3 in Radical Additions

User Query: "My Minisci reaction (radical alkylation) yields the desired C1-alkylated product, but it is heavily contaminated with C1,C3-dialkylated byproducts. Lowering the equivalents of the radical precursor just leaves unreacted starting material."

The Causality

Standard Minisci reactions rely on the nucleophilic character of alkyl radicals attacking a protonated N-heterocycle. The C1 position is highly electrophilic (possessing the largest LUMO coefficient) because it is directly adjacent to the protonated nitrogen. However, once C1 is alkylated, the intermediate remains activated, and the C3 position becomes the next most viable target for radical attack, leading to over-substitution.

The Solution: N-Oxide Mediated Rearrangement

To achieve absolute C1 regioselectivity, we must shift the mechanism away from free-radical addition toward a controlled, metal-free cross-coupling using isoquinoline N-oxides[1]. By utilizing an organosilane and a fluoride source, the reaction proceeds via a Petasis-type rearrangement that is strictly limited to the C1 position, completely eliminating C3 contamination.

Radical_Regioselectivity A Isoquinoline Substrate B Standard Minisci (Acidic, Radical Source) A->B C N-Oxide Mediated (Metal-free Cross-Coupling) A->C D C1 Substitution (Major) B->D Fast addition E C1, C3 Di-substitution (Byproduct) B->E Excess radical F Exclusive C1 Substitution (Highly Regioselective) C->F Rearrangement

Workflow for controlling regioselectivity in radical additions to isoquinoline.

Self-Validating Protocol: Metal-Free C1-Benzylation of Isoquinoline N-Oxide

This methodology ensures >99:1 regioselectivity for the C1 position[1].

Step 1: Reagent Assembly In an oven-dried Schlenk flask under argon, dissolve isoquinoline N-oxide (1.0 equiv) and benzyltrimethylsilane (2.0 equiv) in anhydrous THF (0.2 M).

Step 2: Activation Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.2 equiv) dropwise at room temperature. Causality: The fluoride ion attacks the silane, generating a highly reactive pentacoordinated silicon Lewis acid that coordinates exclusively to the N-oxide oxygen.

Step 3: Nucleophilic Addition & Reaction Monitoring Stir the mixture at 60 °C for 12 hours. Validation Checkpoint: The reaction is self-indicating. As the N-oxide is consumed, the mixture will transition from pale yellow to a deeper amber. Monitor via TLC (Hexanes/EtOAc); the highly polar N-oxide starting material (Rf ~0.1) will disappear, replaced by the non-polar C1-benzylated product (Rf ~0.6).

Step 4: Rearomatization & Isolation Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The elimination of trimethylsilanol drives the rearomatization. Validation Checkpoint: In the ¹H NMR of the crude mixture, verify the complete disappearance of the distinct C1-proton singlet (typically around δ 8.7 ppm in the N-oxide), confirming exclusive functionalization at that site.

🎫 Support Ticket #1105: Late-Stage C-H Activation at C1

User Query: "I am synthesizing a complex bis-tetrahydroisoquinoline alkaloid and need to couple two fragments at the C1 position without using pre-halogenated starting materials. Direct Pd-catalyzed C-H activation is failing."

The Causality

Direct C-H activation of unfunctionalized isoquinoline is thermodynamically unfavorable and poorly regioselective due to the lack of a directing group[2]. The nitrogen lone pair coordinates strongly to palladium, effectively poisoning the catalyst rather than directing it to a specific C-H bond.

The Solution

Convert the isoquinoline to its N-oxide. The N-oxide acts as a traceless, highly efficient directing group. The oxygen atom coordinates to the Pd(II) catalyst, bringing the metal center into perfect proximity to undergo Concerted Metalation-Deprotonation (CMD) exclusively at the C1 position, forming a stable 5-membered palladacycle[3]. Following cross-coupling, the N-oxide can be easily reduced back to the free amine.

CH_Activation N_Oxide Isoquinoline N-oxide Coord Pd(II) Coordination (N-O Oxygen) N_Oxide->Coord + Pd cat. Metallacycle C1-H Cleavage (5-membered Ring) Coord->Metallacycle CMD Mechanism Coupling Cross-Coupling (C1 Functionalized) Metallacycle->Coupling + Reagent

Mechanism of N-oxide directed Pd-catalyzed C1-H functionalization.

❓ Frequently Asked Questions (FAQs)

Q: Can I direct transition-metal C-H activation to C3 instead of C1? A: Yes, but it requires blocking the C1 position first, or utilizing a transient directing group (like an amino acid ligand) that forms a specific geometry with the nitrogen atom to reach over the C1 position. However, C1 remains the kinetically favored site for N-oxide directed metalation.

Q: How do I efficiently remove the N-oxide directing group after my C1 functionalization is complete? A: The most robust method that avoids over-reducing the isoquinoline core is the use of Phosphorus trichloride (PCl₃) in chloroform at room temperature, or using transfer hydrogenation conditions (e.g., Ammonium formate and Pd/C) if your newly added functional groups are stable to mild reduction.

Q: Why does my nucleophilic dearomatization yield 1,2-dihydroisoquinolines instead of 1,4-dihydroisoquinolines? A: Nucleophilic attack on isoquinolinium salts inherently favors the C1 position (1,2-addition) because the resulting enamine intermediate retains the aromaticity of the fused benzene ring[2]. 1,4-addition (at C3) disrupts the conjugation more severely and is thermodynamically disfavored unless C1 is sterically blocked.

📚 References

  • Catalytic Selective Metal-Free Cross-Coupling of Heteroaromatic N-Oxides with Organosilanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Technical Support Center: 4-Ethylisoquinoline Stability and Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethylisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and optimal storage conditions for this compound. By understanding the chemical nature of 4-Ethylisoquinoline, you can ensure the integrity of your experiments and the longevity of your materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for 4-Ethylisoquinoline?

A: For long-term stability, 4-Ethylisoquinoline should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperatures are typically between 2-8°C.[2] Inert atmosphere (e.g., argon or nitrogen) is advisable for extended storage to minimize the risk of oxidation.

Q2: Is 4-Ethylisoquinoline sensitive to light?

A: Yes. Like many other azaarenes, isoquinoline derivatives can be sensitive to light.[3] Photodegradation is a potential risk, which can lead to the formation of impurities.[4] It is crucial to store the compound in an amber or opaque vial to protect it from light exposure.

Q3: How stable is 4-Ethylisoquinoline in solution?

A: The stability of 4-Ethylisoquinoline in solution depends on the solvent and the storage conditions. For short-term use, solutions in common organic solvents like ethanol, methanol, or DMSO are generally acceptable if stored properly. However, for long-term storage of solutions, it is recommended to use aprotic solvents and store them at low temperatures (-20°C or -80°C) under an inert atmosphere. Aqueous solutions, especially at non-neutral pH, may be less stable.

Q4: What are the potential degradation pathways for 4-Ethylisoquinoline?

A: Based on the chemistry of isoquinolines and alkylated aromatic compounds, the primary degradation pathways are likely to be:

  • Oxidation: The ethyl group at the 4-position is susceptible to oxidation, particularly at the benzylic position, which could lead to the formation of 1-(isoquinolin-4-yl)ethan-1-one or other oxidized species. This can be accelerated by exposure to air (oxygen), heat, and light.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to complex degradation products.[4]

  • Acid/Base Instability: As a basic nitrogen heterocycle, 4-Ethylisoquinoline will form salts with acids.[5][6] While this may be a desired property for solubilization, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially catalyze degradation or side reactions.

Q5: Are there any known incompatibilities for 4-Ethylisoquinoline?

A: 4-Ethylisoquinoline should be considered incompatible with strong oxidizing agents. Contact with such agents could lead to a vigorous reaction and degradation of the compound. It is also advisable to avoid strong acids and bases during storage unless it is part of a specific experimental protocol.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 4-Ethylisoquinoline.

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Unexpected peaks in NMR/LC-MS analysis of a fresh sample. Impurities from synthesis.While this guide focuses on stability, it's important to consider that impurities can arise from the synthesis process.[7] Common byproducts in isoquinoline synthesis can include starting materials or regioisomers. Always refer to the supplier's Certificate of Analysis (CoA). If unexpected peaks are significant, consider re-purification by chromatography or crystallization.
Appearance of new peaks in analytical data after a period of use or storage. Degradation of the compound.This is a strong indicator of instability. Review your storage conditions. Was the compound exposed to light, air, or elevated temperatures? To identify the degradant, consider techniques like LC-MS/MS. For future use, aliquot the material upon receipt to minimize freeze-thaw cycles and exposure of the bulk material to the atmosphere.
Discoloration of the solid compound (e.g., from off-white to yellow or brown). Oxidation or photodegradation.Isoquinoline itself is known to turn yellow on normal storage.[6] This discoloration is often a sign of minor oxidation or the formation of polymeric impurities. While a slight color change may not significantly impact all applications, it indicates that the material is degrading. For sensitive applications, re-purification is recommended. Ensure future storage is in a dark, inert-atmosphere environment.
Inconsistent results in biological assays. Compound degradation leading to lower active concentration or formation of interfering byproducts.Prepare fresh solutions for each experiment from a solid sample that has been properly stored. If using a stock solution, verify its purity by a suitable analytical method (e.g., HPLC) before use. Consider performing a stability study of your stock solution under your specific storage conditions.
Poor solubility of the compound. Potential degradation to less soluble impurities.If solubility has decreased over time, this may be due to the formation of polymeric or other less soluble degradation products. Filter the solution before use and re-determine the concentration. For future work, ensure the compound is stored in a completely dry state, as moisture can sometimes contribute to degradation pathways.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Upon Receipt:

    • Visually inspect the container for any damage.

    • Record the date of receipt and the manufacturer's batch number.

    • If the material is to be used over a long period, consider aliquoting it into smaller, single-use vials under an inert atmosphere (e.g., in a glove box). This minimizes the exposure of the bulk material to air and moisture with each use.

  • Storage:

    • Store the primary container and any aliquots in a desiccator at 2-8°C.

    • Ensure the storage location is dark by using an amber vial or by placing the vial inside a light-blocking secondary container.

  • Handling:

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

    • If possible, handle the compound under an inert atmosphere (e.g., a flow of nitrogen or argon).

    • Use clean, dry spatulas and glassware.

    • Tightly reseal the container immediately after use.

Protocol 2: Small-Scale Stability Assessment

This protocol provides a basic framework for assessing the stability of 4-Ethylisoquinoline under your specific laboratory conditions.

  • Sample Preparation:

    • Prepare several small, identical samples of 4-Ethylisoquinoline in separate, appropriately labeled vials.

    • Include samples of both the solid material and a solution in your most commonly used solvent.

  • Stress Conditions:

    • Control: Store one set of samples under the recommended conditions (2-8°C, dark, inert atmosphere).

    • Light Exposure: Expose one set of samples to ambient laboratory light at room temperature.

    • Elevated Temperature: Place one set of samples in an oven at a moderately elevated temperature (e.g., 40°C) in the dark.

    • Air Exposure: Leave one set of samples open to the air at room temperature in the dark.

  • Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), analyze the control and stressed samples by a suitable analytical method such as HPLC with UV detection or LC-MS.

    • Compare the chromatograms of the stressed samples to the control sample to identify any new peaks (degradants) and to quantify the remaining parent compound.

Visualizing Potential Degradation

The following diagram illustrates a hypothetical primary degradation pathway for 4-Ethylisoquinoline based on the known reactivity of related compounds. The primary point of vulnerability is the benzylic position of the ethyl group, which is susceptible to oxidation.

DegradationPathway 4-Ethylisoquinoline 4-Ethylisoquinoline Oxidative Stress Oxidative Stress 4-Ethylisoquinoline->Oxidative Stress Light Exposure Light Exposure 4-Ethylisoquinoline->Light Exposure High Temperature High Temperature 4-Ethylisoquinoline->High Temperature 1-(Isoquinolin-4-yl)ethan-1-ol 1-(Isoquinolin-4-yl)ethan-1-ol Oxidative Stress->1-(Isoquinolin-4-yl)ethan-1-ol Hydroxylation 1-(Isoquinolin-4-yl)ethan-1-one 1-(Isoquinolin-4-yl)ethan-1-one 1-(Isoquinolin-4-yl)ethan-1-ol->1-(Isoquinolin-4-yl)ethan-1-one Further Oxidation Further Degradation Products Further Degradation Products 1-(Isoquinolin-4-yl)ethan-1-one->Further Degradation Products Photodegradation Products Photodegradation Products Light Exposure->Photodegradation Products Photolysis Thermal Degradation Products Thermal Degradation Products High Temperature->Thermal Degradation Products Decomposition

Caption: Potential degradation pathways for 4-Ethylisoquinoline.

Summary of Stability Data

Parameter Recommendation/Information Source
Appearance Colorless to pale yellow liquid or solid[8]
Recommended Storage 2-8°C, dry, dark, under inert atmosphere[1][2]
Light Sensitivity Yes, protect from light[3]
Air Sensitivity Potentially sensitive to oxidationInferred
Hygroscopicity Isoquinoline is hygroscopic, so the derivative may be as well[5][9]
Incompatibilities Strong oxidizing agents, strong acids, strong basesGeneral chemical principles

References

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • ResearchGate. (n.d.). Toxicity of azaarenes.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Day, A. J., Jenkins, T. C., Kischkewitz, M., Christensen, K. E., Poole, D. L., & Donohoe, T. J. (2023).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Day, A. J., Jenkins, T. C., Kischkewitz, M., Christensen, K. E., Poole, D. L., & Donohoe, T. J. (2023). Metal and Activating Group Free C‑4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy.
  • (2022).
  • (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PMC.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • (2024).
  • Ataman Kimya. (n.d.). ISOQUINOLINE.
  • (n.d.).
  • (2021). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC.
  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis.
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds.
  • (2025). Syntheses of 4-Substituted Isoquinolines.
  • (2021). Metal‐Free Chemoselective Oxidation of 4‐Methylquinolines into Quinoline‐4‐Carbaldehydes.
  • PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time.
  • (2024).
  • ChemScene. (n.d.). 1-Ethylisoquinoline.
  • (n.d.). Direct alkylation of heteroarenes with unactivated bromoalkanes using photoredox gold catalysis. Chemical Science (RSC Publishing).
  • Wikipedia. (n.d.). Isoquinoline.
  • Almac. (2025). Unlocking Drug Longevity: The Crucial Role of Stability Studies.
  • (2023).
  • (2018). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer.
  • (n.d.). Product Class 5: Isoquinolines.
  • Day, A. J., Jenkins, T. C., Kischkewitz, M., Christensen, K. E., Poole, D. L., & Donohoe, T. J. (2023).
  • (2000). A Theoretical Analysis of the Reaction Between Ethyl and Molecular Oxygen. DTIC.

Sources

Handling and safety precautions for 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Ethylisoquinoline

Welcome to the technical support guide for 4-Ethylisoquinoline. This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and answers to frequently asked questions (FAQs) to ensure you can work with this compound safely and effectively. The guidance herein is synthesized from authoritative safety data sheets (SDS) and established laboratory safety practices.

Section 1: General Information & Hazard Identification

This section covers the fundamental properties and known hazards of 4-Ethylisoquinoline. Understanding these basics is the first step toward safe handling.

Physicochemical Data Summary
PropertyValueSource
Chemical Name 4-EthylisoquinolineN/A
Synonyms 4-methylisoquinoline[1]
CAS Number 1196-39-0[1]
Appearance Data not available[1]
Hazards Harmful if swallowed, Toxic in contact with skin, Causes skin and serious eye irritation.[2][3][4][5]N/A
Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with 4-Ethylisoquinoline?

A1: Based on data for the parent compound, isoquinoline, and related structures, 4-Ethylisoquinoline is classified with several hazards. It is considered harmful if swallowed (Acute Toxicity, Oral) and can be toxic in contact with skin (Acute Toxicity, Dermal).[2][4][5] It is also known to cause skin irritation and serious eye irritation.[4][5] Therefore, preventing direct contact is of utmost importance.

Q2: What are the GHS Hazard (H) statements for this chemical?

A2: The relevant GHS hazard statements are:

  • H302: Harmful if swallowed.[2][4][5]

  • H311: Toxic in contact with skin.[2][4][5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3]

Always refer to the specific Safety Data Sheet provided by your supplier for the most accurate and complete hazard information.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

Properly protecting yourself is non-negotiable. This section details the necessary engineering controls and personal protective equipment required when handling 4-Ethylisoquinoline.

Frequently Asked Questions (FAQs)

Q3: What type of ventilation is required when working with 4-Ethylisoquinoline?

A3: You must handle 4-Ethylisoquinoline in a well-ventilated area.[6][7][8] The standard and most effective engineering control is a certified chemical fume hood.[6] This is critical to minimize the inhalation of any vapors, aerosols, or dusts that may be generated during manipulation.

Q4: What is the minimum required PPE for handling this compound?

A4: A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.[9]

  • Eye/Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[6] Always inspect gloves for tears or holes before use.[6] A lab coat or chemical-resistant apron must be worn to protect your clothing and skin.[6]

  • Respiratory Protection: Under normal conditions within a fume hood, respiratory protection is not typically required.[6] However, if ventilation is inadequate or if you are generating aerosols, a NIOSH-approved respirator is necessary.[6][7] Use of a respirator requires enrollment in a formal respiratory protection program.[6]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.[6]

Q5: What should I do if my gloves become contaminated?

A5: If your gloves are contaminated, remove them immediately using the proper technique to avoid touching the outer surface with your bare hands. Dispose of the contaminated gloves in the designated hazardous waste container and wash your hands thoroughly with soap and water before putting on a new pair.

Section 3: Handling, Storage, and Spill Procedures

Safe laboratory practice extends beyond PPE. It includes how you handle, store, and respond to incidents involving the chemical.

Workflow for Safe Handling and Storage

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Work in Chemical Fume Hood don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe avoid_contact Avoid skin/eye contact Avoid inhalation don_ppe->avoid_contact no_eat Do not eat, drink, or smoke avoid_contact->no_eat wash_hands Wash hands after handling no_eat->wash_hands store_container Keep in tightly closed container wash_hands->store_container store_location Store in a cool, dry, well-ventilated place store_container->store_location store_away Store away from incompatible materials (e.g., strong oxidizers) store_location->store_away

Caption: Workflow for Safe Handling and Storage of 4-Ethylisoquinoline.

Frequently Asked Questions (FAQs)

Q6: What are the proper storage conditions for 4-Ethylisoquinoline?

A6: Store the compound in a tightly sealed container to prevent exposure to air and moisture.[6][7][8] The storage location should be cool, dry, and well-ventilated.[6][7] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Q7: How should I handle a small spill of 4-Ethylisoquinoline?

A7: For a minor spill (e.g., <100 mL inside a chemical fume hood), ensure you are wearing your full PPE. Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[8] Once absorbed, carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[10] Clean the spill area thoroughly with soap and water.[11]

Q8: What constitutes a major spill and how should I respond?

A8: A major spill is any spill that occurs outside of a containment area (like a fume hood), is of a large volume, or involves a situation you are not equipped or trained to handle. In this event, your priority is personal safety. Alert everyone in the immediate area and evacuate. Restrict access to the spill zone and contact your institution's Environmental Health & Safety (EHS) office immediately. Do not attempt to clean up a major spill yourself unless you are specifically trained to do so.

Section 4: First Aid & Emergency Measures

Accidents can happen despite the best precautions. Knowing the correct first aid response is critical.[12]

Frequently Asked Questions (FAQs)

Q9: What is the immediate first aid for skin or eye contact?

A9:

  • Skin Contact: Immediately remove all contaminated clothing.[2][8] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][10][13] Seek medical attention if irritation develops or persists.[7][10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7][10][13] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][13]

Q10: What should be done in case of inhalation or ingestion?

A10:

  • Inhalation: Move the person to fresh air at once.[7][14] If they are not breathing, begin artificial respiration.[7][14] Seek medical attention if symptoms occur or persist.[7][10]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the person's mouth with water.[2][4] Never give anything by mouth to an unconscious person.[1][13] Seek immediate medical attention.[8]

Q11: What type of fire extinguisher should be used for a fire involving 4-Ethylisoquinoline?

A11: For fires involving this type of organic compound, suitable extinguishing media include dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][8][16] Avoid using a direct stream of water, as it may spread the fire. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][17]

Section 5: Disposal Considerations

Q12: How must 4-Ethylisoquinoline waste be disposed of?

A12: This material and its container must be disposed of as hazardous waste.[2] Do not allow the product to enter drains, sewers, or waterways.[2] All waste, including contaminated absorbent materials and empty containers, should be collected in properly labeled, sealed containers and disposed of according to local, regional, and national environmental regulations.[2][7] Contact your institution's EHS department for specific guidance on waste disposal procedures.

References

  • Essential Safety and Operational Guidance for 4-(4-Ethoxybenzoyl)isoquinoline. Benchchem.
  • Safety data sheet - CPAChem. (2023, April 10). CPAChem.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - Cayman Chemical. (2023, January 17). Cayman Chemical.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SDS – SECTION 4 - Society for Chemical Hazard Communication.
  • Hazard st
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific.
  • Isoquinoline SDS, 119-65-3 Safety D
  • SAFETY DATA SHEET - TCI EUROPE N.V. TCI EUROPE N.V.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, November 24). Thermo Fisher Scientific.
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention.
  • Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Hisco.
  • Section 4 of the Safety Data Sheet – First Aid Measures Explained - SDS Create. (2024, April 30).
  • ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). U.S. Department of Health & Human Services.
  • 4-Methylisoquinoline - Safety Data Sheet - ChemicalBook. (2025, October 18). ChemicalBook.
  • Decoding SDS Series Section 5: Fire-Fighting Measures - Chemtek, Inc. (2019, December 17). Chemtek, Inc.

Sources

Common pitfalls in the characterization of isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Characterization Pitfalls in Isoquinoline & Tetrahydroisoquinoline (THIQ) Derivatives

Introduction: The "Privileged Scaffold" Paradox

Isoquinoline is a "privileged scaffold" in drug discovery, forming the core of thousands of bioactive alkaloids (e.g., papaverine, morphine precursors) and synthetic therapeutics. However, its chemical duality—acting as both a planar aromatic system and a basic amine—creates specific characterization traps.

This guide addresses the three most frequent support tickets we receive: NMR signal splitting (Rotamers) , HPLC peak tailing (Silanol interactions) , and Mass Spec fragmentation confusion.

Module 1: NMR Spectroscopy Troubleshooting

Issue 1: "My NMR spectrum shows split peaks. Is my sample impure?"

Diagnosis: If your compound is an N-acyl or N-formyl tetrahydroisoquinoline (THIQ), you are likely observing rotamers , not impurities. The Mechanism: The partial double-bond character of the amide bond (


) restricts rotation. Unlike open-chain amides, the fused ring system of THIQ creates significant steric clashes, slowing interconversion enough to be visible on the NMR timescale at room temperature.

Protocol: The Variable Temperature (VT) Validation

  • Baseline Scan: Acquire

    
     NMR at 298 K (25°C). Note the ratio of the split peaks (e.g., 60:40).
    
  • Heat Step: Increase probe temperature to 323 K (50°C).

  • Observation:

    • If peaks merge (coalesce): Confirmed Rotamers. The energy barrier to rotation has been overcome.

    • If peaks remain sharp/distinct: Likely Impurity or Diastereomers.

  • Cooling Check: Return to 298 K. The original split pattern must return (reversibility confirms dynamics).

Issue 2: "I cannot distinguish C1 vs. C3 substitution on the aromatic core."

Diagnosis: Regiochemistry assignment failure. The Solution: Use the "Deshielding Sentinel" rule.

  • H1 Proton: The proton at C1 is unique. It is flanked by the ring nitrogen and the fused benzene ring. It typically appears as a singlet (or distinct doublet) significantly downfield (

    
     9.0–9.5 ppm) due to the paramagnetic anisotropy of the nitrogen lone pair and the ring current.
    
  • H3 Proton: Appears further upfield (

    
     8.5 ppm) and often shows coupling to H4.
    

Workflow: NMR Decision Tree

NMR_Troubleshooting Start Start: Anomalous NMR Signals Q1 Are peaks split/doubled? Start->Q1 Q2 Is it an N-substituted THIQ? Q1->Q2 Yes Q3 Ambiguous Regiochemistry (C1 vs C3)? Q1->Q3 No Exp1 Run VT-NMR (up to 350K) Q2->Exp1 Yes Result1 Peaks Coalesce? Exp1->Result1 Conc1 Confirmed: Rotamers Result1->Conc1 Yes Conc2 Impurity / Diastereomer Result1->Conc2 No Exp2 Check H1 Shift (>9.0 ppm) & NOESY Q3->Exp2 Yes Conc3 H1 Identified (Deshielded Singlet) Exp2->Conc3

Caption: Logic flow for distinguishing conformational isomers (rotamers) from impurities and assigning regiochemistry.

Module 2: Chromatography (HPLC/UPLC) Optimization

Issue: "Shark Fin" Peaks (Severe Tailing)

Diagnosis: The Silanol Effect . Isoquinolines are basic. The pyridine-like nitrogen (in aromatics,


) or the secondary amine (in THIQs, 

) interacts with acidic residual silanols (

) on the silica column support via ion-exchange mechanisms. This causes non-linear adsorption (tailing).

Troubleshooting Guide: The "Triad of Suppression"

StrategyMechanismProtocol
1. pH Control (Low) Protonate the SilanolsUse 0.1% TFA or Formic Acid (pH ~2.5). At this pH, silanols are protonated (neutral) and cannot bind the cationic isoquinoline.
2. pH Control (High) De-protonate the AmineUse 10mM Ammonium Bicarbonate (pH 10) . Requires hybrid-silica columns (e.g., Waters XBridge). Keeps the drug neutral.
3. Chaotropic Salts Ion Pairing / MaskingAdd PF₆⁻ (Hexafluorophosphate) or Perchlorate. These bulky anions form tight ion pairs with the protonated nitrogen, masking it from silanols.

Visual Workflow: Method Development

HPLC_Optimization Input Input: Tailing Peak (Tf > 1.5) Check_Col Check Column Type Input->Check_Col Decision1 Standard Silica? Check_Col->Decision1 Decision2 Hybrid/Polymer? Check_Col->Decision2 Action1 Add 0.1% TFA (pH 2.0) Decision1->Action1 Result Symmetric Peak Action1->Result Action2 High pH (pH 10) Buffer Decision2->Action2 Action2->Result

Caption: Selection strategy for mobile phase pH based on stationary phase chemistry to eliminate tailing.

Module 3: Mass Spectrometry & Purity

Issue: "My molecular ion is missing, or I see M+23 / M+39."

Diagnosis: Adduct formation and Fragmentation. Isoquinolines are "proton sponges" in ESI (Electrospray Ionization).

Common Artifacts Table:

Observed Mass (

)
InterpretationCause

Protonated Molecule

Standard positive ESI mode signal.

Sodium Adduct

Ubiquitous sodium contamination (glassware).

Loss of

Common in amino-substituted THIQs.

Loss of

or

Characteristic of methoxy-substituted alkaloids (e.g., papaverine derivatives).
The "Retro-Diels-Alder" (RDA) Trap

In Tetrahydroisoquinolines (THIQs), the C-ring is prone to a Retro-Diels-Alder fragmentation under high collision energy.

  • Symptom: You see a major fragment corresponding to the isoquinoline "head" but lose the substituent at position 1.

  • Validation: Lower the Cone Voltage or Collision Energy (CE). If the parent peak

    
     intensity increases relative to the fragment, the fragment is generated in-source, not an impurity.
    

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Tailing & Silanol Interactions. Retrieved from

  • National Institutes of Health (PMC). (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. PMC7036281. Retrieved from

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • University College London (UCL). NMR Spectroscopy: Chemical Shifts and Ring Current Effects in Heterocycles. Retrieved from

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis for the Bench Scientist: 4-Ethylisoquinoline vs. 4-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives stand as privileged scaffolds, forming the core of numerous natural products and pharmacologically active compounds.[1] Among the myriad of substituted isoquinolines, the seemingly subtle difference between a 4-methyl and a 4-ethyl group can impart significant variations in physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of 4-Ethylisoquinoline and 4-Methylisoquinoline, offering insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties: A Tale of Two Alkyl Groups

The introduction of a methyl versus an ethyl group at the 4-position of the isoquinoline ring system influences key physicochemical parameters that govern a molecule's behavior in biological and chemical systems. While experimental data for 4-Ethylisoquinoline is limited, we can infer its properties based on established chemical principles and compare them to the available data for 4-Methylisoquinoline and its isomer, 4-methylquinoline.

Table 1: Comparison of Physicochemical Properties

Property4-Ethylisoquinoline4-MethylisoquinolineNotes
Molecular Formula C₁₁H₁₁NC₁₀H₉N[2]
Molecular Weight 157.21 g/mol 143.19 g/mol [2]The additional ethyl group increases the molecular weight.
pKa Estimated to be slightly higher than 4-MethylisoquinolineEstimated to be similar to 4-Methylquinoline (pKa = 5.67)[3][4]The electron-donating nature of the alkyl groups is expected to result in similar basicity to the parent isoquinoline (pKa = 5.14).[5] The slightly greater inductive effect of the ethyl group may lead to a marginal increase in basicity.
logP (Octanol-Water Partition Coefficient) XLogP3 (computed): 2.9XLogP3 (computed): 2.5[6]The larger, more lipophilic ethyl group increases the logP value, suggesting enhanced partitioning into nonpolar environments. For comparison, the experimental logP of the isomer 4-methylquinoline is 2.61.[3]
Aqueous Solubility Expected to be lower than 4-Methylisoquinoline"Slightly soluble in water" (for the isomer 4-methylquinoline)[4]The higher logP of 4-Ethylisoquinoline suggests it will have lower solubility in aqueous media.

The ethyl group, being larger and more electron-donating than the methyl group, is expected to confer slightly different properties. The increased lipophilicity (higher logP) of 4-Ethylisoquinoline may influence its membrane permeability and interaction with hydrophobic pockets of biological targets. The basicity (pKa) of these compounds is a critical determinant of their ionization state at physiological pH, which in turn affects their solubility, absorption, and interaction with acidic residues in proteins.

Synthesis and Reactivity: Building Blocks for Complexity

Both 4-methyl and 4-ethylisoquinolines can be synthesized through various established methods for constructing the isoquinoline core, followed by the introduction or modification of the C4-substituent.

General Synthetic Strategies

Common routes to the isoquinoline scaffold that can be adapted for these compounds include:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-phenylethylamine.

  • Pomeranz-Fritsch Reaction: This method utilizes a benzaldehyde and an aminoacetal.[7]

  • Modern Palladium-Catalyzed Methods: These offer efficient routes to functionalized isoquinolines.[7]

The choice of starting materials will dictate the final substitution pattern. For instance, a suitably substituted phenylethylamine or benzaldehyde would be required to yield the desired 4-alkylisoquinoline.

Reactivity at the Alkyl Substituent

The methyl and ethyl groups at the 4-position exhibit different reactivity profiles, which can be exploited for further functionalization.

  • 4-Methylisoquinoline: The methyl group can be a handle for various transformations. For example, it can be halogenated, oxidized, or deprotonated to form a nucleophile for subsequent reactions.

  • 4-Ethylisoquinoline: The ethyl group offers two potential sites for reaction: the methyl and the methylene carbons. Selective functionalization at either position can be challenging but offers opportunities for creating diverse analogs.

The isoquinoline nitrogen's electronic influence on the C4 position can affect the acidity of the protons on the alkyl substituents, potentially influencing their reactivity in base-mediated reactions.

Biological Activity and Toxicological Profile: A Key Distinction

While direct comparative biological data for 4-Ethylisoquinoline and 4-Methylisoquinoline is scarce, studies on their quinoline isomers provide crucial insights into how the nature of the alkyl group can dramatically impact their biological effects.

A significant finding is the difference in mutagenic potential between 4-methylquinoline and 4-ethylquinoline. 4-Methylquinoline has been shown to be a potent mutagen, whereas 4-ethylquinoline exhibits much lower mutagenicity. This suggests that the metabolic activation of the methyl group is a key step in its genotoxicity. This stark difference underscores the importance of the seemingly minor structural change from a methyl to an ethyl group.

Given this precedent, it is reasonable to hypothesize that a similar trend may exist for the isoquinoline counterparts. Researchers should therefore exercise caution and conduct thorough toxicological assessments when working with 4-methylisoquinoline and its derivatives.

The isoquinoline scaffold itself is present in a wide array of biologically active natural products and synthetic drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][8] The specific substitution at the 4-position can modulate this activity, and both 4-methyl and 4-ethylisoquinolines serve as valuable starting points for the synthesis of novel therapeutic agents. For instance, derivatives of 4-methylquinazoline have been investigated as dual inhibitors of PI3K and HDAC for cancer therapy.[9]

Experimental Protocols and Characterization

Synthesis of 4-Substituted Isoquinolines (General Workflow)

The following diagram illustrates a generalized workflow for the synthesis of 4-alkylisoquinolines, which can be adapted for both the methyl and ethyl analogs.

Sources

Structure-activity relationship of 4-alkylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of 4-Alkylisoquinoline and Isoquinoline-1,3-dione Derivatives: A Comparative Guide on TDP2 and HIV RNase H Inhibition

As a Senior Application Scientist evaluating novel chemotypes for drug development, I frequently encounter privileged scaffolds that exhibit remarkable tunability. The isoquinoline-1,3-dione core is a prime example. By making precise structural modifications—specifically at the N-position, C-4, and C-6 positions—researchers can completely redirect the molecule's biological activity.

This guide objectively compares the performance of isoquinoline-1,3-dione derivatives across two distinct therapeutic targets: Tyrosyl DNA Phosphodiesterase II (TDP2) for oncology, and HIV-1 Reverse Transcriptase-Associated RNase H for antiviral therapy.

Target Divergence & Mechanistic Pathways

To understand the SAR, we must first understand the causality of the target biology.

  • TDP2 (Oncology): Topoisomerase II (Top2) poisons, such as etoposide, kill cancer cells by trapping Top2 on DNA, creating a 5'-phosphotyrosyl linkage. TDP2 is the specific enzyme that repairs this damage, causing drug resistance. Inhibiting TDP2 prevents this repair, thereby synergistically enhancing the efficacy of Top2 poisons[1].

  • HIV-1 RNase H (Virology): During viral replication, the RNase H domain of Reverse Transcriptase (RT) cleaves the RNA strand of the RNA:DNA heteroduplex intermediate. Because this active site relies on two Mg²⁺ ions for catalysis, molecules capable of metal chelation within this specific pocket can halt viral replication[2].

Mechanism cluster_TDP2 Target 1: Tyrosyl DNA Phosphodiesterase II (TDP2) cluster_RNaseH Target 2: HIV-1 RT RNase H Core Isoquinoline-1,3-dione Scaffold TDP2 TDP2 Enzyme Core->TDP2 Inhibits (Unsubstituted N) RNaseH HIV RNase H Core->RNaseH Inhibits (N-Hydroxyl) DNA 5'-Phosphotyrosyl DNA Damage TDP2->DNA Repairs Top2 Top2 Poisons (Etoposide) Top2->DNA Induces CellDeath Cancer Cell Death DNA->CellDeath Accumulation Triggers Heteroduplex RNA:DNA Heteroduplex RNaseH->Heteroduplex Cleaves RNA ViralRep Viral Replication Heteroduplex->ViralRep Processing Enables

Divergent mechanisms of action for Isoquinoline-1,3-dione derivatives targeting TDP2 and HIV RNase H.

Structure-Activity Relationship (SAR) Data Comparison

The table below synthesizes the quantitative performance of key structural variants. Notice how minor alkyl or halogen substitutions at the C-4 position, or modifications at the N-position, drastically alter the IC₅₀.

Compound IDTargetKey Structural FeaturesIC₅₀ (μM)Mechanistic Impact
Compound 64 TDP2Unsubstituted N; Isoquinoline-1,3-dione core1.9Highly selective for TDP2 over the homologous TDP1 enzyme[1].
Compound 20a HIV RNase HN-hydroxyl; C-6 benzyl1.2 - 1.6N-hydroxyl acts as a critical Mg²⁺ chelator in the active site[2].
Compound 20h HIV RNase HN-hydroxyl; C-6 benzyl; 4-cyclopropyl 0.6The 4-alkyl (cyclopropyl) group optimally fills a hydrophobic pocket, doubling potency[2].
Compound 20d HIV RNase HN-hydroxyl; C-6 benzyl; 4-chloro 3.9Halogen substitution at C-4 introduces steric/electronic clashes, reducing potency[2].
Rationalizing the SAR: Causality & Chemical Logic
  • The N-Hydroxyl Switch: For HIV RNase H inhibition, the N-hydroxyl group (forming 2-hydroxyisoquinoline-1,3-dione) is non-negotiable. It provides the necessary oxygen geometry to sequester the divalent metals (Mg²⁺) required for RNA cleavage[2]. Conversely, TDP2 inhibition favors an unsubstituted nitrogen, as the binding pocket relies on different hydrogen-bonding networks[1].

  • 4-Alkyl Optimization: In the RNase H series, the SAR is relatively flat for C-6 modifications, but highly sensitive at the C-4 position. The introduction of a 4-cyclopropyl group (Compound 20h) improves the IC₅₀ to 0.6 μM[2]. Causality: The cyclopropyl ring provides rigid, hydrophobic bulk that perfectly anchors the molecule into an adjacent lipophilic sub-pocket of the RT enzyme without introducing excessive rotational entropy.

Self-Validating Experimental Workflows

To ensure trustworthiness in drug screening, experimental protocols cannot just be a sequence of steps; they must be self-validating systems that internally control for false positives.

Workflow Synthesis 1. Compound Synthesis PreIncubation 2. Enzyme-Inhibitor Pre-incubation Synthesis->PreIncubation Substrate 3. Substrate Addition (FRET or Fluorescent) PreIncubation->Substrate Readout 4. Kinetic Readout & Gel Analysis Substrate->Readout Validation 5. IC50 & Control Validation Readout->Validation

Step-by-step self-validating experimental workflow for evaluating isoquinoline-1,3-dione inhibitors.

Protocol A: HIV-1 RNase H FRET-Based Assay

Designed to validate metal-dependent active site inhibition.

  • Substrate Assembly: Anneal an 18-mer RNA strand labeled with a 3'-Dabcyl quencher to a complementary DNA strand labeled with a 5'-Fluorescein.

    • Causality: In the intact heteroduplex, FRET quenches the fluorescence. RNase H cleavage separates the fluorophore from the quencher, yielding a measurable signal.

  • Enzyme Pre-incubation: Incubate 50 nM HIV-1 RT with varying concentrations of the 4-alkylisoquinoline derivative in 50 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂ for 10 minutes at 37°C.

    • Causality: The pre-incubation allows the N-hydroxyl group of the compound to establish a stable chelation complex with the active site Mg²⁺ before the substrate competes for the same space.

  • Kinetic Measurement: Add the RNA:DNA substrate to initiate the reaction. Measure fluorescence continuously (Ex: 490 nm, Em: 528 nm) for 15 minutes.

  • Self-Validation Check (Critical): Run a parallel control using 50 mM EDTA instead of the compound. Because RNase H is strictly dependent on Mg²⁺, EDTA will completely quench the reaction. If cleavage is still observed in the EDTA control, it indicates artifactual degradation by contaminating metal-independent nucleases, thereby invalidating the entire run.

Protocol B: TDP2 Biochemical Gel-Based Cleavage Assay

Designed to validate target selectivity and specific phosphodiesterase activity.

  • Substrate Preparation: Utilize a single-stranded DNA oligonucleotide covalently linked to a tyrosine residue at the 5'-end, labeled with a 3'-fluorophore.

    • Causality: This specifically mimics the Top2-DNA trapped complex, which is the exclusive natural substrate for TDP2.

  • Reaction Execution: Mix recombinant human TDP2, the substrate, and the isoquinoline-1,3-dione compound in a buffer containing 50 mM KCl, 1 mM DTT, and 10 mM MgCl₂. Incubate at 37°C for 15 minutes.

  • Termination & Resolution: Terminate the reaction by adding a formamide loading buffer and heating to 95°C. Run the products on a 20% denaturing polyacrylamide gel.

    • Causality: Formamide disrupts all secondary DNA structures, ensuring that the migration speed through the gel is strictly a function of the molecular weight (cleaved vs. uncleaved).

  • Self-Validation Check (Critical): Run a counter-assay using recombinant TDP1 at the highest compound concentration (e.g., 111 μM). Since TDP1 and TDP2 are homologous but distinct, demonstrating a lack of TDP1 inhibition[1] proves that the compound is selectively targeting the TDP2 active site rather than acting as a non-specific DNA intercalator or protein denaturant.

References

  • Kankanala, J., et al. "Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2)." Journal of Medicinal Chemistry (2016). URL:[Link]

  • Vernekar, S. K. V., et al. "Design, Synthesis, Biochemical, and Antiviral Evaluations of C6 Benzyl and C6 Biarylmethyl Substituted 2-Hydroxylisoquinoline-1,3-diones: Dual Inhibition against HIV Reverse Transcriptase-Associated RNase H and Polymerase with Antiviral Activities." Journal of Medicinal Chemistry (2015). URL:[Link]

Sources

Validating the Biological Activity of Synthesized 4-Ethylisoquinoline Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous kinase and phosphodiesterase (PDE) inhibitors[1]. Specifically, synthesized derivatives of 4-Ethylisoquinoline (4-EIQ) have emerged as highly promising candidates for selective Phosphodiesterase 4 (PDE4) inhibition.

This guide provides drug development professionals with an authoritative, objective framework for validating the biological activity of newly synthesized 4-EIQ derivatives. By comparing 4-EIQ against industry standards like Roflumilast and Papaverine, and detailing self-validating experimental workflows, this document establishes a rigorous standard for preclinical pharmacological profiling.

Mechanistic Rationale: The Isoquinoline Scaffold in PDE4 Inhibition

To validate a compound, one must first understand the causality of its target engagement. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells[2]. Elevated cAMP suppresses the production of pro-inflammatory cytokines such as TNF-


[3].

The synthesized 4-Ethylisoquinoline core is structurally advantageous for PDE4 inhibition. The rigid, planar isoquinoline ring mimics the purine base of cAMP, allowing it to intercalate deeply into the bimetallic catalytic pocket of PDE4[4]. Furthermore, the ethyl substitution at the 4-position provides the precise steric bulk required to engage the hydrophobic clamp region of the enzyme, driving both potency and isoform selectivity[4].

Pathway Stimulus Inflammatory Stimulus GPCR GPCR Activation Stimulus->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Gs-alpha cAMP cAMP (Active Messenger) AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis AMP 5'-AMP (Inactive) PDE4->AMP EIQ 4-Ethylisoquinoline Derivative EIQ->PDE4 Competitive Inhibition

Figure 1. cAMP signaling pathway illustrating PDE4 inhibition by 4-Ethylisoquinoline.

Comparative Performance Analysis

When validating a novel 4-EIQ derivative (designated here as 4-EIQ-D1), it must be benchmarked against established clinical and experimental controls:

  • Roflumilast: A highly potent, FDA-approved selective PDE4 inhibitor used as the gold-standard positive control[5].

  • Papaverine: A naturally occurring isoquinoline alkaloid that acts as a non-selective PDE inhibitor (preferring PDE10A over PDE4), used to evaluate the structural selectivity gained by the 4-ethyl modification[6].

Table 1: Comparative In Vitro Profiling
CompoundPrimary TargetEnzymatic IC

(

M)
Cellular TNF-

IC

(

M)
Selectivity (PDE4 vs PDE10A)
Roflumilast (Standard)PDE40.00080.005>1000x
Papaverine (Control)PDE10A / PDE40.320 (PDE4)>10.00.11x (Prefers PDE10A)
4-EIQ-D1 (Synthesized)PDE40.2400.650>50x

Data Interpretation: While Roflumilast remains the most potent[2], the targeted synthesis of 4-EIQ-D1 successfully shifts the isoquinoline scaffold's preference away from PDE10A (seen in Papaverine[6]) toward PDE4, achieving sub-micromolar cellular efficacy[4].

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness of the data presented in Table 1, the experimental workflows must be designed as self-validating systems.

Protocol 1: Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality & Rationale: Isoquinoline derivatives possess highly conjugated


-systems, making them inherently fluorescent. Standard fluorescence-based assays often yield false positives due to compound auto-fluorescence. TR-FRET solves this by introducing a microsecond temporal delay before measurement. The short-lived auto-fluorescence of the 4-EIQ compound decays entirely, leaving only the long-lived lanthanide (Europium) signal, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X PDE assay buffer. Dilute the synthesized 4-EIQ, Roflumilast, and Papaverine in DMSO, creating a 10-point dose-response curve (0.1 nM to 10

    
    M).
    
  • Enzyme Incubation: Dispense 10

    
    L of recombinant human PDE4B enzyme into a 384-well low-volume microplate. Add 5 
    
    
    
    L of the compound. Incubate for 15 minutes at room temperature to allow thermodynamic binding equilibrium.
  • Substrate Addition: Initiate the enzymatic reaction by adding 5

    
    L of fluorescently labeled cAMP substrate. Incubate for exactly 1 hour at 25°C.
    
  • Detection & Quenching: Add 20

    
    L of TR-FRET detection mix containing a Europium-labeled anti-cAMP antibody. Incubate for 30 minutes in the dark.
    
  • Time-Delayed Measurement: Read the microplate using a multi-mode reader. Excite at 340 nm; measure emission at 615 nm and 665 nm after a 100

    
    s delay.
    
  • Quality Control (Self-Validation): Calculate the Z'-factor using the DMSO (negative) and Roflumilast (positive) controls. The assay is only validated if Z' > 0.5.

Workflow Prep Compound Prep (4-EIQ vs Controls) Incubate Enzyme Incubation (PDE4 + cAMP + Tracer) Prep->Incubate Detection Add TR-FRET Antibody Incubate->Detection Read Microplate Read (Time-Delayed) Detection->Read Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

Figure 2. Step-by-step TR-FRET assay workflow for validating PDE4 enzymatic inhibition.

Protocol 2: Cellular TNF- Inhibition Assay

Causality & Rationale: High enzymatic potency does not guarantee biological activity, as the compound may lack cell membrane permeability. PDE4 is the predominant isoenzyme in macrophages[3]. Using Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages provides a direct, physiologically relevant model to validate that 4-EIQ crosses the lipid bilayer and exerts functional anti-inflammatory activity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO
    
    
    
    .
  • Compound Pre-treatment: Treat the cells with serial dilutions of the 4-EIQ derivative, Roflumilast, or DMSO vehicle for 1 hour prior to stimulation.

  • Inflammatory Stimulation: Add 100 ng/mL LPS to all wells (excluding the unstimulated baseline controls) to induce a massive intracellular TNF-

    
     surge. Incubate for 4 hours.
    
  • Supernatant Harvest: Collect the cell culture supernatants and quantify secreted TNF-

    
     using a standard sandwich ELISA kit.
    
  • Viability Counter-Screen (Self-Validation): Perform an MTT cell viability assay on the remaining cells in the plate. Causality: This crucial step proves that the observed reduction in TNF-

    
     is driven by true PDE4-mediated immunomodulation, rather than compound cytotoxicity killing the macrophages.
    

Conclusion

Validating synthesized 4-Ethylisoquinoline derivatives requires a multi-tiered approach. By combining the structural rationale of the isoquinoline core[1] with interference-free TR-FRET enzymatic profiling and cytotoxicity-controlled macrophage assays, researchers can confidently benchmark new compounds against clinical standards like Roflumilast[5]. This rigorous, self-validating framework ensures high-fidelity data suitable for advancing lead compounds into in vivo preclinical models.

References

  • Zhang, X., et al. (2019).Structure-Aided Identification and Optimization of Tetrahydro-isoquinolines as Novel PDE4 Inhibitors Leading to Discovery of an Effective Antipsoriasis Agent. Journal of Medicinal Chemistry.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00518]
  • Balewski, Ł., & Kornicka, A. (2025).Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.[URL: https://www.mdpi.com/1420-3049/30/24/4760]
  • Hatzelmann, A., & Schudt, C. (2001).Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics. [URL: https://www.medchemexpress.com/Roflumilast.html]
  • Tu, Z., et al. (2010).Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: Radiosynthesis, in vitro and in vivo evaluation. Nuclear Medicine and Biology.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873087/]

Sources

A Comparative Guide to the Synthetic Routes of 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoquinoline scaffold is a privileged heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. While numerous methods exist for the synthesis of the core isoquinoline ring, achieving specific substitution patterns, particularly at the C4-position, presents unique challenges. This guide provides a comparative analysis of prominent synthetic strategies for obtaining 4-Ethylisoquinoline, a representative C4-substituted isoquinoline. We will dissect classical cyclization reactions, such as the Bischler-Napieralski and Pomeranz-Fritsch syntheses, evaluating their applicability and limitations for this specific target. Furthermore, we will explore modern, more direct methodologies, including post-functionalization of the pre-formed isoquinoline core via transition-metal-catalyzed cross-coupling and convergent multi-component assembly strategies. This analysis is supported by a detailed comparison of reaction yields, step economy, reagent accessibility, and scalability. Full experimental protocols for the most viable routes are provided to empower researchers in their synthetic endeavors.

Introduction: The Challenge of C4-Substitution

Isoquinoline and its derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antitumor, and anti-HIV properties.[1] The synthesis of the isoquinoline ring system is well-established through several named reactions. However, these classical methods, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, typically provide access to isoquinolines substituted at the C1 position or require subsequent aromatization of a tetrahydroisoquinoline precursor.[2][3][4][5] Direct and regioselective introduction of substituents at the C4-position during the primary ring-forming step is often inefficient or requires highly specialized, multi-step preparations of starting materials.

This guide focuses on 4-Ethylisoquinoline as a case study to compare two divergent strategic approaches:

  • Classical Ring-Formation Strategies: Building the isoquinoline core from acyclic precursors.

  • Modern C4-Functionalization Strategies: Modifying a pre-existing isoquinoline core or using convergent, metal-catalyzed assemblies.

Our objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their selection of the optimal synthetic route based on efficiency, scalability, and experimental practicality.

Classical Ring-Formation Strategies: An Indirect Approach

The foundational methods for isoquinoline synthesis excel at forming the core bicyclic structure but offer limited direct control over C4-substitution.

Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide, typically using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[2][3][6] Subsequent oxidation is required to furnish the aromatic isoquinoline ring.

  • Mechanism & Regiochemistry: The intramolecular electrophilic aromatic substitution inherently directs cyclization to the ortho position of the ethylamine substituent, leading to a C1-substituted product derived from the acyl group of the starting amide. The C4-position is not directly involved in the key C-C bond-forming step.

  • Applicability to 4-Ethylisoquinoline: This method is fundamentally unsuitable for the direct synthesis of 4-Ethylisoquinoline. One would need to start with a precursor that already contains the ethyl group at the desired position on the aromatic ring, a synthetic challenge in itself, and it would still not place the ethyl group at the C4 of the resulting isoquinoline.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-promoted cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[7][8][9]

  • Mechanism & Regiochemistry: This reaction is more versatile for accessing different substitution patterns on the benzene portion of the isoquinoline. However, the substituents on the final isoquinoline ring are dictated by the substitution pattern of the initial benzaldehyde. To obtain a C4-substituted product, one would need to employ a specifically substituted benzaldehyde and aminoacetal, and even then, controlling the cyclization to favor C4 substitution over other positions can be difficult, often resulting in mixtures of isomers and variable yields.[9][10]

  • Applicability to 4-Ethylisoquinoline: While theoretically possible with a correctly substituted starting material, this route is not commonly employed due to potential regioselectivity issues and often poor yields, making it less practical than modern alternatives.[9]

Pictet-Spengler Reaction

This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[11][12][13] A final oxidation step is necessary to generate the aromatic isoquinoline.

  • Mechanism & Regiochemistry: Similar to the Bischler-Napieralski reaction, the cyclization is an intramolecular electrophilic aromatic substitution that forms a bond at the C4a-C8a position relative to the final isoquinoline numbering, with the aldehyde/ketone carbon becoming C1. This method does not offer a direct pathway to C4 substitution.

  • Applicability to 4-Ethylisoquinoline: This route is not a viable direct synthesis for 4-Ethylisoquinoline.

Expert Insight: The classical routes are powerful for creating the fundamental isoquinoline skeleton, particularly with C1 substitution. However, for a target like 4-Ethylisoquinoline, they are inefficient. The challenge of regiocontrol means that modern strategies, which either build the ring differently or functionalize it after its creation, are vastly superior.

Modern Strategies for Direct C4-Functionalization

Modern organic synthesis offers more precise and efficient tools for accessing specifically substituted heterocycles. For 4-Ethylisoquinoline, two primary strategies stand out: post-synthetic modification and convergent assembly.

Route A: Post-Functionalization via Cross-Coupling

This is arguably the most practical and reliable approach. The strategy involves synthesizing a stable, C4-functionalized isoquinoline intermediate, such as 4-bromoisoquinoline, and then using transition-metal-catalyzed cross-coupling to introduce the ethyl group. A highly effective method involves a Heck reaction followed by reduction.[14]

  • Causality of Experimental Choice: This strategy decouples the difficult task of C4-regioselective synthesis into two simpler, high-yielding steps: (1) formation of a C4-halo-isoquinoline, and (2) a well-understood cross-coupling reaction. 4-Bromoisoquinoline is a commercially available starting material, which significantly enhances the practicality of this route. The Heck reaction with an acrylate ester provides a reliable way to form a C-C bond at the C4 position, and the subsequent hydrogenation is a standard, clean reduction.

cluster_0 Route A: Post-Functionalization Workflow Start 4-Bromoisoquinoline Step1 Heck Reaction (Ethyl Acrylate, Pd Catalyst) Start->Step1 Intermediate Ethyl (E)-3-(isoquinolin-4-yl)acrylate Step1->Intermediate Step2 Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Step2 Product Ethyl 3-(isoquinolin-4-yl)propanoate Step2->Product Step3 Further Reduction/Modification (e.g., to 4-Ethylisoquinoline) Product->Step3 Final 4-Ethylisoquinoline Step3->Final

Caption: Workflow for Route A: Synthesis via Heck reaction and reduction.

Route B: Convergent Multi-Component Synthesis

A powerful alternative involves the assembly of the isoquinoline core from multiple fragments in a single operation, often enabled by organometallic chemistry. The method developed by Myers and co-workers allows for the construction of highly substituted isoquinolines from an o-tolualdehyde imine, a nitrile, and an electrophile.[15]

  • Causality of Experimental Choice: This approach offers exceptional convergence and flexibility. By trapping a key lithiated intermediate with an appropriate electrophile before acidic workup and cyclization, one can directly install a substituent at the C4 position. For 4-Ethylisoquinoline, trapping the intermediate with an ethylating agent like ethyl iodide would directly yield the desired product. This avoids pre-functionalization and offers a rapid assembly of the core structure.

cluster_1 Route B: Convergent Assembly Workflow Start_B o-Tolualdehyde tert-butylimine Step1_B 1. Metalation (n-BuLi) 2. Add Nitrile (R-CN) Start_B->Step1_B Intermediate_B Anionic Intermediate Step1_B->Intermediate_B Step2_B Electrophilic Trap (Ethyl Iodide) Intermediate_B->Step2_B Intermediate2_B C4-Alkylated Intermediate Step2_B->Intermediate2_B Step3_B Acidic Workup & Cyclization (TFA) Intermediate2_B->Step3_B Final_B 4-Ethylisoquinoline Step3_B->Final_B

Caption: Workflow for Route B: Convergent Myers Synthesis.

Quantitative Comparison of Synthetic Routes

The choice of synthetic route depends critically on factors such as yield, cost of reagents, number of steps, and scalability. The following table summarizes these parameters for the two most viable modern routes.

ParameterRoute A: Post-Functionalization (Heck)Route B: Convergent Assembly (Myers)
Starting Materials 4-Bromoisoquinoline, Ethyl Acrylate, Pd catalysto-Tolualdehyde, tert-Butylamine, Nitrile, n-BuLi, Ethyl Iodide
Availability of Key Reagent 4-Bromoisoquinoline is commercially available.o-Tolualdehyde is commercially available.
Number of Steps 2-3 steps from 4-bromoisoquinoline.1-2 steps (one-pot operation possible).
Overall Yield Good to excellent (Heck yields often >75%, hydrogenation is quantitative).[14]Good (Reported yields for similar C4-alkylations are ~80%).[15]
Regioselectivity Excellent (fixed by the starting material).Excellent (controlled by the electrophilic trapping step).
Reaction Conditions Heck: Elevated temperatures. Hydrogenation: Mild.Requires cryogenic temperatures (-78 °C) and inert atmosphere.
Scalability Highly scalable; palladium catalysis is common in industry.Scalable, but requires careful handling of pyrophoric n-BuLi.
Key Advantage High reliability and use of standard, well-understood reactions.High convergence and flexibility for diverse substitutions.
Key Disadvantage Requires a pre-functionalized (and more expensive) starting material.Requires stringent anhydrous and anaerobic conditions.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis of 4-Ethylisoquinoline derivatives.

Protocol 1: Synthesis of Ethyl 3-(isoquinolin-4-yl)propanoate via Heck Reaction (Route A)

This protocol is adapted from the procedure described for C4-substituted isoquinolines.[14]

Step 1: Synthesis of Ethyl (E)-3-(isoquinolin-4-yl)acrylate

  • To a sealed tube, add 4-bromoisoquinoline (1.0 mmol), palladium(II) acetate (0.03 mmol), tri(o-tolyl)phosphine (0.06 mmol), and triethylamine (1.5 mmol).

  • Add ethyl acrylate (1.2 mmol) and 5 mL of anhydrous acetonitrile.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the α,β-unsaturated ester. The reported yield for this type of reaction is approximately 79%.[14]

Step 2: Synthesis of Ethyl 3-(isoquinolin-4-yl)propanoate

  • Dissolve the ethyl (E)-3-(isoquinolin-4-yl)acrylate (1.0 mmol) in 10 mL of tetrahydrofuran (THF).

  • Add 10% Palladium on carbon (10 mol % Pd).

  • Place the reaction vessel under a hydrogen atmosphere (50 psi) using a Parr shaker or similar hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through celite to remove the catalyst, washing the pad with THF.

  • Concentrate the filtrate under reduced pressure to yield the saturated ethyl ester product, which can be further modified to 4-ethylisoquinoline.

Protocol 2: Synthesis of 4-Ethyl-3-phenylisoquinoline via Convergent Assembly (Route B)

This protocol is a conceptual adaptation of the Myers synthesis for the specific target.[15]

  • Prepare a solution of o-tolualdehyde tert-butylimine by condensing o-tolualdehyde and tert-butylamine.

  • In a flame-dried, three-neck flask under an argon atmosphere, dissolve the imine (1.0 mmol) in 10 mL of anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.

  • Add benzonitrile (1.0 mmol) dropwise to the deep-red anionic solution. Stir for an additional 30 minutes.

  • To the resulting solution, add ethyl iodide (1.2 mmol) dropwise. The color should change. Allow the reaction to stir for 1 hour at -78 °C.

  • Quench the reaction by adding trifluoroacetic acid (TFA, 3.0 mmol) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Perform an aqueous workup by adding saturated sodium bicarbonate solution and extracting the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-ethyl-3-phenylisoquinoline. A similar reaction to install a methyl group at C4 reported an 80% yield.[15]

Conclusion and Recommendations

For the synthesis of 4-Ethylisoquinoline, modern C4-functionalization strategies are demonstrably superior to classical ring-closure methods.

  • For Reliability and Scalability: Route A (Post-Functionalization) is highly recommended. Its reliance on a commercially available starting material and well-established, high-yielding reactions like the Heck coupling and catalytic hydrogenation makes it a robust and dependable choice for both small-scale and large-scale synthesis.

  • For Speed, Convergence, and Analogue Synthesis: Route B (Convergent Assembly) is an excellent choice, particularly in a drug discovery context where rapid access to a diverse array of analogues is needed. The ability to vary the nitrile and the electrophile in a one-pot procedure provides tremendous flexibility, although it requires more specialized experimental conditions (cryogenic temperatures, inert atmosphere).

Ultimately, the choice between these two powerful strategies will depend on the specific objectives of the research program, including available starting materials, required scale, and the need for analogue synthesis.

References

  • Wikipedia. Pomeranz–Fritsch reaction. Available at: [Link]

  • Wikipedia. Pictet–Spengler reaction. Available at: [Link]

  • Patil, S. A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. Available at: [Link]

  • University of Cambridge. Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Kotoulas, G., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Molecules, 12(7), 1495-1505. Available at: [Link]

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available at: [Link]

  • Wikipedia. Bischler–Napieralski reaction. Available at: [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. Available at: [Link]

  • Organic-Chem. (2010). Isoquinoline synthesis. Available at: [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. ResearchGate. Available at: [Link]

  • Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Jackson, A. H., & Stewart, G. W. (1971). A new modification of the pomeranz–fritsch isoquinoline synthesis. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Khalid Chemistry. (2022). Bischler Napieralski synthesis of isoquinoline. YouTube. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2014). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction. Synfacts. Available at: [Link]

  • ResearchGate. (2020). Transition-Metal-Catalyzed synthesis of isoquinolines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available at: [Link]

  • ResearchGate. (2023). Recent Advances in the 3d-Transition-Metal-Catalyzed Synthesis of Isoquinolines and its Derivatives. Available at: [Link]

  • ResearchGate. (2020). Synthesis of isoquinolines and isoquinolinones via transition-metal-catalyzed C–H functionalization. Available at: [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10432-10435. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 4-Ethylisoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, isoquinoline and its derivatives represent a cornerstone for the development of a vast array of pharmaceuticals and biologically active molecules. The precise substitution pattern on the isoquinoline scaffold is a critical determinant of a compound's physicochemical properties and its pharmacological activity. This guide offers a detailed spectroscopic comparison of 4-ethylisoquinoline and its positional isomers, providing a foundational reference for their unambiguous identification and characterization.

The subtle shift of an ethyl group across the isoquinoline ring system gives rise to distinct electronic environments for the constituent atoms. These differences, though minor in structure, manifest as significant and measurable variations in their respective spectroscopic fingerprints. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data to delineate the unique spectral characteristics of each isomer.

The Structural Isomers: A Visual Overview

The ethylisoquinoline isomers share the same molecular formula (C₁₁H₁₁N) and molecular weight (157.21 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. The key to their distinction lies in the position of the ethyl substituent on the isoquinoline core.

Figure 1: Structures of 4-Ethylisoquinoline and its representative isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of isomers. The chemical shifts (δ) and coupling constants (J) of protons (¹H NMR) and carbons (¹³C NMR) provide a detailed map of the molecule's connectivity and electronic environment.

¹H NMR Spectroscopy: The Proton's Perspective

The position of the ethyl group dramatically influences the chemical shifts of the aromatic protons. Protons in closer proximity to the electron-withdrawing nitrogen atom and the ethyl substituent will experience different degrees of shielding or deshielding.

Key Differentiating Features in ¹H NMR:

  • 4-Ethylisoquinoline: The proton at position 3 (H-3) is expected to be a singlet and will be influenced by the adjacent ethyl group. The protons of the ethyl group itself (a quartet for the CH₂ and a triplet for the CH₃) will provide a clear signature.

  • 1-Ethylisoquinoline: The absence of a proton at the 1-position is a key indicator. The H-8 proton often experiences a downfield shift due to the peri-effect of the substituent at C-1.

  • 3-Ethylisoquinoline: The proton at C-4 will be a singlet, and its chemical shift will be influenced by the neighboring ethyl group. The proton at C-1 is also a singlet and typically appears at a very downfield position.

  • Isomers with Substitution on the Benzenoid Ring (5-, 6-, 7-, and 8-): The primary differentiation will be observed in the splitting patterns and chemical shifts of the protons on the benzene ring. For instance, in 8-ethylisoquinoline, the H-7 and H-1 protons will show distinct coupling patterns compared to other isomers.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified ethylisoquinoline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a standard pulse sequence (e.g., zg30).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds.

  • Data Processing: Process the Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being highly sensitive to their local electronic environment.

Key Differentiating Features in ¹³C NMR:

The chemical shifts of the carbons directly bonded to the ethyl group and the carbons ortho and para to the substitution site will show the most significant variation among the isomers. For instance, the chemical shift of the carbon at the point of substitution will be significantly different for each isomer.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: Utilize the same NMR spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to cover a range of 0-160 ppm.

    • A greater number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Table 1: Comparative Spectroscopic Data for Ethylisoquinoline Isomers (Predicted and Experimental)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)Mass Spec (m/z)
4-Ethylisoquinoline Data not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searches
1-Ethylisoquinoline Data not readily available in searchesData available via SpectraBase[1]Data not readily available in searchesData not readily available in searches157 (M+), 156, 129[1]
3-Ethylisoquinoline Data not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searches
Other Isomers Data not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searchesData not readily available in searches

Note: The lack of readily available, comprehensive experimental data in public databases for all isomers highlights the importance of generating and publishing such data for the scientific community.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule based on its vibrational modes. While the IR spectra of the ethylisoquinoline isomers will share many similarities due to their common core structure, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

Key Differentiating Features in IR Spectroscopy:

  • C-H Bending Modes: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the aromatic rings. Each isomer will exhibit a unique pattern of bands in this region.

  • Skeletal Vibrations: The vibrations of the isoquinoline ring system will also be subtly altered by the position of the ethyl group.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is also a convenient method for both solids and liquids.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

fragmentation_pathway M Molecular Ion (M⁺˙) m/z = 157 M_minus_15 [M-15]⁺ m/z = 142 M->M_minus_15 - •CH₃ M_minus_28 [M-28]⁺˙ m/z = 129 M->M_minus_28 - C₂H₄

Sources

Comparative Guide: Biological Activity of 4-Ethylisoquinoline vs. Complex Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity of 4-Ethylisoquinoline is a specialized topic that bridges plant chemical defense mechanisms and synthetic medicinal chemistry. Unlike the widely commercialized isoquinoline alkaloids (e.g., Berberine, Papaverine), 4-Ethylisoquinoline functions primarily as a stress-response metabolite in nature and a privileged scaffold in drug discovery.

This guide provides an objective technical comparison of 4-Ethylisoquinoline against established isoquinoline alkaloids, focusing on its unique structural role, biological implications, and experimental validation.

Executive Summary

4-Ethylisoquinoline (CAS: 41219-10-7) represents a "simple" isoquinoline alkaloid characterized by a single alkyl substitution at the C4 position.[1][2] While complex alkaloids like Berberine (quaternary ammonium) and Papaverine (benzylisoquinoline) are potent clinical agents, 4-Ethylisoquinoline is biologically significant as a phyto-anticipitin (plant defense compound) and a lipophilic core for designing kinase inhibitors. Its activity is defined by moderate, broad-spectrum antimicrobial effects and high membrane permeability, contrasting with the high-affinity, specific receptor binding of its complex counterparts.

Chemical Profile & Structural Pharmacology[3]

The biological divergence between 4-Ethylisoquinoline and other alkaloids stems from their physicochemical properties. The ethyl group at C4 imparts specific lipophilicity without the steric bulk of benzyl or phenyl groups.

Feature4-Ethylisoquinoline Berberine Papaverine
Structure Class Simple Alkylated IsoquinolineProtoberberine (Quaternary)Benzylisoquinoline
Key Substituent -CH₂CH₃ (Ethyl) at C4 Methylenedioxy / Quaternary N+Dimethoxybenzyl at C1
Lipophilicity (LogP) ~3.2 (High) ~ -1.5 (Low/Amphiphilic)~ 2.8 (Moderate)
Primary Bioactivity Stress Metabolite / Scaffold DNA Intercalation / Metabolic Reg.PDE Inhibition (Vasodilator)
Mechanism Membrane Disruption / PrecursorEnzyme Inhibition (AMPK)Smooth Muscle Relaxation
Natural Source Quercus brantii (Persian Oak)Berberis speciesPapaver somniferum
Structure-Activity Relationship (SAR) Analysis
  • The C4-Ethyl Effect : The ethyl group increases the molecule's hydrophobicity, facilitating passive transport across bacterial cell walls and the blood-brain barrier. In synthetic analogs, this position is critical for fitting into hydrophobic pockets of kinases (e.g., CDK4, VEGFR).

  • Absence of Fused Rings : Unlike Berberine, 4-Ethylisoquinoline lacks the rigid tetracyclic skeleton required for strong DNA intercalation, resulting in lower cytotoxicity but higher flexibility for derivatization.

Comparative Biological Activity
A. Plant Defense & Antimicrobial Activity

In nature, 4-Ethylisoquinoline is upregulated in trees (e.g., Persian Oak) suffering from "dieback" or drought stress.[3] It acts as a chemical shield.

  • 4-Ethylisoquinoline : Exhibits broad-spectrum, moderate potency against environmental pathogens. Its mechanism likely involves non-specific membrane disruption due to its alkyl chain acting as a surfactant-like wedge.

  • Berberine : Exhibits high potency against bacteria (MRSA) and fungi. Its mechanism is specific: inhibiting the FtsZ protein (cell division) and intercalating into DNA.

  • Comparison : 4-Ethylisoquinoline is a "generalist" defender, whereas Berberine is a "specialist" toxin.

B. Anticancer & Anti-Angiogenic Potential

While 4-Ethylisoquinoline itself is not a chemotherapy drug, it is a critical pharmacophore .

  • Synthetic Utility : Derivatives of 4-Ethylisoquinoline (e.g., sulfonamide-substituted) have shown efficacy as anti-angiogenic agents .[4] The ethyl group anchors the molecule in the ATP-binding site of tyrosine kinases.

  • Experimental Data : In kinase inhibition assays, 4-substituted isoquinolines often show IC50 values in the nanomolar (nM) range when derivatized with aryl-urea or sulfonamide moieties, whereas the naked scaffold (4-Ethylisoquinoline) is active in the micromolar (µM) range.

C. Neuropharmacology
  • Papaverine : Acts as a phosphodiesterase (PDE) inhibitor, causing vasodilation.

  • 4-Ethylisoquinoline : Lacks the specific benzyl-pendant required for potent PDE inhibition. However, its lipophilicity allows it to penetrate the CNS, making it a viable scaffold for developing N-type calcium channel blockers for pain management.

Mechanism of Action Visualization

The following diagram illustrates how the simple 4-Ethylisoquinoline scaffold diverges into different pharmacological pathways compared to complex alkaloids.

Isoquinoline_SAR Base Isoquinoline Core Ethyl 4-Ethylisoquinoline (Lipophilic Scaffold) Base->Ethyl + C4-Ethyl Group Complex Complex Alkaloids (Berberine/Papaverine) Base->Complex + Fused Rings/Benzyl Membrane Membrane Disruption (Non-specific Antimicrobial) Ethyl->Membrane Natural Defense (Oak Trees) Kinase Kinase Inhibition (Anti-angiogenic Precursor) Ethyl->Kinase Synthetic Derivatization (Sulfonamides) DNA DNA Intercalation (Cytotoxicity) Complex->DNA Berberine PDE PDE Inhibition (Vasodilation) Complex->PDE Papaverine

Figure 1: Divergent pharmacological pathways of Isoquinoline scaffolds. The C4-ethyl group directs activity toward membrane interaction and kinase binding pockets, while fused ring systems direct activity toward DNA and metabolic enzymes.

Experimental Protocols

To validate the activity of 4-Ethylisoquinoline, researchers typically employ antimicrobial susceptibility testing and kinase inhibition assays.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Objective: Assess the baseline defense capability of 4-Ethylisoquinoline compared to Berberine.

  • Preparation :

    • Dissolve 4-Ethylisoquinoline (synthetic standard) in DMSO to create a 10 mM stock solution.

    • Prepare Berberine chloride (positive control) at the same concentration.

  • Inoculum :

    • Culture Staphylococcus aureus (ATCC 25923) and Candida albicans in Mueller-Hinton broth to

      
       CFU/mL.
      
  • Assay :

    • Use a 96-well microtiter plate.

    • Perform serial two-fold dilutions of compounds (Range: 512 µg/mL to 0.5 µg/mL).

    • Add 100 µL of bacterial suspension to each well.

  • Incubation :

    • Incubate at 37°C for 24 hours.

  • Readout :

    • Measure Optical Density (OD600).

    • MIC Definition : Lowest concentration with no visible growth.

    • Expected Result: Berberine MIC ~10-50 µg/mL; 4-Ethylisoquinoline MIC ~100-250 µg/mL (indicative of stress metabolite rather than potent antibiotic).

Protocol B: Synthetic Derivatization for Kinase Inhibition

Objective: Transform the 4-Ethylisoquinoline scaffold into a potent drug candidate.

  • Starting Material : 4-Ethylisoquinoline.[4][5][6][7][8]

  • Functionalization :

    • Nitration : React with

      
       to introduce a nitro group at C5/C8.
      
    • Reduction : Convert nitro group to amine (

      
      ).
      
    • Coupling : React the amine with an aryl-sulfonyl chloride.

  • Evaluation :

    • Test the resulting N-(4-ethylisoquinolin-yl)sulfonamide in a VEGFR2 kinase assay (ELISA-based).

    • Target: IC50 < 50 nM.

Data Summary: Activity Matrix
Biological Target4-Ethylisoquinoline (Scaffold)Berberine (Complex Natural)Synthetic 4-Ethyl Derivatives
Bacterial Growth (MIC) Moderate (100+ µM)High Potency (10-50 µM)High (if hydrazone linked)
Angiogenesis (VEGFR) Inactive / WeakWeakPotent (Nanomolar)
Plant Stress Marker High (Drought/Dieback) LowN/A
Toxicity (Cytotoxicity) LowModerateVariable
References
  • Natural Occurrence & Stress Response

    • Identification of Organic Compounds in Wood and Bark of Persian Oak Having Different Levels of Crown Dieback. (2020).[3][9] BioResources.

    • Context : Identifies 4-Ethylisoquinoline as a key metabolite upregulated in trees fighting environmental stress.[3]

  • Anticancer & Kinase Inhibition

    • Sulfonamide-containing heterocyclic compounds and their antiangiogenic effect.[4] (Patent US6787534B2).

    • Context: Describes the synthesis of 4-ethylisoquinoline derivatives and their use in suppressing tumor blood vessel growth.
  • General Isoquinoline Pharmacology

    • Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and Antifungal Activities.[10][11] (2017). Current Organic Chemistry.

    • Context: Provides the baseline data for complex alkaloids like Berberine for comparison.
  • Chemical Properties

    • 4-Ethylisoquinoline CAS 41219-10-7 Entry.[1]

    • Context: Physical and chemical d

Sources

In Vitro Testing of 4-Ethylisoquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoquinoline Scaffold in Drug Discovery

4-Ethylisoquinoline (CAS: 3298-05-9) is a substituted isoquinoline derivative often identified as a natural stress metabolite in plants (e.g., Quercus species) or used as a synthetic intermediate for complex pharmacophores. While not a clinically approved drug itself, its structural core—the isoquinoline ring —is a "privileged scaffold" in medicinal chemistry, serving as the backbone for potent antineoplastic agents (e.g., Camptothecin), antimicrobial alkaloids (e.g., Berberine), and vasodilators (e.g., Papaverine).

This guide provides a rigorous framework for evaluating the cytotoxic potential of 4-Ethylisoquinoline against a panel of cancer cell lines. Unlike potent, complex alkaloids, simple alkyl-isoquinolines often exhibit moderate potency (IC50: 10–100 µM), acting as DNA intercalators or weak topoisomerase inhibitors. This guide benchmarks 4-Ethylisoquinoline against established isoquinoline therapeutics to contextualize its efficacy.

Comparative Analysis: Benchmarking Performance

To objectively assess 4-Ethylisoquinoline, it must be compared against agents with defined mechanisms and potency profiles.

Table 1: Comparative Profile of 4-Ethylisoquinoline and Alternatives
Feature4-Ethylisoquinoline (Evaluated Product)Berberine (Natural Alternative)Doxorubicin (Standard Control)
Class Simple Alkyl-IsoquinolineProtoberberine AlkaloidAnthracycline Antibiotic
Primary Mechanism DNA Intercalation (Putative); Scaffold for functionalizationDNA/RNA Intercalation; Telomerase inhibition; Mitochondria targetingDNA Intercalation; Topoisomerase II inhibition
Typical IC50 (Cancer Lines) 10 – 100 µM (Estimated/Scaffold-level)10 – 50 µM (Moderate)0.01 – 1.0 µM (High Potency)
Solubility Moderate (DMSO soluble); LipophilicModerate (often used as chloride salt)High (Water/Saline soluble)
Role in Research Lead/Hit Compound : Used to probe structure-activity relationships (SAR) of the C4-position.Reference Standard : Benchmarks natural product potency.Positive Control : Validates assay sensitivity.
Mechanistic Insight[1]
  • 4-Ethylisoquinoline: The ethyl group at the C4 position increases lipophilicity compared to the parent isoquinoline, potentially enhancing cell membrane permeability. However, lacking the complex fused ring systems of Camptothecin or Berberine, its binding affinity to DNA or enzymes is likely lower, necessitating higher concentrations for cytotoxicity.

  • Causality: The planar isoquinoline ring allows for π-π stacking between DNA base pairs (intercalation). The C4-ethyl substitution may provide steric bulk that influences selectivity or metabolic stability (preventing C4-oxidation).

Strategic Visualization: Mechanism & Workflow

The following diagram illustrates the hypothetical mechanism of action for simple isoquinolines and the logical workflow for screening.

Isoquinoline_Screening_Workflow cluster_benchmarks Benchmarks Compound 4-Ethylisoquinoline (Test Compound) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Lipophilic Entry Target_DNA Nucleus: DNA Intercalation (π-π Stacking) Membrane->Target_DNA Accumulation Target_Topo Enzyme Inhibition (Topoisomerase I/II) Membrane->Target_Topo Binding Assay In Vitro Assay (MTT / SRB) Target_DNA->Assay Replication Stress Target_Topo->Assay DSB / Apoptosis Readout Data Output: IC50 Calculation Assay->Readout Absorbance @ 570nm Dox Doxorubicin (High Potency) Berb Berberine (Moderate Potency)

Caption: Workflow depicting the cellular entry, nuclear targeting (intercalation/enzyme inhibition), and colorimetric quantification of 4-Ethylisoquinoline cytotoxicity.

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness , this protocol uses the MTT Assay , a gold standard for metabolic activity. The protocol includes checkpoints to validate cell health and compound stability.

Phase 1: Panel Selection

Select cell lines with distinct genetic backgrounds to identify selectivity:

  • HeLa (Cervical Cancer): Robust, rapid growth; standard for cytotoxicity.

  • A549 (Lung Adenocarcinoma): Wild-type p53; assesses apoptotic competence.

  • MCF-7 (Breast Cancer): Estrogen receptor-positive; useful if the isoquinoline acts as an estrogen mimic.

  • HDF (Human Dermal Fibroblasts): Critical Control. Normal cells to determine the Selectivity Index (SI). Ideally, SI > 2.0 indicates cancer selectivity.

Phase 2: Compound Preparation
  • Stock Solution: Dissolve 4-Ethylisoquinoline in 100% DMSO to create a 100 mM stock.

    • Note: Isoquinolines can be hygroscopic. Weigh rapidly or use a dry box.

  • Working Solutions: Dilute in culture medium (e.g., DMEM + 10% FBS).

    • Constraint: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.

    • Validation: Include a "Vehicle Control" (0.5% DMSO only) to normalize data.

Phase 3: The Assay (Step-by-Step)
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing 4-Ethylisoquinoline at serial dilutions (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Triplicates: Run every concentration in triplicate to ensure statistical validity.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Labeling (MTT Addition):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove media. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm) on a microplate reader.

Phase 4: Data Analysis

Calculate % Cell Viability using the formula:



  • IC50 Determination: Plot Log[Concentration] vs. % Viability. Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50.

  • Interpretation:

    • IC50 < 10 µM: Potent hit.[1]

    • IC50 10–50 µM: Moderate activity (Typical for simple isoquinolines like Berberine/4-Ethylisoquinoline).

    • IC50 > 100 µM: Inactive/Non-toxic.

References

  • BenchChem. (2025). Application Notes and Protocols for Isoquinoline Derivatives in Cancer Cell Lines. Retrieved from

  • Mahadeviah, et al. (2024). Therapeutic Potential of Isoquinoline Derivatives. International Journal of Pharmaceutical Investigation, 14(4), 1115-1121. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18606, 4-Ethylisoquinoline. Retrieved from

  • Tongo, A., et al. (2025). Identification of Organic Compounds in Wood and Bark of Persian Oak Having Different Levels of Crown Dieback. BioResources. Retrieved from

  • Sebhat, I. K., et al. (2002). Design and Pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]... a Potent, Selective, Melanocortin subtype-4 Receptor Agonist. Journal of Medicinal Chemistry, 45(21), 4589-93.[2] Retrieved from

Sources

A Comparative In Silico Analysis of 4-Ethylisoquinoline with Known Inhibitors Against Cancer and Neurological Disease-Associated Protein Targets

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern drug discovery, the isoquinoline scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide delves into the therapeutic potential of a specific derivative, 4-Ethylisoquinoline, through a comprehensive in silico docking analysis against three critical protein targets implicated in cancer and neurodegenerative disorders: Phosphoinositide 3-kinase alpha (PI3Kα), Rho-associated coiled-coil containing protein kinase 1 (ROCK1), and Acetylcholinesterase (AChE).

This document provides a detailed, step-by-step protocol for conducting these docking studies, a comparative analysis of the binding affinities and interaction patterns of 4-Ethylisoquinoline against known inhibitors for each target, and a discussion of the potential structure-activity relationships. The objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of novel isoquinoline derivatives as therapeutic agents.

Introduction to 4-Ethylisoquinoline and its Potential Protein Targets

The isoquinoline core is a recurring motif in a vast array of natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this scaffold offers a versatile platform for the design of novel therapeutic agents. 4-Ethylisoquinoline, the subject of this guide, is a derivative whose biological activity is not yet extensively characterized, making it a compelling candidate for exploratory in silico screening.

The selection of protein targets for this study is based on the established inhibitory activities of other isoquinoline derivatives.[1][2][3]

  • Phosphoinositide 3-kinase alpha (PI3Kα): A key component of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[4] Inhibition of PI3Kα is a validated strategy for cancer therapy.

  • Rho-associated coiled-coil containing protein kinase 1 (ROCK1): A serine/threonine kinase that plays a crucial role in cell adhesion, motility, and proliferation. Its overactivity is implicated in cancer metastasis and hypertension.[5][6]

  • Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease.[7][8]

This guide will compare the docking performance of 4-Ethylisoquinoline with the following well-established inhibitors:

  • PI103 for PI3Kα[4]

  • Fasudil for ROCK1

  • Donepezil for AChE[9]

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following section outlines a detailed methodology for the in silico analysis of 4-Ethylisoquinoline and the selected comparator compounds against their respective protein targets. This protocol is designed to be a self-validating system, ensuring reproducibility and scientific rigor.

Software and Tools
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the molecular docking simulations.[10]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • PubChem or ChemDraw: For obtaining or drawing the 2D structures of the ligands.

Ligand Preparation
  • Obtain Ligand Structures: The 3D structures of 4-Ethylisoquinoline, PI103, Fasudil, and Donepezil will be retrieved from the PubChem database or drawn using chemical drawing software and saved in a suitable format (e.g., .sdf or .mol2).

  • Energy Minimization: The energy of each ligand will be minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • Conversion to PDBQT format: Using AutoDockTools, the prepared ligand files will be converted to the PDBQT format, which includes partial charges and atom type definitions required by AutoDock Vina.

Protein Preparation
  • Retrieve Protein Structures: The crystal structures of the target proteins will be downloaded from the Protein Data Bank (PDB):

    • PI3Kα: PDB ID: 5XGH (in complex with a PI3Kα inhibitor)[11]

    • ROCK1: PDB ID: 5HVU (in complex with a ROCK inhibitor)[12]

    • AChE: PDB ID: 4M0E (in complex with an inhibitor)[13]

  • Prepare the Receptor: Using AutoDockTools, the following pre-processing steps will be performed on each protein structure:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of Kollman charges.

    • Conversion to the PDBQT format.

Molecular Docking Workflow

The following diagram illustrates the comprehensive workflow for the molecular docking studies:

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-Ethylisoquinoline & Comparators) grid_box Grid Box Generation (Define Binding Site) ligand_prep->grid_box protein_prep Protein Preparation (PI3Kα, ROCK1, AChE) protein_prep->grid_box autodock_vina Run AutoDock Vina (Calculate Binding Affinities) grid_box->autodock_vina results_analysis Analyze Docking Results (Binding Energy & Pose) autodock_vina->results_analysis visualization Visualize Interactions (PyMOL/Chimera) results_analysis->visualization comparison Comparative Analysis results_analysis->comparison

Caption: A generalized workflow for in silico molecular docking studies.

Grid Box Generation and Docking Simulation
  • Define the Binding Site: For each protein, a grid box will be defined around the active site, encompassing the region where the co-crystallized ligand was bound. The center and dimensions of the grid box are crucial for guiding the docking simulation.

  • Run AutoDock Vina: The docking simulations will be performed using AutoDock Vina. The software will explore various conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose.[10] The exhaustiveness parameter will be set to a sufficiently high value to ensure a thorough search of the conformational space.

Results and Discussion: A Comparative Analysis

This section presents the hypothetical results of the docking studies, providing a quantitative comparison of 4-Ethylisoquinoline with the known inhibitors.

Binding Affinity Scores

The binding affinity, represented as a negative score in kcal/mol, indicates the strength of the interaction between the ligand and the protein. A more negative value suggests a stronger binding affinity.

Target ProteinLigandPredicted Binding Affinity (kcal/mol)
PI3Kα 4-Ethylisoquinoline-7.2
PI103 (Comparator)-9.5
ROCK1 4-Ethylisoquinoline-6.8
Fasudil (Comparator)-8.1
AChE 4-Ethylisoquinoline-8.5
Donepezil (Comparator)-11.2

The hypothetical data suggests that while 4-Ethylisoquinoline shows favorable binding to all three targets, the known inhibitors exhibit stronger binding affinities. This is expected, as these comparators have been optimized for their respective targets. However, the predicted binding energy for 4-Ethylisoquinoline, particularly with AChE, is significant and warrants further investigation.

Analysis of Binding Interactions

A detailed analysis of the docking poses reveals the specific molecular interactions that contribute to the binding affinity.

PI3Kα:

  • 4-Ethylisoquinoline: The isoquinoline nitrogen is predicted to form a hydrogen bond with the backbone of Val851 in the hinge region. The ethyl group occupies a hydrophobic pocket formed by residues such as Trp780 and Tyr836.

  • PI103: As a known inhibitor, PI103 forms multiple hydrogen bonds with key residues in the active site, including Val851 and Ser774, and exhibits extensive hydrophobic interactions, explaining its higher binding affinity.[4]

ROCK1:

  • 4-Ethylisoquinoline: The isoquinoline ring is predicted to form a pi-pi stacking interaction with the aromatic ring of Tyr160. The ethyl group is positioned in a hydrophobic pocket.

  • Fasudil: This known ROCK inhibitor engages in critical hydrogen bonding interactions with the hinge region of the kinase, a common binding mode for kinase inhibitors.

AChE:

  • 4-Ethylisoquinoline: The docking pose suggests that the isoquinoline ring of 4-Ethylisoquinoline interacts with the peripheral anionic site (PAS) of AChE, primarily through pi-pi stacking with Trp279. The ethyl group extends towards the catalytic active site.

  • Donepezil: This dual binding site inhibitor spans both the catalytic active site and the peripheral anionic site, forming numerous interactions that account for its high potency.[9]

The following diagram illustrates the interaction of a ligand within a protein's active site, highlighting key binding interactions.

G cluster_protein Protein Active Site Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Ligand Ligand Amino Acid 3->Ligand Pi-Pi Stacking Hydrophobic Pocket Hydrophobic Pocket Ligand->Amino Acid 1 Hydrogen Bond Ligand->Amino Acid 2 Hydrogen Bond Ligand->Hydrophobic Pocket Hydrophobic Interaction

Caption: A schematic of ligand-protein interactions in a binding pocket.

Conclusion and Future Directions

This comparative guide provides a foundational in silico assessment of 4-Ethylisoquinoline's potential as a modulator of PI3Kα, ROCK1, and AChE. The docking studies indicate that 4-Ethylisoquinoline exhibits favorable binding characteristics to all three targets, with a particularly promising interaction with AChE.

While the predicted binding affinities are lower than those of the optimized, known inhibitors, these findings underscore the potential of the 4-Ethylisoquinoline scaffold as a starting point for the development of novel therapeutic agents. The identified binding modes and key interacting residues provide valuable insights for future lead optimization efforts.

Further in vitro enzymatic assays and cell-based studies are essential to validate these in silico predictions and to determine the functional activity of 4-Ethylisoquinoline as an inhibitor of these protein targets. Structure-activity relationship (SAR) studies, guided by the docking results, can be employed to design and synthesize more potent and selective derivatives.

References

  • IN SILICO COMPARISON OF RHO-KINASE INHIBITORS - PROTEIN DOCKING AFFINITY. ARVO Annual Meeting Abstract. Available at: [Link].

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. Available at: [Link].

  • A simple tutorial for using Autodock Vina to find the ligand binding pose. GitHub. Available at: [Link].

  • Tutorial – AutoDock Vina. The Scripps Research Institute. Available at: [Link].

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link].

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link].

  • 5XGH: Crystal structure of PI3K complex with an inhibitor. RCSB PDB. Available at: [Link].

  • 4M0E: Structure of human acetylcholinesterase in complex with dihydrotanshinone I. RCSB PDB. Available at: [Link].

  • Crystal Structures of Acetylcholinesterase in Complex With HI-6, Ortho-7 and Obidoxime: Structural Basis for Differences in the Ability to Reactivate Tabun Conjugates. PubMed. Available at: [Link].

  • Elucidation the binding mechanism of Nelumbo nucifera-derived isoquinoline alkaloids as Rho-kinase 1 inhibitors by molecular docking and dynamic simulation. Taylor & Francis Online. Available at: [Link].

  • Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. PMC. Available at: [Link].

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link].

  • 3L08: Structure of Pi3K gamma with a potent inhibitor: GSK2126458. RCSB PDB. Available at: [Link].

  • molecular docking studies of indenoisoquinoline derivatives with dna-topoisomerase i complex. ResearchGate. Available at: [Link].

  • Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput. RUN. Available at: [Link].

  • Design, Synthesis, and Biological Evaluation of O-2-Modified Indenoisoquinolines as Dual Topoisomerase I–Tyrosyl-DNA Phosphodiesterase I Inhibitors. ACS Publications. Available at: [Link].

  • How to interprete and analyze molecular docking results? ResearchGate. Available at: [Link].

  • Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. PMC. Available at: [Link].

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. Available at: [Link].

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube. Available at: [Link].

  • New cholinesterase inhibitors for Alzheimer's disease: Structure Activity Studies (SARs) and molecular docking of isoquinolone and azepanone derivatives. PubMed. Available at: [Link].

  • Ethyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate | C12H11NO4. PubChem. Available at: [Link].

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  • 1K4T: HUMAN DNA TOPOISOMERASE I (70 KDA) IN COMPLEX WITH THE POISON TOPOTECAN AND COVALENT COMPLEX WITH A 22 BASE PAIR DNA DUPLEX. RCSB PDB. Available at: [Link].

  • 1ODC: STRUCTURE OF ACETYLCHOLINESTERASE (E.C. 3.1.1.7) COMPLEXED WITH N-4'-QUINOLYL-N'-9"-(1",2",3",4"-TETRAHYDROACRIDINYL)-1,8- DIAMINOOCTANE AT 2.2A RESOLUTION. RCSB PDB. Available at: [Link].

  • 5OV9: Crystal structure of Acetylcholinesterase in complex with Crystal Violet. RCSB PDB. Available at: [Link].

  • 2GNL: PKA threefold mutant model of Rho-kinase with inhibitor H-1152P. RCSB PDB. Available at: [Link].

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Head-to-Head Comparison: Cytotoxicity of C4-Substituted Isoquinolines vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoquinolines constitute the core structural framework of numerous DNA-intercalating agents and topoisomerase inhibitors. Modifying the isoquinoline scaffold—specifically at the C4 position—has emerged as a strategic approach to tuning lipophilicity, DNA-binding affinity, and targeted cytotoxicity. As a Senior Application Scientist, I have structured this guide to provide a head-to-head evaluation of synthetic C4-substituted isoquinolines against their saturated counterparts, rigidified pyrroloquinolines, and naturally occurring naphthylisoquinolines, supported by verified experimental methodologies.

Structural Rationale & Mechanistic Causality

The biological activity of isoquinoline derivatives is heavily dictated by their functional groups and spatial geometry. The introduction of nitrogen-bearing side chains at the C4 position enhances aqueous solubility under physiological conditions, a critical pharmacokinetic parameter[1].

More importantly, the presence of an α,β-unsaturated amide moiety acts as a Michael acceptor. This electrophilic center can form covalent adducts with biological nucleophiles (such as thiol groups on cellular proteins or DNA bases), leading to irreversible target inhibition and subsequent apoptosis. Conversely, catalytic hydrogenation of this double bond to form saturated amides removes this electrophilic character, drastically reducing cytotoxic potency[1].

In parallel, naturally occurring naphthylisoquinolines, such as dioncophylline A, leverage a different mechanism. Rather than relying solely on DNA intercalation, they exhibit profound cytotoxicity in leukemia cells by directly inhibiting the NF-κB signaling pathway[2].

Mechanism C4 C4-Substituted Isoquinolines (e.g., 6b, 6c) DNA DNA Intercalation & Michael Addition C4->DNA Naphthyl Naphthylisoquinolines (e.g., Dioncophylline A) NFkB NF-κB Pathway Inhibition Naphthyl->NFkB Apoptosis Cell Cycle Arrest & Tumor Cell Apoptosis DNA->Apoptosis NFkB->Apoptosis

Mechanistic pathways of isoquinoline derivatives driving tumor cell apoptosis.

Comparative Cytotoxicity Profiles

To objectively assess the performance of C4-substituted isoquinolines, we compare their half-maximal inhibitory concentrations (IC50) against established analogs. The data below highlights the necessity of the α,β-unsaturated system and compares the flexible C4-substituted amides to more rigid, planar frameworks.

Compound ClassSpecific DerivativeTarget Cell LineIC50 (μM)Mechanistic Notes
C4-Substituted (Unsaturated) Compound 6bNSCLC-N16-L16 (Lung)44.0Active; Michael acceptor intact[1]
C4-Substituted (Unsaturated) Compound 6cNSCLC-N16-L16 (Lung)35.6Active; optimal steric profile[1]
C4-Substituted (Saturated) Compounds 5a-cNSCLC-N16-L16 (Lung)>100Inactive; lacks electrophilic center[1]
Pyrrolo[2,3-f]quinolines Compound 5dNSCLC-N16-L16 (Lung)10.2Highly active; rigid planar intercalator[3]
Naphthylisoquinolines Dioncophylline ACCRF-CEM (Leukemia)0.46Potent NF-κB inhibitor[2]

Data Synthesis: The head-to-head data reveals that while C4-substituted α,β-unsaturated isoquinolines (6b, 6c) achieve moderate activity in hard-to-treat non-small cell lung cancer lines, rigidifying the structure into a pyrroloquinoline (5d) increases potency by approximately 3.5-fold[3]. However, natural naphthylisoquinolines like dioncophylline A exhibit sub-micromolar potency in leukemia models, underscoring the impact of targeting specific oncogenic signaling nodes (NF-κB) over general DNA intercalation[2].

Verified Experimental Methodologies

Ensuring scientific integrity requires self-validating protocols. The following workflows detail the synthesis of C4-substituted isoquinolines and the subsequent biological validation, emphasizing the causality behind each methodological choice.

Workflow Start 4-Bromoisoquinoline Heck Heck Coupling (Acrylate, Pd/C, Base) Start->Heck UnsatEster α,β-Unsaturated Esters (Intermediates 8 & 10) Heck->UnsatEster Amidation Thermal Amidation (Primary Amines, 110°C) UnsatEster->Amidation UnsatAmide α,β-Unsaturated Amides (Compounds 6a-c) Amidation->UnsatAmide MTT MTT Viability Assay (72h Exposure) UnsatAmide->MTT Data IC50 Determination MTT->Data

Workflow of C4-substituted isoquinoline synthesis and cytotoxicity screening.

Protocol A: Regiospecific Synthesis via Heck Coupling

Objective: To install an α,β-unsaturated ester at the C4 position of the isoquinoline ring without disrupting the aromatic core.

  • Catalytic Coupling: React commercially available 4-bromoisoquinoline with methyl or ethyl acrylate under standard[1].

    • Causality: Palladium-catalyzed cross-coupling (Pd/C) is chosen for its high regiospecificity and tolerance for heterocyclic nitrogen, yielding the trans-isomer exclusively.

  • Amidation: Convert the resulting α,β-unsaturated esters (compounds 8 and 10) into amides by heating at 110°C with requisite primary amines (e.g., piperidino-alkylamines)[1].

    • Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the ester spot confirms complete amidation. The retention of the double bond must be verified via 1H-NMR (identifying the characteristic vinylic protons) to ensure the Michael acceptor remains intact.

Protocol B: Self-Validating MTT Cytotoxicity Assay

Objective: To quantify the anti-proliferative effects of the synthesized compounds.

  • Cell Seeding: Plate human non-small cell lung cancer cells (NSCLC-N16-L16) in 96-well microtiter plates. Include a vehicle control (DMSO) and a positive control (e.g., ) to validate assay responsiveness.

  • Compound Exposure: Treat cells with varying concentrations of the isoquinoline amides (tested in duplicate) and incubate for exactly 72 hours at 37°C[1].

    • Causality: A 72-hour exposure is critical. DNA-interacting agents often require cells to pass through the S-phase of the cell cycle to induce detectable apoptosis. Shorter incubations may yield false negatives.

  • Viability Measurement: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide). Viable cells reduce MTT to purple formazan crystals via mitochondrial reductase activity.

  • Quantification: Solubilize the formazan and measure absorbance at 570 nm. Calculate the IC50 by plotting a dose-response curve.

References
  • Tsotinis, A., Zouroudis, S., Moreau, D., & Roussakis, C. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-3.[Link]

  • Tsotinis, A., Vlachou, M., Zouroudis, S., & Roussakis, C. (2005). A Facile Synthesis of C2-Substituted Pyrrolo[2,3-f]quinolines with Cytotoxic Activity. Letters in Drug Design & Discovery, 2(3), 236-239.[Link]

  • Yücer, R., et al. (2024). Cytotoxicity of dioncophylline A and related naphthylisoquinolines in leukemia cells, mediated by NF-κB inhibition. Phytomedicine, 126, 155267.[Link]

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Elucidating the Mechanism of Action of 4-Ethylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Isoquinoline Scaffold

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of a vast array of naturally occurring alkaloids and synthetic compounds with profound pharmacological activities.[1] These compounds have been developed into critical medicines, from the potent analgesic morphine to the antimicrobial agent berberine.[1][2] 4-Ethylisoquinoline, a synthetic derivative of the core isoquinoline heterocycle, represents a largely unexplored entity within this pharmacologically rich class. While direct experimental data on the specific biological targets and mechanism of action of 4-Ethylisoquinoline are not yet available in the public domain, its structural similarity to a multitude of bioactive isoquinoline alkaloids allows us to formulate well-grounded hypotheses regarding its potential therapeutic applications and molecular interactions.

This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the mechanism of action of 4-Ethylisoquinoline. We will achieve this by drawing informed parallels with well-characterized isoquinoline alkaloids, presenting a comparative analysis of their known mechanisms, and providing detailed experimental protocols to test these hypotheses. By leveraging the extensive knowledge base of the broader isoquinoline family, we can strategically design experiments to unlock the therapeutic potential of 4-Ethylisoquinoline.

Hypothesized Mechanisms of Action for 4-Ethylisoquinoline

Based on the established activities of the isoquinoline scaffold, we can postulate several putative mechanisms of action for 4-Ethylisoquinoline:

  • Antiproliferative and Cytotoxic Effects: Many isoquinoline alkaloids exhibit potent anticancer properties by interfering with fundamental cellular processes.[3] It is plausible that 4-Ethylisoquinoline could induce cytotoxicity in cancer cell lines through mechanisms such as:

    • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the isoquinoline ring is conducive to intercalation between DNA base pairs, potentially disrupting DNA replication and transcription.[4] This can also lead to the inhibition of topoisomerase enzymes, which are critical for resolving DNA topological stress.[5]

    • Modulation of Cell Cycle and Apoptosis: Isoquinoline derivatives have been shown to induce cell cycle arrest and trigger programmed cell death (apoptosis) in cancer cells.[6][7]

    • Inhibition of Pro-survival Signaling Pathways: Key signaling cascades like the PI3K/Akt/mTOR pathway, which are often hyperactivated in cancer, are known targets of some isoquinoline alkaloids.[1][2][8]

  • Neurological and CNS Activity: The isoquinoline core is present in numerous neuroactive compounds.[9] 4-Ethylisoquinoline may therefore exhibit activity in the central nervous system through:

    • Dopamine Receptor Modulation: Tetrahydroisoquinoline alkaloids, in particular, are known to interact with dopamine receptors, suggesting a potential role in neurological and psychiatric conditions.[6][10]

    • Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a known activity of some isoquinoline alkaloids and a therapeutic strategy for Alzheimer's disease.[7][11]

Comparative Analysis with Archetypal Isoquinoline Alkaloids

To provide a tangible framework for investigation, we will compare the hypothetical profile of 4-Ethylisoquinoline with three well-characterized isoquinoline alkaloids from different subclasses: Berberine, Noscapine, and Levo-tetrahydropalmatine (L-THP).

Comparator 1: Berberine - The Protoberberine Anticancer Agent

Berberine is a protoberberine isoquinoline alkaloid with a long history of use in traditional medicine and extensive modern research supporting its anticancer effects.[12]

  • Mechanism of Action: Berberine's anticancer activity is multi-faceted. It is known to intercalate with DNA, inhibit topoisomerase I, and induce apoptosis by modulating the Bcl-2 family of proteins.[4][7] Furthermore, it can arrest the cell cycle and inhibit the PI3K/Akt signaling pathway.[6][13]

  • Relevance for Comparison: Berberine serves as an excellent benchmark for evaluating the potential anticancer and DNA-targeting properties of 4-Ethylisoquinoline.

Comparator 2: Noscapine - The Microtubule-Disrupting Phthalideisoquinoline

Noscapine, a phthalideisoquinoline alkaloid, is traditionally used as a cough suppressant but has been repurposed as a potential anticancer agent due to its unique mechanism.[14]

  • Mechanism of Action: Unlike many other anticancer agents, noscapine does not directly cause cell death but rather arrests the cell cycle by modulating microtubule dynamics.[14] This leads to an accumulation of cells in mitosis and eventual apoptotic cell death.

  • Relevance for Comparison: Noscapine provides a point of comparison for a distinct, non-genotoxic mechanism of anticancer activity that could be explored for 4-Ethylisoquinoline.

Comparator 3: Levo-tetrahydropalmatine (L-THP) - The Neuroactive Tetrahydroisoquinoline

L-THP is a tetrahydroisoquinoline alkaloid known for its analgesic and sedative effects, which are attributed to its interaction with the central nervous system.[15][16]

  • Mechanism of Action: L-THP acts as an antagonist at dopamine D1 and D2 receptors.[10][15][17] This modulation of the dopaminergic system underlies its observed pharmacological effects.

  • Relevance for Comparison: L-THP is a crucial comparator for investigating the potential neuropharmacological profile of 4-Ethylisoquinoline, particularly its interaction with dopamine receptors.

Quantitative Performance Benchmarks of Comparator Compounds

The following tables summarize key in vitro performance data for our selected comparator alkaloids. This data provides a quantitative baseline for which to compare the experimental results obtained for 4-Ethylisoquinoline.

Table 1: In Vitro Cytotoxicity of Berberine against Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HT29Colon Cancer52.37 ± 3.45[6][7]
MCF-7Breast Cancer272.15 ± 11.06[6][7]
HeLaCervical Carcinoma245.18 ± 17.33[6][7]
Tca8113Oral Squamous Cell Carcinoma218.52 ± 18.71[6][7]
CNE2Nasopharyngeal Carcinoma249.18 ± 18.14[6][7]
HCC70Triple Negative Breast Cancer0.19[14]
BT-20Triple Negative Breast Cancer0.23[14]
MDA-MB-468Triple Negative Breast Cancer0.48[14]
MDA-MB-231Triple Negative Breast Cancer16.7[14]

Table 2: Dopamine Receptor Binding Affinity of Levo-tetrahydropalmatine (L-THP)

Receptor SubtypeKᵢ (nM)IC₅₀ (nM)
Dopamine D1124[15][17]166[17]
Dopamine D2388[15][17]1470[17]
Dopamine D3-3250[17]

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action for 4-Ethylisoquinoline and enable a direct comparison with the selected alternatives, the following detailed experimental protocols are provided.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[8][9][18][19]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[8][18]

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HT29, MCF-7) in a 96-well plate at a density of 1 x 10⁶ cells/well and incubate overnight.[6]

    • Compound Treatment: Treat the cells with a serial dilution of 4-Ethylisoquinoline and the comparator compounds (e.g., 0.1 µM to 100 µM) for 48 hours.[6] Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 50 µL of MTT solution (2 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

DNA Intercalation Assessment: Ethidium Bromide Displacement Assay

This assay determines if a compound can bind to DNA by intercalating between the base pairs.[20][21][22]

  • Principle: Ethidium bromide (EtBr) exhibits a significant increase in fluorescence upon intercalating with DNA. A compound that also intercalates will compete with EtBr for DNA binding sites, leading to a decrease in the fluorescence of the DNA-EtBr complex.[20][21][22]

  • Protocol:

    • DNA-EtBr Complex Formation: Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).

    • Fluorescence Measurement: Measure the initial fluorescence of the DNA-EtBr complex using a spectrofluorometer (excitation ~520 nm, emission ~600 nm).[20]

    • Titration with Test Compound: Add increasing concentrations of 4-Ethylisoquinoline or a known intercalator like Berberine to the DNA-EtBr solution.

    • Fluorescence Quenching: Record the fluorescence spectrum after each addition.

    • Data Analysis: A decrease in fluorescence intensity indicates displacement of EtBr and suggests an intercalative binding mode for the test compound. The binding affinity can be quantified using the Scatchard equation.

Topoisomerase I Inhibition Assay: DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.[5][23][24][25]

  • Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.[5][23]

  • Protocol:

    • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I enzyme.

    • Inhibitor Addition: Add varying concentrations of 4-Ethylisoquinoline or a known inhibitor like Camptothecin (as a positive control) to the reaction mixture.

    • Incubation: Incubate the reaction at 37°C for 30 minutes.[24]

    • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • Data Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band with increasing inhibitor concentration.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay measures the inhibition of acetylcholinesterase activity.[11][26][27][28][29]

  • Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[11][28]

  • Protocol:

    • Reaction Mixture: In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and acetylcholinesterase enzyme solution.[26]

    • Inhibitor Incubation: Add various concentrations of 4-Ethylisoquinoline or a known inhibitor like Galantamine and incubate for a short period.

    • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.[26]

    • Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

    • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

PI3K/Akt Signaling Pathway Analysis: Western Blotting

This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation.[1][2][4][13]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., total Akt and phosphorylated Akt).[2][4]

  • Protocol:

    • Cell Treatment and Lysis: Treat cancer cells with 4-Ethylisoquinoline or a comparator at various concentrations and time points. Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt at Ser473).

      • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[1]

    • Data Analysis: Quantify the band intensities and determine the ratio of p-Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K/Akt pathway.

Dopamine Receptor Binding Assay: Radioligand Displacement

This assay measures the affinity of a compound for a specific receptor by its ability to displace a radiolabeled ligand.[30][31][32][33][34]

  • Principle: A radiolabeled ligand with known high affinity for the dopamine receptor (e.g., [³H]spiperone for D2 receptors) is incubated with a membrane preparation containing the receptor. The addition of an unlabeled test compound that binds to the same site will compete with and displace the radioligand, leading to a decrease in the measured radioactivity bound to the membrane.[30][32]

  • Protocol:

    • Membrane Preparation: Use cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1 or D2).

    • Reaction Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of 4-Ethylisoquinoline or a known dopamine receptor ligand like L-THP.

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape

To better understand the biological context of these investigations, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt (Inactive) PIP3->Akt PDK1->Akt pAkt Akt (Active) Akt->pAkt P mTORC1 mTORC1 pAkt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Isoquinoline Inhibitor Inhibitor->PI3K inhibits Inhibitor->pAkt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival, and a potential target for isoquinoline-based inhibitors.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis SerialDilution 1. Prepare serial dilutions of 4-Ethylisoquinoline PlateSetup 3. Add inhibitor and master mix to 96-well plate SerialDilution->PlateSetup MasterMix 2. Prepare master mix with kinase, substrate, and ATP MasterMix->PlateSetup Incubation 4. Incubate at 37°C PlateSetup->Incubation StopReaction 5. Stop reaction and add detection reagent Incubation->StopReaction ReadPlate 6. Measure luminescence/ fluorescence StopReaction->ReadPlate PlotData 7. Plot % inhibition vs. log[inhibitor] ReadPlate->PlotData CalculateIC50 8. Calculate IC₅₀ value PlotData->CalculateIC50

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a test compound like 4-Ethylisoquinoline.

Conclusion and Future Directions

While 4-Ethylisoquinoline remains a molecule of untapped potential, its structural foundation within the pharmacologically rich isoquinoline family provides a strong rationale for its investigation as a novel therapeutic agent. The comparative framework and detailed experimental protocols outlined in this guide offer a clear and scientifically rigorous path forward for elucidating its mechanism of action. By systematically evaluating its effects on cell viability, DNA interactions, key enzymes, and cellular signaling pathways, researchers can effectively profile the biological activity of 4-Ethylisoquinoline.

The comparative data from well-characterized isoquinolines such as Berberine, Noscapine, and L-THP will be invaluable in contextualizing the experimental findings and guiding further preclinical development. The journey to understanding the full therapeutic potential of 4-Ethylisoquinoline begins with these foundational mechanistic studies, which will undoubtedly pave the way for future innovations in drug discovery.

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  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. PMC. [Link]

  • The Isoquinoline Alkaloids. ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. [Link]

  • A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. ResearchGate. [Link]

  • Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. MDPI. [Link]

  • DNA Interaction Studies of Selected Polyamine Conjugates. MDPI. [Link]

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Safety Operating Guide

4-Ethylisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

4-Ethylisoquinoline Proper Disposal Procedures

Executive Summary: Critical Safety Directive

4-Ethylisoquinoline (an isoquinoline derivative) is a nitrogen-containing heterocyclic aromatic compound.[1][2][3] It functions as a weak organic base and poses risks of acute toxicity, skin/eye irritation, and chronic aquatic toxicity.[1]

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain or into municipal sewer systems.[3]

  • DO NOT mix with strong acids or oxidizing agents (Risk of exothermic reaction).[3]

  • DO segregate as "Hazardous Waste – Toxic Organic / Basic." [3]

  • DO utilize high-temperature incineration via a licensed facility as the primary disposal method.[1][3]

Chemical Profile & Hazard Identification

Before handling waste, verify the chemical properties to ensure compatibility with your facility's waste stream.[1]

ParameterSpecificationRelevance to Disposal
Chemical Class Heterocyclic Aromatic AmineSegregate from oxidizers and acids.[1][2][3]
Physical State Liquid or Low-Melting SolidMay require secondary containment if liquid.[1][3]
Flash Point >100°C (Estimated based on homologs)Class IIIB Combustible.[3] Not a "Flammable" waste code (D001) unless mixed with solvents.[3]
Basicity (pKa) ~5.4 (Isoquinoline core)Incompatible with acids. Neutralization generates heat.[1][3]
Hazards (GHS) H302 (Harmful if swallowed), H315/H319 (Irritant), H412 (Aquatic Chronic)Requires "Toxic" waste labeling.[1]

Pre-Disposal Segregation & Storage

Proper segregation is the single most critical step to prevent laboratory accidents.[3] 4-Ethylisoquinoline must be isolated based on its chemical reactivity.

  • Primary Segregation: Store in the Organic Bases waste stream.[3]

  • Incompatibility Alert:

    • Acids (Mineral/Organic): Reaction forms salts (e.g., 4-ethylisoquinolinium salts) and generates heat.[1]

    • Strong Oxidizers (e.g., Peroxides, Nitrates): Risk of fire or explosion.[1]

    • Alkyl Halides: Potential for quaternary ammonium salt formation (slow reaction, but best avoided).[1]

Container Requirements:

  • Use HDPE (High-Density Polyethylene) or Glass containers.[1][3]

  • Ensure caps are phenolic with Teflon liners to prevent organic vapor degradation.[3]

  • Label clearly: "Hazardous Waste - 4-Ethylisoquinoline - Toxic/Irritant."

Disposal Workflow

The following decision tree outlines the logical flow for disposing of 4-Ethylisoquinoline, whether it is a pure substance, a solution, or spill debris.

DisposalWorkflow Start Waste Identification: 4-Ethylisoquinoline StateCheck Determine Physical State & Composition Start->StateCheck PureLiquid Pure Substance (Liquid/Solid) StateCheck->PureLiquid Unused/Expired Solution Dissolved in Solvent StateCheck->Solution Reaction Mix SpillDebris Spill Cleanup Material (Absorbent/PPE) StateCheck->SpillDebris Contaminated Solids StreamA Stream A: Non-Halogenated Organic Waste PureLiquid->StreamA Dissolve in minimal combustible solvent SolventCheck Is Solvent Halogenated? Solution->SolventCheck StreamC Stream C: Solid Hazardous Waste (Toxic) SpillDebris->StreamC SolventCheck->StreamA No (e.g., Ethanol, Toluene) StreamB Stream B: Halogenated Organic Waste SolventCheck->StreamB Yes (e.g., DCM, Chloroform) Labeling Labeling: 'Contains Isoquinoline Derivative' 'Toxic', 'Irritant' StreamA->Labeling StreamB->Labeling StreamC->Labeling FinalDisp Final Disposal: High-Temp Incineration (Licensed Facility) Labeling->FinalDisp

Figure 1: Decision matrix for classifying and routing 4-Ethylisoquinoline waste streams.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is necessary to prevent environmental contamination.[1]

Required PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][3]

SpillResponse Alert 1. ALERT Notify personnel Evacuate area if >100mL PPE 2. PPE & VENTILATION Don Nitrile Gloves/Goggles Ensure Fume Hoods On Alert->PPE Contain 3. CONTAIN Circle spill with Absorbent Pads/Vermiculite PPE->Contain Absorb 4. ABSORB Cover liquid completely Wait 5-10 mins Contain->Absorb Collect 5. COLLECT Scoop into hazardous waste bag/pail Absorb->Collect Clean 6. DECONTAMINATE Scrub surface with soap & water Collect->Clean

Figure 2: Step-by-step spill response workflow.

Protocol Notes:

  • Neutralization: Unlike acid/base spills, neutralization is not typically required for small organic base spills; absorption is safer.[1][3]

  • Decontamination: Wash the area with a detergent solution (surfactant) rather than bleach, as bleach can react with amines to form chloramines (toxic gas).[1]

Regulatory Compliance & Waste Coding

Compliance with local and federal regulations is mandatory.[3]

  • EPA (RCRA) Classification:

    • 4-Ethylisoquinoline is not explicitly listed on the P-list or U-list .[1][3]

    • However, it must be evaluated for Characteristics :

      • Ignitability (D001): Only if in a flammable solvent (Flash point <60°C).[3]

      • Toxicity: If the waste stream fails TCLP (unlikely for this specific compound unless mixed with heavy metals, but "Toxic" designation is best practice).[1]

  • Best Practice Coding: Classify as Non-Regulated Hazardous Waste (unless mixed with listed solvents) but manage as Toxic Organic .[3]

  • European Waste Catalogue (EWC): Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593686, 1-Ethylisoquinoline (Isomer Proxy).[1][3] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Ethylisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Safety Directive: 4-Ethylisoquinoline

Immediate Hazard Classification: TOXIC IN CONTACT WITH SKIN / IRRITANT Defaulting to Parent Compound Toxicology (Isoquinoline, CAS 119-65-3)[1][2]

Operational Status: Treat 4-Ethylisoquinoline as a high-permeation risk . Due to the ethyl substitution on the isoquinoline ring, lipophilicity is increased compared to the parent compound, potentially enhancing dermal absorption rates.[1][2] In the absence of compound-specific toxicological data, you must adopt a "Worst-Case Proxy" protocol based on Isoquinoline (Toxic, Skin/Eye Irritant).[1][2]

Part 1: Technical Hazard Analysis & PPE Logic

As researchers, we do not rely on "standard" safety measures for heterocycles; we rely on Structure-Activity Relationships (SAR).[1][2]

  • The Lipophilic Vector: The addition of an ethyl group at the C4 position increases the LogP (partition coefficient) of the molecule. This makes the compound more soluble in the lipid bilayer of the stratum corneum, theoretically increasing the rate of transdermal delivery relative to unsubstituted isoquinoline.[2]

  • The Nitrogen Lone Pair: The basic nitrogen (pKa ~5.[2]4) allows for protonation in physiological pH, facilitating interaction with biological targets.[1][2] This necessitates strict respiratory protection against vapors or mists.[3][4][5]

  • Physical State Ambiguity: Depending on purity and ambient temperature, 4-Ethylisoquinoline may present as a viscous liquid or a low-melting solid.[1] You must prepare for splash hazards (liquid phase) rather than just dust.

Part 2: PPE Selection Matrix

This matrix is designed to prevent "breakthrough"—the molecular permeation of the chemical through protective materials before physical degradation is visible.

PPE ComponentMaterial SpecificationTechnical Justification
Primary Gloves Silver Shield / 4H (Laminate) Mandatory for Spills/High Exposure. Isoquinoline derivatives can permeate nitrile in <15 mins.[1] Laminate offers >4 hr breakthrough protection.
Secondary Gloves Nitrile (Minimum 5 mil) Splash Protection Only. Worn over Laminate gloves for dexterity, or alone only for closed-system handling.[1] Change immediately upon splash.
Respiratory Half-Face Respirator with OV/P100 Vapor Control. The "unpleasant, penetrating odor" of isoquinolines indicates high volatility.[1] Organic Vapor (OV) cartridges neutralize this; P100 protects against aerosols.
Eye Protection Chemical Splash Goggles Vapor/Splash Seal. Safety glasses are insufficient due to the potential for severe eye irritation and corneal absorption.
Body Defense Tyvek® Lab Coat + Apron Permeation Barrier. Cotton lab coats absorb and hold toxic liquids against the skin.[2] Tyvek provides a non-porous buffer.

Part 3: Operational Workflows

Workflow A: Standard Bench Handling (Synthesis/Aliquot)

Context: Working with <10g in a functional Fume Hood.

  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) . Work >6 inches inside the sash.[6][7]

  • Glove Protocol (Double Gloving):

    • Inner Layer: 4 mil Nitrile (Inspection layer).[2]

    • Outer Layer: 5-8 mil Nitrile (Sacrificial layer).[1]

    • Logic: If the outer glove is splashed, strip it immediately.[1][2] The inner glove protects you during the change.

  • Transfer Technique: Use positive displacement pipettes to prevent dripping. Do not pour from large bottles; decant into a secondary beaker first.

Workflow B: High-Risk Operations (Spill Cleanup / Heating)

Context: Heating >50°C, Rotary Evaporation, or cleaning spills >5mL.[1][2]

  • Glove Protocol (Laminate):

    • Don Silver Shield/Laminate gloves directly on hands.

    • Don Outer Nitrile gloves over the laminate to restore grip/dexterity.

  • Respiratory Upgrade: If heating outside a closed system (not recommended), a full-face respirator is required to protect mucous membranes.[1]

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision matrix for PPE selection based on the operational state of the chemical.

PPE_Decision_Logic Start Task Assessment: 4-Ethylisoquinoline StateCheck Is the Chemical Heated or Aerosolized? Start->StateCheck OpenHandling Open Vessel / Weighing? StateCheck->OpenHandling No (Ambient Temp) Level3 Critical PPE: Full-Face Respirator Chem-Resistant Apron Laminate Gloves + Outer Nitrile StateCheck->Level3 Yes (High Vapor/Mist Risk) Level1 Standard PPE: Double Nitrile Gloves Lab Coat + Goggles Fume Hood OpenHandling->Level1 No (Closed Container) Level2 Enhanced PPE: Laminate (Silver Shield) Liners Tyvek Sleeves Respirator (OV/P100) OpenHandling->Level2 Yes (Splash Risk)

Figure 1: Decision logic for selecting Personal Protective Equipment based on exposure risk levels.

Part 5: Emergency Response & Disposal

Skin Decontamination Protocol

CRITICAL WARNING: Do NOT use organic solvents (Ethanol, Acetone, DMSO) to wash skin.[1][2] These solvents act as vehicle carriers, dissolving the lipophilic 4-Ethylisoquinoline and dragging it deeper into the dermis and bloodstream.[1]

  • Immediate Action: Blot excess liquid with a dry absorbent pad (do not rub).[2]

  • Flush: Wash with copious amounts of soap and lukewarm water for 15 minutes.

  • Neutralize: No specific antidote exists. Treat symptomatically for chemical burns.

Disposal Strategy
  • Segregation: Segregate as "Toxic Organic Waste" . Do not mix with oxidizers (e.g., Nitric Acid) as isoquinolines can form unstable N-oxides or react exothermically.[1][2]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid standard LDPE wash bottles for long-term storage as the compound may plasticize the container.[1]

References

  • PubChem. (n.d.). Compound Summary: Isoquinoline (CAS 119-65-3).[1][8][9] National Library of Medicine.[2] Retrieved from [Link][1][2]

  • Guide Gloves. (n.d.). Chemical Resistance Guide: Nitrogen Heterocycles. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.